Hpk1-IN-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H28N6O2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
6-methoxy-2-methyl-N-[4-[(3S)-3-phenyl-1,2-oxazolidin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]-3,4-dihydro-1H-isoquinolin-7-amine |
InChI |
InChI=1S/C26H28N6O2/c1-31-12-9-18-15-23(33-2)21(14-19(18)16-31)28-26-29-24-20(8-11-27-24)25(30-26)32-22(10-13-34-32)17-6-4-3-5-7-17/h3-8,11,14-15,22H,9-10,12-13,16H2,1-2H3,(H2,27,28,29,30)/t22-/m0/s1 |
InChI Key |
XBQKUZIDRVLGJV-QFIPXVFZSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC4=C(C=CN4)C(=N3)N5[C@@H](CCO5)C6=CC=CC=C6)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC4=C(C=CN4)C(=N3)N5C(CCO5)C6=CC=CC=C6)OC |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-20 and the Reinvigoration of T-cell Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition presents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide delves into the mechanism of action of HPK1 inhibitors, with a focus on the conceptual framework surrounding molecules like Hpk1-IN-20, in human T-cells. While specific quantitative data for this compound is not extensively available in the public domain, this document leverages data from other well-characterized HPK1 inhibitors to provide a comprehensive overview of their biological effects and the methodologies used for their evaluation.
The Role of HPK1 in T-cell Signaling
HPK1 functions as a crucial intracellular checkpoint that dampens T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is recruited to the signaling complex where it becomes activated.[2][3] The primary substrate of activated HPK1 in T-cells is the adapter protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1][3] HPK1 phosphorylates SLP-76 at Serine 376, creating a binding site for 14-3-3 proteins.[3][4] This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively dismantling the TCR signaling cascade and attenuating T-cell activation.[2][3]
Mechanism of Action of HPK1 Inhibitors
HPK1 inhibitors are small molecules designed to compete with ATP for the kinase's catalytic site. By blocking the kinase activity of HPK1, these inhibitors prevent the phosphorylation of SLP-76.[1] This abrogation of SLP-76 phosphorylation preserves the integrity of the TCR signaling complex, leading to a more robust and sustained T-cell response. The downstream consequences of HPK1 inhibition in T-cells include enhanced proliferation, increased production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a bolstered cytotoxic response against target cells.[3][5][6]
Signaling Pathway Diagram
Caption: HPK1 signaling pathway in T-cells and the mechanism of this compound inhibition.
Quantitative Effects of HPK1 Inhibition
While specific data for this compound is limited, the following tables summarize the quantitative effects of other potent and selective HPK1 inhibitors on key T-cell functions. This data is representative of the expected activity of this class of compounds.
Table 1: In Vitro Potency of Representative HPK1 Inhibitors
| Compound | HPK1 Enzymatic IC50 (nM) | p-SLP-76 Inhibition IC50 in Jurkat T-cells (nM) | Reference |
| HPK1-IN-57 | 0.09 | 33.74 | [1] |
| HPK1-IN-45 | 0.3 | 57.52 | [1] |
| HPK1-IN-58 | 2.6 | 20 | [1] |
| HPK1-IN-56 | 2.70 | 8.1 | [5] |
| HPK1-IN-54 | 2.67 | Not Reported | [5] |
| HPK1-IN-48 | 0.15 | 27.92 | [6] |
| HPK1-IN-62 | 1.22 | Not Reported | [3] |
| HPK1-IN-25 | 129 | Not Reported | [5] |
Table 2: Effect of Representative HPK1 Inhibitors on T-cell Cytokine Production
| Compound | IL-2 Secretion EC50 (nM) | Assay System | Reference |
| HPK1-IN-57 | 84.24 | Stimulated T-cells | [1] |
| HPK1-IN-45 | 38 | Stimulated T-cells | [1] |
| HPK1-IN-35 | Not Reported (Promotes IL-2 secretion) | Stimulated T-cells | [3] |
| HPK1-IN-58 | Not Reported (Enhances IL-2 secretion) | Stimulated T-cells | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of HPK1 inhibitors in T-cells.
HPK1 Kinase Assay (Biochemical)
Objective: To determine the direct inhibitory activity of a compound on HPK1 enzymatic activity.
Methodology:
-
Recombinant human HPK1 enzyme is incubated with a specific substrate (e.g., a synthetic peptide or myelin basic protein) and ATP in a kinase buffer.
-
The inhibitor, at various concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assay: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
SLP-76 Phosphorylation Assay in Jurkat T-cells (Cell-based)
Objective: To measure the ability of an inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.
Methodology:
-
Jurkat T-cells are cultured and then pre-incubated with various concentrations of the HPK1 inhibitor for a specified time (e.g., 1-2 hours).
-
T-cell activation is induced by stimulating the TCR, typically using anti-CD3 and anti-CD28 antibodies, for a short period (e.g., 5-15 minutes).
-
The cells are immediately lysed to preserve the phosphorylation state of proteins.
-
The levels of phosphorylated SLP-76 (at Ser376) and total SLP-76 are determined by Western blotting or a quantitative immunoassay (e.g., ELISA or flow cytometry).
-
For Western blotting, cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-SLP-76 (S376) and total SLP-76.
-
The band intensities are quantified, and the ratio of p-SLP-76 to total SLP-76 is calculated.
-
IC50 values are determined by plotting the percentage of inhibition of SLP-76 phosphorylation against the inhibitor concentration.
T-cell Cytokine Production Assay
Objective: To assess the functional consequence of HPK1 inhibition on T-cell effector function by measuring cytokine secretion.
Methodology:
-
Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
The T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of the HPK1 inhibitor.
-
The cells are incubated for 24-72 hours to allow for cytokine production and secretion into the culture supernatant.
-
The supernatant is collected, and the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) is measured using a multiplex immunoassay (e.g., Luminex-based bead array) or ELISA.
-
EC50 values, the concentration of inhibitor that elicits a half-maximal response, are calculated by plotting the cytokine concentration against the inhibitor concentration.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing HPK1 inhibitors.
Conclusion
Inhibition of HPK1 represents a compelling strategy to enhance T-cell-mediated anti-tumor immunity. Molecules in the class of this compound act by preventing the phosphorylation and subsequent degradation of the key signaling adapter SLP-76, thereby unleashing a more potent T-cell effector response. The quantitative data from representative HPK1 inhibitors demonstrate their ability to potently inhibit the enzyme and enhance T-cell function at nanomolar concentrations. The experimental protocols outlined provide a robust framework for the continued evaluation and development of HPK1 inhibitors as a novel class of cancer immunotherapeutics.
References
Hpk1-IN-20: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and synthesis of Hpk1-IN-20, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This compound, also identified as Compound 106 in patent literature, emerged from a focused discovery effort centered on diaminopyrimidine carboxamides.[1][2][][4]
Discovery Pathway: From Screening to a Potent Inhibitor
The discovery of this compound and related diaminopyrimidine carboxamide inhibitors was the result of a systematic approach combining high-throughput screening (HTS) with structure-based drug design (SBDD).[2] An initial HTS campaign of a diverse compound library identified the diaminopyrimidine scaffold as a promising starting point for developing HPK1 inhibitors.
This initial hit underwent extensive lead optimization. A key breakthrough was the introduction of a 5-carboxamide moiety to the aminopyrimidine core. This addition was found to significantly enhance the compound's potency by engaging with Glutamate 92 in the hinge region of the HPK1 kinase domain, leading to a greater than 100-fold improvement in intrinsic potency compared to the unsubstituted analogue.[2]
Further structure-activity relationship (SAR) studies focused on the substitution patterns of the aniline ring to optimize both potency and selectivity. This iterative process of chemical synthesis and biological testing, guided by an understanding of the kinase's structural biology, led to the identification of this compound as a highly potent and selective preclinical candidate.
Synthesis Pathway
The synthesis of this compound, a diaminopyrimidine carboxamide, follows a multi-step synthetic route common for this class of compounds. While the exact, step-by-step process for this compound is detailed within patent WO2020235902A1[4], a general and plausible synthetic pathway can be constructed based on the synthesis of analogous compounds. The core of the molecule is typically assembled through a series of key reactions involving the formation of the pyrimidine ring, followed by amination and amide coupling reactions.
Biological Activity and Data
This compound is a highly potent inhibitor of HPK1 kinase activity. The following tables summarize the key quantitative data for this compound and related compounds.
| Compound | HPK1 Biochemical IC50 (nM) | Cellular pSLP-76 IC50 (nM) | IL-2 Release EC50 (nM) | Reference Compound |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | - |
| Compound 1 | 0.0465 | < 20 | 2-5 | Yes |
| Compound 22 | - | - | - | No |
| Compound 27 | - | - | - | No |
Kinase Selectivity Profile:
A critical aspect of a successful kinase inhibitor is its selectivity. While a comprehensive public kinase selectivity panel for this compound is not available, related compounds from the same class have demonstrated high selectivity for HPK1 over other kinases, including those within the MAP4K family.[5] For instance, a similar potent inhibitor showed over 100-fold selectivity against a panel of 260 kinases, with the main off-targets being LRRK2, MAP4K2, MAP4K3, and MAP4K5, all with significantly lower potency.[5]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings.
HPK1 Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of HPK1 kinase activity in a biochemical format.
Protocol:
-
Compound Plating: Serially dilute this compound in DMSO and add to a 384-well assay plate.
-
Reagent Addition: Add a mixture of recombinant human HPK1 enzyme and a ULight™-labeled peptide substrate (e.g., a peptide containing the SLP-76 phosphorylation site) in kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Detection: Stop the reaction by adding EDTA. Add a Europium-labeled antibody that specifically recognizes the phosphorylated peptide substrate.
-
Signal Reading: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Phospho-SLP-76 (pSLP-76) Assay
This assay measures the ability of this compound to inhibit the phosphorylation of SLP-76, a direct downstream substrate of HPK1, in a cellular context.
Protocol:
-
Cell Culture: Culture a suitable human T-cell line (e.g., Jurkat) or isolated human peripheral blood mononuclear cells (PBMCs).
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.
-
T-Cell Stimulation: Stimulate the T-cells to activate the T-cell receptor signaling pathway. This can be achieved using anti-CD3 and anti-CD28 antibodies.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
pSLP-76 Detection: Quantify the levels of phosphorylated SLP-76 (at Ser376) in the cell lysates using a sensitive immunoassay, such as an ELISA or a TR-FRET-based assay.
-
Data Analysis: Normalize the pSLP-76 signal to the total protein concentration or a housekeeping protein. Calculate the percent inhibition and determine the cellular IC50 value.
IL-2 Secretion Assay in Human PBMCs
This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation by measuring the secretion of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation and activation.
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Compound Treatment: Plate the PBMCs in a 96-well plate and pre-treat with a dilution series of this compound.
-
Stimulation: Stimulate the T-cells within the PBMC population with anti-CD3 and anti-CD28 antibodies.
-
Incubation: Culture the cells for 24 to 72 hours to allow for T-cell activation and cytokine secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using a commercially available ELISA kit or a bead-based immunoassay.
-
Data Analysis: Plot the IL-2 concentration as a function of the this compound concentration and determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal increase in IL-2 secretion.
Signaling Pathway
HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of the 14-3-3 protein, which results in the dissociation of the SLP-76/LAT signalosome and subsequent ubiquitination and proteasomal degradation of SLP-76. This cascade ultimately dampens T-cell activation and cytokine production. This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, thereby sustaining the TCR signal and promoting T-cell activation and effector functions.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Cancer Immune Evasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of anti-tumor immunity. Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening the activation and function of key immune cells, thereby facilitating cancer immune evasion. This technical guide provides an in-depth overview of the role of HPK1 in this process, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the complex signaling pathways involved. The inhibition of HPK1 represents a promising therapeutic strategy to enhance the efficacy of cancer immunotherapies.
Introduction to HPK1 and its Role in Immune Regulation
HPK1 is a serine/threonine kinase that functions as a crucial negative feedback regulator in T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] Its activity serves to prevent excessive immune responses and maintain immune homeostasis.[3] However, in the context of cancer, tumors can exploit this regulatory mechanism to evade immune surveillance.[3] By attenuating T-cell and dendritic cell (DC) function, HPK1 contributes to a suppressed tumor microenvironment (TME), limiting the ability of the immune system to recognize and eliminate cancer cells.[4][5]
HPK1 Signaling Pathways
HPK1 exerts its negative regulatory effects through a well-defined signaling cascade, primarily in T lymphocytes.
T-Cell Receptor (TCR) Signaling
Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated.[6] Activated HPK1 then phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[5][7] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex from the TCR signalosome.[5] This disruption ultimately attenuates downstream signaling pathways, including the activation of PLCγ1, calcium mobilization, and the MAPK/ERK pathway, resulting in reduced T-cell activation, proliferation, and cytokine production.[8]
Caption: HPK1-mediated negative regulation of TCR signaling.
Impact on Dendritic Cells (DCs)
HPK1 also functions as a negative regulator of dendritic cell activation.[9] Genetic ablation of HPK1 in DCs leads to enhanced maturation, increased expression of co-stimulatory molecules, and elevated production of pro-inflammatory cytokines, resulting in a more potent anti-tumor immune response when used as a cancer vaccine.[10]
Quantitative Data on HPK1 Inhibition
The therapeutic potential of targeting HPK1 has been extensively investigated in preclinical and clinical studies. The following tables summarize key quantitative data from these studies.
Preclinical Efficacy of HPK1 Inhibitors
| Compound/Modality | Target | Assay/Model | Key Findings | Reference |
| Genetic Models | ||||
| HPK1 Knockout (KO) Mice | HPK1 | Syngeneic Tumor Models | Enhanced anti-tumor immunity and tumor rejection.[2] | [2] |
| HPK1 Kinase-Dead (KD) Mice | HPK1 Kinase Activity | Syngeneic Tumor Models (MC38, GL261) | Enhanced T-cell function, tumor growth suppression, and improved anti-PD-1/PD-L1 efficacy.[11] | [11] |
| Small Molecule Inhibitors | ||||
| CFI-402411 | HPK1 | In vitro Kinase Assay | IC50 = 4.0 ± 1.3 nM.[6] | [6] |
| Compound K (CompK) | HPK1 | In vitro Kinase Assay | IC50 = 2.6 nM.[11] | [11] |
| Compound 22 | HPK1 | In vitro Kinase Assay | IC50 = 0.061 nM.[12] | [12] |
| Compound C17 | HPK1 | In vitro Kinase Assay | IC50 = 0.05 nM.[12] | [12] |
| DS21150768 | HPK1 | In vitro Kinase Assay | Potent inhibition of HPK1 kinase activity.[13] | [13] |
| Unnamed Inhibitor | HPK1 | CT26 Syngeneic Model | TGI of 42% (30 mg/kg, p.o., BID).[14] | [14] |
| PROTACs | ||||
| Unnamed PROTAC | HPK1 Degradation | Ramos Cell Assay | DC50 < 50 nM; Dmax > 90%.[15] | [15] |
| Unnamed PROTAC | HPK1 Degradation | MC38 Syngeneic Model | TGI > 90% in combination with anti-PD1.[15] | [15] |
| DD205-291 (PROTAC) | HPK1 Degradation | MC38 Syngeneic Model | TGI of 91.0% (0.5 mg/kg, p.o.) in combination with anti-PD1.[16][17] | [16][17] |
| Oral PROTAC | HPK1 Degradation | CT26 Syngeneic Model | Increased CD45+ immune cells from 0.7% to 1.5% and CD3+ T cells from 0.2% to 0.5% in tumors.[18][19] | [18][19] |
Clinical Trial Data for HPK1 Inhibitors
| Compound | Trial Identifier | Phase | Combination Agent | Key Findings | Reference |
| BGB-15025 | NCT04649385 | 1 | Tislelizumab (anti-PD-1) | Monotherapy (n=60): ORR: 0%; DCR: 35.0%; CBR: 6.7%. Combination (n=49): ORR: 18.4%; DCR: 57.1%; CBR: 30.6%.[12] | [12] |
| NDI-101150 | NCT05128487 | 1/2 | Pembrolizumab (anti-PD-1) | Monotherapy (n=24 evaluable): Clinical benefit in 16.7% (1 CR in ccRCC; 3 SD ≥6 months).[20] Monotherapy in ccRCC (n=22 evaluable): ORR: 13.6% (1 CR, 2 PR); CBR: 27.3%; DCR: 54.5%.[21] | [20][21] |
| CFI-402411 | NCT04521413 | 1/2 | Pembrolizumab (anti-PD-1) | Monotherapy (n=31 evaluable): 2 PRs in HNSCC (previously treated with pembrolizumab).[22] | [22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols cited in the literature.
Generation of HPK1 Knockout/Kinase-Dead Mice
Caption: Workflow for generating HPK1 knockout or kinase-dead mice.
Methodology: A standard homologous recombination technique is employed.[4] A targeting vector is designed to either delete a critical exon of the Map4k1 gene (for knockout) or introduce a point mutation in the kinase domain, such as K46M or K46E, to render the protein catalytically inactive (for kinase-dead).[23][24] This vector is electroporated into embryonic stem (ES) cells.[4] Following selection for homologous recombination events, positive ES cell clones are injected into blastocysts, which are then transferred to pseudopregnant female mice.[4] The resulting chimeric offspring are bred to establish germline transmission of the modified allele.[4] Genotyping of subsequent generations is performed using PCR and confirmed by Western blot analysis for the absence or mutation of the HPK1 protein.[4]
In Vitro T-Cell Activation Assay
Methodology: Primary human or mouse T cells are isolated from peripheral blood or spleen, respectively.[2][3] Cells are cultured in 96-well plates pre-coated with anti-CD3 antibody to stimulate the TCR.[3] Soluble anti-CD28 antibody is added to the culture to provide co-stimulation.[3] HPK1 inhibitors or vehicle control are added at various concentrations.[2] After a defined incubation period (e.g., 24-72 hours), supernatants are collected to measure cytokine levels (e.g., IL-2, IFN-γ) using ELISA or cytokine bead array.[2][3] T-cell proliferation can be assessed by [3H]-thymidine incorporation or flow cytometry-based assays (e.g., CFSE dilution).[2]
Syngeneic Mouse Tumor Models
Caption: Workflow for a syngeneic mouse tumor model experiment.
Methodology: Syngeneic tumor cells (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) are cultured and then subcutaneously injected into the flank of immunocompetent mice of the same genetic background (e.g., BALB/c for CT26, C57BL/6 for MC38).[24] Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.[24] Treatment can include an HPK1 inhibitor administered orally, an immune checkpoint inhibitor (e.g., anti-PD-1) administered intraperitoneally, a combination of both, or vehicle control.[24] Tumor volume and body weight are measured regularly.[24] At the end of the study, tumors and draining lymph nodes can be harvested for analysis of immune cell infiltration by flow cytometry and cytokine levels.[23]
Conclusion and Future Directions
The evidence strongly supports the role of HPK1 as a key negative regulator of anti-tumor immunity. Its inhibition, either genetically or pharmacologically, has been shown to enhance the function of T cells and dendritic cells, leading to improved tumor control in preclinical models. Several small molecule inhibitors and PROTAC degraders of HPK1 are now in clinical development, showing promising early signs of efficacy, particularly in combination with immune checkpoint inhibitors.
Future research should focus on:
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to HPK1-targeted therapies.
-
Combination Strategies: Exploring novel combination therapies with other immunomodulatory agents to further enhance anti-tumor immunity.
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to HPK1 inhibition to develop strategies to overcome them.
Targeting HPK1 represents a novel and exciting approach in immuno-oncology with the potential to benefit a broad range of cancer patients.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
- 3. arcusbio.com [arcusbio.com]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. alliance-uoregon.primo.exlibrisgroup.com [alliance-uoregon.primo.exlibrisgroup.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. beonemedinfo.com [beonemedinfo.com]
- 11. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Oral PROTAC Targeting HPK1 Degradation Potentiates Anti-Solid Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ascopubs.org [ascopubs.org]
- 21. nimbustx.com [nimbustx.com]
- 22. treadwelltx.com [treadwelltx.com]
- 23. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. JCI - Hematopoietic progenitor kinase 1 inhibits the development and progression of pancreatic intraepithelial neoplasia [jci.org]
Technical Guide: Inhibition of SLP76 Phosphorylation via Hematopoietic Progenitor Kinase 1 (HPK1)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the Hematopoietic Progenitor Kinase 1 (HPK1) signaling pathway, its role in the phosphorylation of the SH2 Domain-Containing Leukocyte Protein of 76 kDa (SLP76), and the mechanism by which inhibitors, represented herein by the conceptual molecule "Hpk1-IN-20," can modulate this process. The guide includes quantitative data on known HPK1 inhibitors, detailed experimental protocols for assessing kinase inhibition and target engagement, and visual diagrams of key pathways and workflows.
The HPK1-SLP76 Signaling Axis: A Negative Feedback Loop in T-Cell Activation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, effectively acting as an intracellular immune checkpoint.[1][3] One of its primary mechanisms of action is the direct phosphorylation and subsequent inactivation of the key adaptor protein SLP76.[1][4]
Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated. The kinases LCK and ZAP-70 are activated, leading to the phosphorylation of multiple downstream targets, including the adaptor protein SLP76.[5][6] This initial tyrosine phosphorylation of SLP76 is essential for assembling a "signalosome" complex that promotes T-cell activation, leading to cytokine production and proliferation.[6][7]
However, to prevent over-activation and maintain immune homeostasis, a negative feedback loop is engaged. Activated ZAP-70 also phosphorylates HPK1 on tyrosine 379, creating a docking site for the SH2 domain of SLP76.[5][8] This interaction brings HPK1 into the signalosome, where it becomes fully active.[8] Catalytically active HPK1 then phosphorylates SLP76 at a specific serine residue, Serine 376 (S376).[4][7][8] This serine phosphorylation event creates a binding site for 14-3-3 proteins, which, upon recruitment, leads to the ubiquitination and proteasomal degradation of SLP76, thereby disassembling the signaling complex and attenuating the T-cell response.[4][7][9]
Pharmacological inhibition of HPK1 kinase activity is a key therapeutic strategy in immuno-oncology. By blocking HPK1, inhibitors prevent the phosphorylation of SLP76 at S376, thereby sustaining the TCR signal, enhancing T-cell activation, and promoting a more robust anti-tumor immune response.[1][4][10]
Quantitative Data: HPK1 Inhibitor Potency
The efficacy of an HPK1 inhibitor is determined through biochemical and cellular assays. Biochemical assays measure the direct inhibition of the purified HPK1 enzyme, while cellular assays measure the downstream effect of inhibition, such as the reduction of SLP76 S376 phosphorylation in T-cells. The half-maximal inhibitory concentration (IC50) is the most common metric for potency.
Table 1: Biochemical Inhibitory Activity of Selected HPK1 Inhibitors
| Compound Name | Assay Type | IC50 (nM) | Reference |
| GNE-1858 | Biochemical Kinase Assay | 1.9 | [11] |
| Compound K | Biochemical Kinase Assay | 2.6 | [11] |
| M074-2865 | Caliper Mobility Shift Assay | 2,930 | [11] |
| KHK-6 | Biochemical Kinase Assay | 20 | [4] |
| Diaminopyrimidine 22 | Biochemical Kinase Assay | 0.061 | [11] |
Table 2: Cellular Activity of HPK1 Inhibitors on pSLP76 (S376)
| Compound Name | Cell Type | Assay Type | IC50 (µM) | Reference |
| XHS (piperazine analog) | Human PBMCs | pSLP76 Assay | 0.6 | [11] |
| KHK-6 | Human CD8+ T-cells | pSLP76 Assay | Not specified, but effective inhibition shown | [4][10] |
| Compound K | Mouse T-cells | FACS (pSLP76) | Not specified, but effective inhibition shown | [3] |
| Compound 1 | Human T-cells | Not specified | Not specified, but effective inhibition shown | [2] |
Note: "this compound" is a representative name. The data presented are for publicly disclosed small molecule HPK1 inhibitors.
Experimental Protocols
Protocol: HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 of a test compound (e.g., this compound) against purified HPK1 enzyme by measuring ADP production.[12][13][14]
A. Reagents and Materials:
-
Purified recombinant HPK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well assay plates (low volume, white)
-
Luminometer
B. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate. For "Positive Control" (no inhibition) and "Blank" (no enzyme) wells, add 1 µL of DMSO.
-
Enzyme Addition: Dilute HPK1 enzyme to the desired working concentration (e.g., 2-4 ng/µL) in 1x Kinase Assay Buffer. Add 2 µL of diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2 µL of Kinase Assay Buffer to the "Blank" wells.
-
Reaction Initiation: Prepare a Substrate/ATP mix containing MBP and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mix to all wells. The final ATP concentration should be at or near its Km for HPK1.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light.
-
Signal Readout: Incubate at room temperature for 30-60 minutes. Measure luminescence using a plate reader.
C. Data Analysis:
-
Subtract the "Blank" signal from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" signal.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: Cellular pSLP76 (S376) Inhibition Assay (TR-FRET Format)
This protocol describes a method to quantify the inhibition of SLP76 phosphorylation at S376 in response to TCR stimulation in whole cells, using a technology like THUNDER™ TR-FRET.[15][16][17]
A. Reagents and Materials:
-
T-cell line (e.g., Jurkat) or primary human T-cells
-
Cell culture medium
-
Test inhibitor (e.g., this compound)
-
TCR stimulating agent (e.g., anti-CD3/anti-CD28 antibodies)
-
Phospho-SLP76 (S376) TR-FRET Assay Kit (containing lysis buffer, Europium-labeled antibody, and acceptor-labeled antibody)
-
96-well cell culture plates and assay plates
-
TR-FRET enabled plate reader
B. Assay Procedure:
-
Cell Plating: Seed T-cells into a 96-well culture plate at a predetermined density and allow them to rest.
-
Inhibitor Treatment: Pretreat cells by adding various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
TCR Stimulation: Add anti-CD3/anti-CD28 antibodies to the wells to stimulate the T-cell receptor. Include unstimulated control wells. Incubate for the optimal time to induce pSLP76 (e.g., 5-15 minutes).
-
Cell Lysis: Remove the medium and add the TR-FRET Lysis Buffer to each well. Incubate on an orbital shaker for 10-15 minutes to ensure complete lysis.
-
Assay Plate Preparation: Transfer cell lysates to a 384-well assay plate.
-
Antibody Addition: Add the pre-mixed TR-FRET antibody pair (e.g., Europium anti-SLP76 total antibody and an Acceptor-labeled anti-pSLP76 S376 antibody) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 2 hours to overnight), protected from light.
-
Signal Readout: Read the plate on a TR-FRET-compatible reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
C. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) for each well.
-
Normalize the data by subtracting the signal from unstimulated cells and expressing the inhibitor-treated signals as a percentage of the stimulated vehicle control.
-
Plot the percent inhibition of the pSLP76 (S376) signal versus inhibitor concentration and fit the data to determine the cellular IC50.
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Phosphoproteomics Reveals SLP-76 Dependent Regulation of PAG and Src Family Kinases in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 9. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 10. arcusbio.com [arcusbio.com]
- 11. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPK1 Kinase Enzyme System Application Note [promega.jp]
- 13. biofeng.com [biofeng.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. THUNDER™ Phospho-SLP-76 (S376) + Total SLP-76 TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 16. THUNDER™ Phospho-SLP-76 (S376) TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 17. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of HPK1 Inhibitors: A Technical Guide
Disclaimer: As of November 2025, detailed structure-activity relationship (SAR) data and specific experimental protocols for Hpk1-IN-20 (Compound 106) are not publicly available in peer-reviewed literature. The primary reference to this compound is a patent document (WO2020235902A1), which does not disclose in-depth biological data.[1] Therefore, this guide will provide a comprehensive overview of the SAR of other well-characterized Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, offering insights into the general principles of designing potent and selective inhibitors for this critical immuno-oncology target.
Introduction to HPK1 as a Therapeutic Target
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] It functions as a negative regulator of T-cell receptor (TCR) signaling, dampening immune responses.[2][3] By phosphorylating key adaptor proteins like SLP-76, HPK1 attenuates T-cell activation and proliferation.[2][3] Consequently, inhibiting HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[4][5] The development of small molecule inhibitors targeting HPK1 has been an area of intense research, with a focus on improving potency, selectivity, and pharmacokinetic properties.
Core Scaffolds and Structure-Activity Relationships of HPK1 Inhibitors
Several chemical scaffolds have been explored for the development of potent HPK1 inhibitors. This section will discuss the SAR of prominent examples.
Quinazoline-2,5-diamine and 2,4-Diaminopyrimidine Derivatives
A significant number of potent HPK1 inhibitors are based on aminopyrimidine scaffolds. These compounds typically occupy the ATP-binding pocket of the kinase.
-
Key Interactions: The diaminopyrimidine core often forms critical hydrogen bonds with the hinge region of the kinase.
-
SAR Insights:
-
Substitutions on the pyrimidine ring are crucial for potency and selectivity.
-
The nature of the linker and the appended chemical groups significantly influences the interaction with the solvent-exposed region and can be optimized to improve physicochemical properties.
-
For instance, in a series of 2,4-diaminopyrimidine derivatives, compound 14g demonstrated remarkable potency with an HPK1 IC50 of 0.15 nM. This high affinity is attributed to optimized interactions within the ATP binding site.
-
Spiro Analogues
Recent studies have explored spirocyclic scaffolds to develop novel HPK1 inhibitors with improved properties.
-
Design Strategy: The introduction of a spirocyclic core aims to provide a rigid and three-dimensional framework, which can lead to better target engagement and improved metabolic stability.
-
SAR Insights:
-
A spiro analogue, compound 16 , exhibited potent HPK1 inhibition with an IC50 of 2.67 nM and demonstrated good selectivity against other kinases in the MAP4K family.
-
This class of inhibitors highlights the importance of exploring novel chemical space to overcome challenges in potency and selectivity.
-
3-Cyano-quinoline Moiety
Another class of HPK1 inhibitors incorporates a 3-cyano-quinoline scaffold.
-
SAR Insights:
-
Compound 3a from this series was identified as a potent HPK1 inhibitor with an IC50 of 48 nM.
-
This scaffold demonstrates that diverse heterocyclic systems can be effectively utilized to achieve potent HPK1 inhibition.
-
Quantitative Data for Representative HPK1 Inhibitors
The following table summarizes the in vitro potency of several published HPK1 inhibitors. It is important to note that assay conditions can vary between studies, affecting direct comparability.
| Compound Name/Reference | Scaffold Type | HPK1 IC50 (nM) | Cellular pSLP76 IC50 (nM) | IL-2 Secretion EC50 (nM) |
| Compound 14g | 2,4-Diaminopyrimidine | 0.15 | 27.92 | 46.64 |
| Compound 16 | Spiro Analogue | 2.67 | Not Reported | Not Reported |
| Compound 3a | 3-Cyano-quinoline | 48 | Not Reported | Not Reported |
| HPK1-IN-57 | Not Specified | 0.09 | 33.74 | 84.24 |
| HPK1-IN-48 | Not Specified | 0.15 | 27.92 | Not Reported |
| HPK1-IN-41 | Not Specified | 0.21 | Not Reported | Not Reported |
| HPK1-IN-42 | Not Specified | 0.24 | Not Reported | Not Reported |
| HPK1-IN-43 | Not Specified | 0.32 | Not Reported | Not Reported |
| HPK1-IN-55 | Not Specified | <0.51 | Not Reported | Not Reported |
| HPK1-IN-59 | Not Specified | 0.70 | Not Reported | Not Reported |
| HPK1-IN-31 | Not Specified | 0.8 | Not Reported | Not Reported |
| HPK1-IN-40 | Not Specified | 0.9 | Not Reported | Not Reported |
| HPK1-IN-62 | Not Specified | 1.22 | Not Reported | Not Reported |
| HPK1-IN-33 | Not Specified | 1.7 (Ki) | Not Reported | 286 |
| HPK1-IN-58 | Not Specified | 2.6 | 20 | Not Reported |
| HPK1-IN-37 | Not Specified | 3.7 | Not Reported | Not Reported |
| HPK1-IN-52 | Not Specified | 10.4 | Not Reported | Not Reported |
| HPK1-IN-61 | Not Specified | 0.4 (Ki) | Not Reported | Not Reported |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation and comparison of inhibitor candidates. Below are representative methodologies for key assays.
HPK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which correlates with kinase activity.
Materials:
-
Purified recombinant HPK1 enzyme
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer
-
Test Inhibitor (e.g., this compound)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of the test inhibitor or DMSO (for controls) to the wells of a 384-well plate.
-
Add 2 µL of diluted HPK1 enzyme.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-SLP76 (pSLP76) Assay
This assay measures the phosphorylation of SLP76, a direct downstream substrate of HPK1, in a cellular context.
Cell Line: Jurkat T-cells (endogenously expressing HPK1).
Materials:
-
Jurkat cells
-
Cell culture medium
-
Test inhibitor
-
Stimulating antibodies (e.g., anti-CD3/anti-CD28)
-
Lysis buffer
-
Sandwich ELISA kit for pSLP76 (Ser376)
Protocol:
-
Cell Treatment:
-
Plate Jurkat cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test inhibitor.
-
-
Cell Stimulation: Stimulate the T-cell receptor signaling pathway by adding anti-CD3/anti-CD28 antibodies.
-
Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular proteins.
-
ELISA:
-
Use a sandwich ELISA to quantify the levels of phosphorylated SLP76 (Ser376). This involves capturing total SLP76 and detecting the phosphorylated form with a specific antibody.
-
-
Data Analysis: Determine the IC50 value of the inhibitor for the reduction of pSLP76 levels.
Mandatory Visualizations
Signaling Pathway of HPK1 in T-Cell Receptor Activation
References
Hpk1-IN-20: A Technical Guide to a Novel Immuno-Oncology Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular checkpoint inhibitor within the immune system. Predominantly expressed in hematopoietic cell lineages, HPK1 functions as a key negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine release. Genetic inactivation or knockout of HPK1 in preclinical models has been shown to enhance anti-tumor immune responses, leading to better tumor control. This has established HPK1 as a compelling therapeutic target for cancer immunotherapy.
Hpk1-IN-20, also identified as Compound 106 in patent literature, is a novel small molecule inhibitor of HPK1. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, inhibitory activity, and the experimental protocols relevant to its evaluation.
Mechanism of Action: The HPK1 Signaling Pathway
HPK1 exerts its immunosuppressive effects by acting as a brake on the T-cell activation cascade that follows antigen recognition. Upon TCR engagement, HPK1 is recruited to a signaling complex where it becomes activated. The primary substrate of activated HPK1 is the SH2 Domain-Containing Leukocyte Protein of 76 kDa (SLP-76), a crucial adaptor protein.
HPK1 phosphorylates SLP-76 at the Serine-376 residue, which triggers the ubiquitination and subsequent proteasomal degradation of SLP-76. This action destabilizes the TCR signaling complex, attenuating downstream pathways, including the activation of Phospholipase C gamma 1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK), ultimately leading to reduced T-cell effector functions.
By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation and subsequent degradation of SLP-76. This maintains a sustained signal from the TCR, leading to enhanced T-cell activation, increased production of pro-inflammatory cytokines like IL-2 and IFN-γ, and a more robust anti-tumor immune response.
Quantitative Data
This compound (Compound 106) was evaluated for its ability to inhibit the enzymatic activity of HPK1. The half-maximal inhibitory concentration (IC50) was determined using a biochemical kinase assay, as detailed in patent WO2020235902A1.
| Compound Name | Alternate ID | Target | Assay Type | IC50 (nM) | Source |
| This compound | Compound 106 | HPK1 | Biochemical Kinase Assay | 1.8 | WO2020235902A1 |
Experimental Protocols
The following methodologies are based on the procedures described for evaluating HPK1 inhibitors, including the specific assay used for this compound.
HPK1 Biochemical Kinase Inhibition Assay
This protocol outlines the method used to determine the in vitro enzymatic inhibition of HPK1.
-
Objective: To measure the IC50 value of a test compound (e.g., this compound) against recombinant HPK1 protein.
-
Materials:
-
Recombinant human HPK1 enzyme.
-
Fluorescently labeled peptide substrate (e.g., NH2-fluorescein-RFARKGSLRQKNV-COOH).
-
Adenosine triphosphate (ATP).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT).
-
Test compound (this compound) serially diluted in Dimethyl Sulfoxide (DMSO).
-
Stop Solution (e.g., 1 mM EDTA).
-
Microplate reader or capillary electrophoresis system (e.g., Caliper LabChip EZ Reader) for detecting substrate conversion.
-
-
Procedure:
-
Prepare a reaction mixture in an assay plate containing the HPK1 enzyme and the fluorescent peptide substrate in the assay buffer.
-
Add the test compound (this compound) at various concentrations to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP to the mixture. The final ATP concentration should be near its Michaelis-Menten constant (Km) for accurate IC50 determination.
-
Incubate the reaction for a specified period (e.g., 3 hours) at a controlled temperature (e.g., room temperature).
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of phosphorylated versus unphosphorylated substrate. This can be achieved by measuring the change in fluorescence or by separating the peptides via capillary electrophoresis.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Phospho-SLP-76 (pSLP-76) Inhibition in T-Cells
This protocol assesses the ability of an HPK1 inhibitor to block its target in a cellular context.
-
Objective: To measure the inhibition of TCR-induced SLP-76 phosphorylation in T-cells or a T-cell line (e.g., Jurkat cells).
-
Procedure:
-
Culture human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells.
-
Pre-treat the cells with serially diluted this compound for a specified duration.
-
Stimulate the T-cell receptor using anti-CD3/CD28 antibodies to activate HPK1.
-
Lyse the cells after a short stimulation period (e.g., 5-15 minutes).
-
Analyze the cell lysates for levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using Western Blot or a flow cytometry-based phospho-flow assay.
-
Quantify the reduction in pSLP-76 signal in treated cells compared to stimulated, untreated cells to determine cellular potency (EC50).
-
Experimental and Drug Development Workflow
The evaluation of a novel immuno-oncology agent like this compound follows a structured workflow from initial discovery to preclinical validation. This process ensures a thorough characterization of the compound's potency, selectivity, cellular activity, and in vivo efficacy.
Conclusion
This compound is a potent, nanomolar inhibitor of HPK1, a key negative regulator of T-cell function. By blocking the catalytic activity of HPK1, it prevents the degradation of the critical SLP-76 adaptor protein, thereby "releasing the brakes" on T-cell-mediated immunity. The data and protocols presented here provide a foundational guide for researchers in the field of immuno-oncology. Further investigation into the cellular activity, selectivity, and in vivo efficacy of this compound is warranted to fully elucidate its potential as a standalone or combination therapy for cancer. Several HPK1 inhibitors are already under investigation in Phase I or II clinical studies, highlighting the therapeutic promise of targeting this pathway.
An In-depth Technical Guide to the HPK1 Signaling Pathway in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Hematopoietic Progenitor Kinase 1 (HPK1) signaling pathway in Jurkat T cells, a critical model for studying T-cell activation. It details the molecular interactions, downstream consequences, and experimental methodologies for investigating this key negative regulator of T-cell function.
Core Concepts of HPK1 Signaling in Jurkat Cells
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] In Jurkat T cells, HPK1 functions as a crucial negative regulator of T-cell receptor (TCR) signaling, thereby attenuating T-cell activation.[3][4][5][6] This inhibitory role makes HPK1 an attractive therapeutic target for enhancing anti-tumor immunity.[7][8][9]
Upon TCR engagement, HPK1 is recruited to the plasma membrane and activated through a series of phosphorylation events.[4][6][10] Activated HPK1 then phosphorylates key downstream targets, most notably the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3][4][5] This phosphorylation event at Serine 376 of SLP-76 creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex, its ubiquitination, and subsequent proteasomal degradation.[1][5][11] This cascade of events ultimately dampens the TCR signal, leading to reduced T-cell proliferation and cytokine production.[1][3][12]
The HPK1 signaling pathway also intersects with other critical signaling cascades in T cells, including the c-Jun N-terminal kinase (JNK), activator protein 1 (AP-1), and nuclear factor-κB (NF-κB) pathways.[12][13]
Quantitative Data on HPK1 Signaling in Jurkat Cells
The following tables summarize key quantitative data related to the HPK1 signaling pathway in Jurkat cells, derived from various studies.
Table 1: Effects of HPK1 Knockout or Inhibition on T-Cell Activation Markers in Jurkat Cells
| Parameter | Fold Change (HPK1 KO/Inhibited vs. Control) | Stimulation Condition | Reference |
| IL-2 Production | ~1.5 - 2-fold increase | Immobilized anti-CD3 (OKT3) | [1] |
| pERK1/2 Levels | Significantly increased and sustained | Anti-CD3 (OKT3) | [1] |
| pPLCγ1 Levels | Significantly increased | Anti-CD3 (OKT3) | [1] |
| Activation-Induced Cell Death (Annexin V+) | ~1.5-fold increase | Immobilized anti-CD3 (OKT3) |
Table 2: Biochemical Parameters of HPK1 Kinase Activity
| Parameter | Value | Substrate | Assay Conditions | Reference |
| KHK-6 IC50 | 20 nM | Myelin Basic Protein (MBP) | In vitro kinase assay | [14] |
| HPK1-IN-3 IC50 | 0.5 nM | Myelin Basic Protein (MBP) | In vitro kinase assay | [14] |
Visualizing the HPK1 Signaling Pathway and Experimental Workflows
Diagram 1: HPK1 Signaling Pathway in Jurkat Cells
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.
Diagram 2: Experimental Workflow for HPK1 Immunoprecipitation and Western Blotting
Caption: Workflow for analyzing HPK1 protein interactions and substrate phosphorylation.
Detailed Experimental Protocols
Jurkat Cell Culture and TCR Stimulation
-
Cell Culture:
-
Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at a density between 2 x 10^5 and 2 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
-
TCR Stimulation:
-
For stimulation, seed 2.5 x 10^6 Jurkat cells per well in a 6-well plate.[4]
-
Stimulate cells with anti-CD3 mAb (e.g., OKT3, 10 µg/mL) and anti-CD28 mAb (e.g., 9.3, 1 µg/mL) for the desired time points (e.g., 2, 5, 10, 30 minutes).[4]
-
Alternatively, for IL-2 production assays, coat plates with anti-CD3 mAb overnight at 4°C.
-
Immunoprecipitation of HPK1 and Associated Proteins
-
Lysis Buffer Preparation:
-
Prepare a lysis buffer such as RIPA buffer or a non-denaturing lysis buffer (e.g., 1% NP-40 or Triton X-100 in Tris-buffered saline with protease and phosphatase inhibitors).[7][12][15][16][17][18]
-
RIPA Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[15][17]
-
NP-40 Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40.[15]
-
Add protease and phosphatase inhibitor cocktails immediately before use.
-
-
Cell Lysis and Lysate Preparation:
-
After stimulation, wash cells with ice-cold PBS and centrifuge at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 mL per 10^7 cells) and incubate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 30-60 minutes at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add 3-5 µg of the primary antibody (e.g., anti-HPK1) to the lysate and incubate overnight at 4°C with gentle rotation.[19]
-
Add Protein A/G agarose beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C.[19]
-
Collect the beads by centrifugation and wash them 3-5 times with cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in 1X Laemmli sample buffer for 10 minutes.[15]
-
Western Blotting for HPK1 and pSLP-76
-
SDS-PAGE and Protein Transfer:
-
Separate the eluted proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody (e.g., anti-HPK1 or anti-phospho-SLP-76 Ser376) diluted in blocking buffer overnight at 4°C.[2]
-
Wash the membrane three times with TBST for 10 minutes each.[2]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST for 10 minutes each.[2]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[2]
-
HPK1 Kinase Assay
-
In Vitro Kinase Assay (using a commercial kit as a template):
-
This protocol is based on the principles of the ADP-Glo™ Kinase Assay.
-
Reaction Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.[8]
-
Reaction Components:
-
Procedure:
-
Set up reactions in a 96-well or 384-well plate.
-
Add the test compound (inhibitor) or DMSO (vehicle control).
-
Add the HPK1 enzyme.
-
Initiate the reaction by adding the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.[10]
-
Stop the reaction and measure the amount of ADP produced using a luciferase-based detection system.
-
-
Generation of HPK1 Knockout Jurkat Cells via CRISPR/Cas9
-
Guide RNA Design:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the HPK1 gene.
-
-
Delivery of CRISPR/Cas9 Components:
-
Clonal Isolation and Screening:
-
After electroporation, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Expand the clones and screen for HPK1 knockout by western blotting for the absence of the HPK1 protein and by genomic DNA sequencing to confirm the presence of indel mutations.[21]
-
Flow Cytometry for T-Cell Activation Markers (IL-2 and CD69)
-
Cell Stimulation:
-
Stimulate Jurkat cells as described previously. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of stimulation.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a fluorescently labeled anti-CD69 antibody for 30 minutes on ice.
-
-
Intracellular Staining (for IL-2):
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., saponin-based).
-
Incubate the cells with a fluorescently labeled anti-IL-2 antibody.[22]
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the percentage of CD69-positive cells and IL-2-producing cells using appropriate gating strategies.
-
References
- 1. T cell activation and effector function in the human Jurkat T cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. biomol.com [biomol.com]
- 6. Integration of Kinase and Calcium Signaling at the Level of Chromatin Underlies Inducible Gene Activation in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.es [promega.es]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. biofeng.com [biofeng.com]
- 11. researchhub.com [researchhub.com]
- 12. db.phm.utoronto.ca [db.phm.utoronto.ca]
- 13. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. usbio.net [usbio.net]
- 16. docs.abcam.com [docs.abcam.com]
- 17. genscript.com [genscript.com]
- 18. origene.com [origene.com]
- 19. epigentek.com [epigentek.com]
- 20. idtdna.com [idtdna.com]
- 21. youtube.com [youtube.com]
- 22. The detection of intracytoplasmic interleukin-2 in Jurkat E6.1 and human peripheral blood mononuclear cells using direct conjugate, two-colour, immunofluorescent flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor: Hpk1-IN-20
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy. Its inhibition is sought to enhance the body's natural anti-tumor immunity. This technical guide focuses on Hpk1-IN-20 (CAS Number: 2561490-78-4), a known inhibitor of HPK1. While specific quantitative data and detailed experimental protocols for this compound are not publicly available in the reviewed literature, this document provides a comprehensive overview of the HPK1 signaling pathway, general methodologies for assessing HPK1 inhibitors, and the current landscape of HPK1-targeted drug discovery. This compound is identified as compound 106 in patent WO2020235902A1.[][2]
Introduction to HPK1 as a Therapeutic Target
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs). It functions as a crucial negative feedback regulator in T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently dampens the immune response, a mechanism that can be exploited by tumors to evade immune surveillance. Therefore, inhibiting HPK1 is a promising strategy to amplify T-cell-mediated anti-tumor immunity.
The inhibition of HPK1 is expected to restore and enhance the function of immune cells, leading to a more robust and sustained anti-cancer response. Several small molecule inhibitors of HPK1 are currently under investigation, with some progressing into clinical trials. These inhibitors are being evaluated both as monotherapies and in combination with other immunotherapies, such as checkpoint inhibitors.
This compound: A Specific HPK1 Inhibitor
This compound (CAS: 2561490-78-4) is a small molecule inhibitor of HPK1. It is also referred to as "Compound 106" in the patent literature, specifically in patent WO2020235902A1.[][2] While the detailed pharmacological and pharmacokinetic data for this compound are not publicly available, its identification as an HPK1 inhibitor places it within a significant class of emerging cancer therapeutics.
Quantitative Data Summary
A thorough review of scientific literature and patent databases did not yield specific quantitative data for this compound regarding its potency, selectivity, or pharmacokinetic properties. For a comprehensive evaluation of any HPK1 inhibitor, the following data points, typically presented in tabular format, are essential:
Table 1: Example In Vitro Potency and Selectivity Profile of an HPK1 Inhibitor
| Parameter | Value |
| HPK1 IC50 (nM) | Data not available for this compound |
| HPK1 Ki (nM) | Data not available for this compound |
| Selectivity Panel (IC50 in nM against other kinases) | |
| MAP4K2 | Data not available for this compound |
| GCK | Data not available for this compound |
| MINK1 | Data not available for this compound |
| TNIK | Data not available for this compound |
| Cellular pSLP-76 (Ser376) IC50 (nM) | Data not available for this compound |
Table 2: Example Pharmacokinetic Properties of an HPK1 Inhibitor
| Parameter | Mouse | Rat | Dog | Monkey |
| Oral Bioavailability (%) | Data not available | Data not available | Data not available | Data not available |
| T1/2 (h) | Data not available | Data not available | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available | Data not available | Data not available |
| Clearance (mL/min/kg) | Data not available | Data not available | Data not available | Data not available |
HPK1 Signaling Pathway
HPK1 acts as a negative regulator of T-cell activation by phosphorylating key downstream signaling molecules. The following diagram illustrates the canonical HPK1 signaling pathway initiated by T-cell receptor (TCR) engagement.
References
An In-Depth Technical Guide to Hpk1-IN-20 (WO2020235902A1): A Novel Inhibitor of Hematopoietic Progenitor Kinase 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation, has emerged as a promising target for cancer immunotherapy. Inhibition of HPK1 is expected to enhance anti-tumor immunity by unleashing the full potential of T-cell-mediated tumor cell destruction. The patent application WO2020235902A1 discloses a series of novel compounds, including Hpk1-IN-20 (also referred to as compound 106 in the patent), designed as potent and selective inhibitors of HPK1. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its core mechanism of action, and outlines the general experimental approaches used to characterize such inhibitors. While the complete experimental data and detailed protocols from the patent are not publicly available at this time, this guide furnishes a foundational understanding for researchers in the field.
The Role of HPK1 in Immune Regulation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative feedback regulator in the T-cell receptor (TCR) signaling pathway.[1] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This phosphorylation event leads to the ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal and limiting T-cell proliferation and cytokine production. By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to a more sustained and robust T-cell response against antigens, including tumor antigens.
This compound: A Novel HPK1 Inhibitor
This compound is a specific chemical entity identified as compound 106 within the patent document WO2020235902A1.[2][3][4] While the patent's full text containing detailed experimental results is not accessible through public databases as of November 2025, the identification of this compound as an HPK1 inhibitor suggests it has undergone a battery of in vitro and potentially in vivo studies to ascertain its efficacy and selectivity.
Key Experiments for Characterizing HPK1 Inhibitors
The development of a novel kinase inhibitor like this compound typically involves a series of well-defined experiments to determine its potency, selectivity, and cellular activity. The following sections detail the standard methodologies employed in the characterization of HPK1 inhibitors.
Biochemical Assays for Potency Determination
The primary assessment of a kinase inhibitor is its ability to block the enzymatic activity of its target. For HPK1, this is typically measured through in vitro kinase assays.
Table 1: Representative Biochemical Assay Data for HPK1 Inhibitors
| Compound | HPK1 IC50 (nM) |
| This compound | Data not available |
| Reference Cmpd A | <10 |
| Reference Cmpd B | 50 |
| Reference Cmpd C | 250 |
| Note: Data for reference compounds are illustrative and not specific to this patent. |
Experimental Protocol: HPK1 Enzymatic Assay (General)
A common method to determine the half-maximal inhibitory concentration (IC50) is a luminometric kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reaction Setup: Recombinant human HPK1 enzyme is incubated with a suitable substrate (e.g., Myelin Basic Protein or a specific peptide) and ATP in a kinase reaction buffer.
-
Inhibitor Addition: A serial dilution of the test compound (e.g., this compound) is added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used by a luciferase to generate a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assays for Target Engagement and Functional Outcomes
Cellular assays are crucial to confirm that the inhibitor can penetrate the cell membrane, engage its target in a physiological context, and produce the desired biological effect.
Table 2: Representative Cellular Assay Data for HPK1 Inhibitors
| Assay Type | Readout | This compound Result |
| pSLP-76 Cellular Assay | IC50 (nM) | Data not available |
| T-cell Proliferation Assay | EC50 (nM) | Data not available |
| Cytokine Release (IL-2) | EC50 (nM) | Data not available |
| Note: This table illustrates the types of data typically generated. |
Experimental Protocol: Phospho-SLP-76 (pSLP-76) Cellular Assay (General)
This assay directly measures the phosphorylation of HPK1's primary substrate, SLP-76, in a cellular context.
-
Cell Culture: A suitable T-cell line (e.g., Jurkat) or primary human T-cells are cultured.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the HPK1 inhibitor.
-
T-cell Stimulation: T-cells are stimulated with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.
-
Cell Lysis and Detection: After a short incubation period, the cells are lysed, and the level of phosphorylated SLP-76 (at Ser376) is quantified using methods such as ELISA, Western Blot, or flow cytometry with a phospho-specific antibody.
-
Data Analysis: The reduction in the pSLP-76 signal in the presence of the inhibitor is used to determine the cellular IC50 value.
Experimental Protocol: T-cell Proliferation and Cytokine Release Assays (General)
These functional assays assess the downstream consequences of HPK1 inhibition.
-
Cell Isolation and Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and T-cells are enriched.
-
Compound Treatment and Stimulation: T-cells are treated with the HPK1 inhibitor and stimulated with anti-CD3/anti-CD28 beads or antigens.
-
Proliferation Measurement: T-cell proliferation is measured after several days of culture using methods like CFSE dilution assessed by flow cytometry or incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine).
-
Cytokine Measurement: The concentration of secreted cytokines, such as Interleukin-2 (IL-2), in the cell culture supernatant is quantified using ELISA or multiplex bead-based assays (e.g., Luminex).
-
Data Analysis: The effective concentration 50 (EC50) for enhancing T-cell proliferation and cytokine release is determined.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is centered on the modulation of the T-cell receptor signaling pathway. The following diagrams illustrate the key signaling events and a typical workflow for evaluating HPK1 inhibitors.
Caption: HPK1 Signaling Pathway and Point of Intervention for this compound.
Caption: General Experimental Workflow for HPK1 Inhibitor Characterization.
Conclusion and Future Directions
This compound, disclosed in patent WO2020235902A1, represents a novel chemical entity targeting HPK1 for the purpose of enhancing anti-tumor immunity. While specific experimental data for this compound remains proprietary, this guide provides a comprehensive overview of the rationale for HPK1 inhibition and the standard methodologies used to characterize such molecules. The progression of this compound or similar compounds through preclinical and clinical development will be of significant interest to the immuno-oncology community. Future publications and patent updates will be crucial in fully elucidating the therapeutic potential of this and other next-generation HPK1 inhibitors. Researchers are encouraged to monitor for forthcoming data that will provide a clearer picture of the quantitative profile of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Investigating HPK1 as a Therapeutic Target
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a compelling therapeutic target in the field of immuno-oncology.[1][2] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[2][3] It functions as a crucial negative regulator of immune cell activation.[1][4][5][6] In the context of cancer, this inhibitory function can hinder the immune system's ability to effectively recognize and eliminate tumor cells.[2] Consequently, inhibiting HPK1 is an attractive strategy to enhance anti-tumor immunity.[6][7]
Genetic studies have provided strong validation for HPK1 as a target. HPK1 knockout or kinase-dead (KD) mice exhibit enhanced T-cell activation, proliferation, and cytokine production in response to T-cell receptor (TCR) engagement.[1][6][7][8][9] These genetically modified mice also show significant resistance to tumor growth in various syngeneic models.[1][8][9] Furthermore, loss of HPK1 in dendritic cells improves their antigen presentation capabilities, leading to more potent anti-tumor immune responses.[8][10] The restricted expression of HPK1 to the hematopoietic system suggests that inhibitors are less likely to cause serious side effects in major organs.[8][10][11] These findings have spurred the development of small molecule HPK1 inhibitors, several of which are now undergoing clinical evaluation.[4][9][12]
This guide provides a comprehensive overview of HPK1, its role in immune signaling, preclinical and clinical data supporting its inhibition, and detailed protocols for key experiments essential for its investigation as a therapeutic target.
HPK1 Signaling Pathways
HPK1 acts as a negative feedback regulator downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[4][7][13] Its kinase activity is central to its immunosuppressive function.
T-Cell Receptor (TCR) Signaling
Upon TCR engagement, HPK1 is recruited to the immunological synapse by adaptor proteins.[1][14] Once activated through a series of phosphorylation events, HPK1 phosphorylates key downstream signaling components, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[2][5][15] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitin-mediated proteasomal degradation of SLP-76.[9][11][16] The degradation of the SLP-76 adaptor protein attenuates the signaling cascade, dampening T-cell activation, proliferation, and cytokine production.[1][2][17][18] Inhibition of HPK1 prevents SLP-76 degradation, thus sustaining and enhancing the T-cell response.[2]
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
B-Cell Receptor (BCR) Signaling
HPK1 also functions as a negative regulator of B-cell activation.[5] The mechanism is analogous to TCR signaling, where HPK1 is activated upon BCR engagement.[5] In B-cells, HPK1 targets BLNK (B-cell linker protein), a homolog of SLP-76, for degradation, thereby dampening the immune response.[5] Inhibition of HPK1 in B-cells can lead to enhanced activation and antibody production.[2]
Quantitative Data on HPK1 Inhibition
The development of small molecule inhibitors has provided valuable quantitative data on targeting HPK1.
Table 1: Potency of Selected Small Molecule HPK1 Inhibitors
| Compound Name | Biochemical IC50 | Cellular Assay IC50 | Reference |
| GNE-1858 | 1.9 nM | Not Reported | [9] |
| XHS (piperazine analog) | 2.6 nM | 0.6 µM (SLP76 PBMC assay) | [9] |
| Compound K (BMS) | 2.6 nM | Not Reported | [9] |
| Compound 22 | 0.061 nM | Not Reported | [9] |
| Compound C17 | 0.05 nM | Not Reported | [9] |
| Sunitinib | Ki ≈ 10 nM | Not Reported | [9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is another measure of inhibitor potency.
Table 2: HPK1 Inhibitors in Clinical Development
| Compound | Developer | Phase of Development | Indication | Clinical Trial ID | Reference |
| BGB-15025 | BeiGene | Phase I/II | Advanced Solid Tumors | NCT04649385 | [4][13][19] |
| CFI-402411 | Treadwell Therapeutics | Phase I/II | Advanced Solid Malignancies | NCT04521413 | [4][12][19] |
| NDI-101150 | Nimbus Therapeutics | Phase I/II | Advanced Solid Tumors | NCT05128487 | [4][12] |
| GRC 54276 | Glenmark Pharmaceuticals | Phase I/II | Advanced Solid Tumors and Lymphomas | NCT05878691 | [12] |
| PRJ1-3024 | Zhuhai Yufan Biotechnologies | Preclinical/Phase I | Solid Tumors | Not specified | [4] |
Experimental Protocols
Investigating HPK1 requires a suite of biochemical and cellular assays to determine inhibitor potency and functional consequences.
Protocol 1: HPK1 Kinase Activity Assay (Biochemical)
This protocol is based on luminescence-based assays like ADP-Glo™ or Kinase-Glo® that measure ATP consumption during the kinase reaction.[17][18][20][21]
Objective: To measure the enzymatic activity of purified HPK1 and determine the IC50 of small molecule inhibitors.
Materials:
-
Purified recombinant HPK1 enzyme (e.g., amino acids 1-346)
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)[18][20][21]
-
ATP solution
-
Kinase assay buffer
-
Test compounds (HPK1 inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution (or DMSO as a vehicle control) to the wells of a microplate. The final DMSO concentration should not exceed 1%.[20]
-
Enzyme Preparation: Dilute the purified HPK1 enzyme to the desired concentration in kinase assay buffer.
-
Substrate/ATP Mix: Prepare a mix containing the MBP substrate and ATP in kinase assay buffer.
-
Kinase Reaction:
-
Signal Detection (ADP-Glo™ Method):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a microplate reader. The signal positively correlates with kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for a luminescence-based HPK1 biochemical kinase assay.
Protocol 2: T-Cell Activation and Cytokine Production Assay (Cell-Based)
Objective: To assess the effect of HPK1 inhibitors on T-cell function by measuring the secretion of key cytokines like IL-2 and IFN-γ.[15][22]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, or ImmunoCult™ Human CD3/CD28/CD2 T Cell Activator)[14][23]
-
Test compounds (HPK1 inhibitors)
-
ELISA or ELISpot kit for human IL-2 and/or IFN-γ
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed PBMCs or T-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Compound Treatment: Add serial dilutions of the HPK1 inhibitor to the wells. Include a vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
T-Cell Stimulation: Add T-cell activators (e.g., plate-bound anti-CD3 and soluble anti-CD28) to the wells to stimulate the T-cells.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of IL-2 or IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions. Alternatively, an ELISpot assay can be used to determine the frequency of cytokine-secreting cells.[24][25]
-
Analysis: Compare the amount of cytokine produced in compound-treated wells to the stimulated vehicle control wells. An increase in cytokine production indicates functional inhibition of HPK1.
Protocol 3: T-Cell Proliferation Assay (CFSE Dilution)
Objective: To measure the impact of HPK1 inhibition on T-cell proliferation.[26]
Materials:
-
Isolated T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
T-cell activators (anti-CD3/anti-CD28)
-
HPK1 inhibitors
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend T-cells in PBS and add CFSE dye to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of cold culture medium. Wash the cells twice.
-
Culture Setup: Plate the CFSE-labeled T-cells in a 96-well plate. Add HPK1 inhibitors and T-cell activators as described in Protocol 2.
-
Incubation: Culture the cells for 3-5 days to allow for cell division.[26]
-
Staining (Optional): Stain cells with antibodies for surface markers (e.g., CD4, CD8) and a viability dye.
-
Flow Cytometry: Acquire the cells on a flow cytometer.
-
Analysis: Gate on the live, single-cell population. Analyze the CFSE fluorescence histogram. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division. An increase in the number of cells in later-generation peaks in the presence of an HPK1 inhibitor indicates enhanced proliferation.
Conclusion
HPK1 is a well-validated, hematopoietic-specific therapeutic target for cancer immunotherapy.[8][27] Its role as a negative regulator of T-cell, B-cell, and DC function makes it an ideal candidate for inhibition to boost anti-tumor immune responses.[1][12] The development of potent and selective small molecule inhibitors has progressed rapidly, with several agents now in early-phase clinical trials demonstrating the therapeutic potential of this approach.[4][12] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate HPK1 biology and evaluate novel inhibitory compounds, contributing to the advancement of next-generation immunomodulatory therapies.[4]
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. ir.beonemedicines.com [ir.beonemedicines.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biofeng.com [biofeng.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. HPK1 Inhibitors Pipeline Appears Robust With 8+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight [barchart.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. biocompare.com [biocompare.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. news-medical.net [news-medical.net]
- 24. bitesizebio.com [bitesizebio.com]
- 25. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
Hpk1-IN-20 and Its Impact on Dendritic Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the effects of Hpk1-IN-20 on dendritic cell function is not extensively available in the public domain. This guide synthesizes information from studies on hematopoietic progenitor kinase 1 (HPK1) genetic knockout models and other pharmacological inhibitors of HPK1 to project the expected impact of this compound on dendritic cell (DC) biology. The experimental protocols and data presented herein are based on established methodologies for studying HPK1 inhibition in immune cells.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses in various immune cell populations, including T cells, B cells, and dendritic cells.[1][3][4] By dampening signaling pathways downstream of immune receptors, HPK1 establishes a higher threshold for immune cell activation, thereby maintaining immune homeostasis.[1][5] In the context of oncology, HPK1 has emerged as a promising therapeutic target, as its inhibition can unleash a more potent anti-tumor immune response.[2][5]
This compound is a small molecule inhibitor of HPK1.[6] While specific data on this compound's effects on dendritic cells is limited, the broader class of HPK1 inhibitors has been shown to enhance DC function, a critical component of the adaptive immune response.[5][7] This technical guide will explore the expected effects of this compound on dendritic cell function based on the known roles of HPK1.
Core Concepts: HPK1 Signaling in Immune Cells
HPK1 is a member of the Ste20 family of kinases and is involved in regulating key signaling cascades that control immune cell activation, proliferation, and differentiation.[8][9] In T cells, the mechanism of HPK1-mediated negative regulation is well-characterized and involves the phosphorylation of the adapter protein SLP-76, leading to its dissociation from the T-cell receptor signalosome and subsequent dampening of downstream signaling.[3] While the specific downstream targets in dendritic cells are less defined, HPK1 is known to influence the activation of AP-1, NF-κB, and NFAT transcription factors, all of which are crucial for DC maturation and function.[8] Inhibition of HPK1 is therefore expected to augment the signaling pathways that drive DC activation.
References
- 1. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. arcusbio.com [arcusbio.com]
- 8. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Immune System: A Technical Guide to the Basic Research Applications of HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of immune responses, primarily in T cells and dendritic cells (DCs).[1][2][3][4] Its role in dampening anti-tumor immunity has positioned it as a promising therapeutic target in immuno-oncology.[3][4][5][6] This technical guide provides an in-depth overview of the basic research applications of HPK1 inhibitors, focusing on their mechanism of action, experimental evaluation, and utility in preclinical studies. We will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols and visualizations to facilitate further research in this exciting field.
The HPK1 Signaling Pathway: A Negative Feedback Loop
HPK1 acts as a crucial checkpoint in T cell receptor (TCR) signaling.[3][7] Upon TCR engagement, HPK1 is recruited to the signaling complex and becomes activated.[8][9] Its primary substrate is the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[7][8][10] HPK1 phosphorylates SLP-76 at Serine 376, creating a binding site for 14-3-3 proteins.[8][11] This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively dismantling the TCR signalosome and attenuating downstream signaling cascades, including the phosphorylation of PLCγ1 and ERK.[8][12] This negative feedback loop ultimately results in reduced T cell activation, proliferation, and cytokine production.[3][11][13]
In dendritic cells, HPK1 also functions as a negative regulator.[1][2] HPK1-deficient DCs exhibit enhanced maturation, characterized by increased expression of co-stimulatory molecules like CD80 and CD86, and elevated production of pro-inflammatory cytokines such as IL-12.[1][2]
The mechanism of action of HPK1 inhibitors is to block the kinase activity of HPK1, thereby preventing the phosphorylation of its downstream targets like SLP-76.[3] This inhibition disrupts the negative feedback loop, leading to sustained T cell activation and a more robust anti-tumor immune response.[3]
In Vitro Evaluation of HPK1 Inhibitors
A variety of in vitro assays are employed to characterize the potency, selectivity, and cellular activity of HPK1 inhibitors.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of purified HPK1 and the inhibitory effect of compounds.
| Assay Type | Principle | Key Reagents | Typical Readout | Reference |
| TR-FRET | Measures the transfer of energy between a donor and an acceptor fluorophore, which is dependent on the phosphorylation of a substrate by HPK1. | Recombinant HPK1, biotinylated substrate (e.g., SLP-76 peptide), ATP, europium-labeled anti-phospho-substrate antibody, streptavidin-APC. | Time-Resolved Fluorescence Resonance Energy Transfer signal. | [14] |
| ADP-Glo™ Kinase Assay | A luminescent assay that quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate light. | Recombinant HPK1, substrate (e.g., Myelin Basic Protein), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent. | Luminescence. | [9][15] |
| Scintillation Proximity Assay (SPA) | Detects the transfer of a radiolabeled phosphate group from [γ-³³P]-ATP to a biotinylated substrate. | Recombinant HPK1, biotinylated SLP-76, [γ-³³P]-ATP, streptavidin-coated SPA beads. | Scintillation counts. | [16] |
-
Reagent Preparation : Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.2 mg/mL BSA, 1 mM DTT, 0.001% Tween-20). Prepare serial dilutions of the HPK1 inhibitor.
-
Kinase Reaction : In a 384-well plate, add recombinant HPK1, the test inhibitor, and a biotinylated SLP-76 peptide substrate.
-
Initiation : Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho-SLP-76 antibody and streptavidin-allophycocyanin (APC). Incubate to allow for antibody and streptavidin binding.
-
Measurement : Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis : Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC₅₀ value.
Cellular Assays
Cellular assays are crucial for determining the on-target activity and functional consequences of HPK1 inhibition in a more physiologically relevant context.
| Assay Type | Cell Type | Principle | Key Readouts | Reference |
| pSLP-76 Target Engagement | Jurkat T cells, primary human T cells, or PBMCs | Measures the inhibition of HPK1-mediated phosphorylation of SLP-76 at Ser376 following TCR stimulation. | Western blot, flow cytometry, or high-content imaging for pSLP-76 levels. | [8][14][17] |
| Cytokine Secretion | Jurkat T cells, primary human T cells, or PBMCs | Quantifies the production of key cytokines, such as IL-2 and IFN-γ, which are indicative of T cell activation. | ELISA, Cytometric Bead Array (CBA), or Luminex assays. | [8][14][18] |
| T Cell Proliferation | Primary human or mouse T cells | Assesses the impact of HPK1 inhibition on T cell proliferation following stimulation. | CFSE or CellTrace™ Violet dilution by flow cytometry, or ³H-thymidine incorporation. | [4] |
| Activation-Induced Cell Death (AICD) | Jurkat T cells | Evaluates the role of HPK1 in TCR-induced apoptosis. | Annexin V/PI staining followed by flow cytometry. | [8] |
| Dendritic Cell Maturation | Bone marrow-derived dendritic cells (BMDCs) or monocyte-derived DCs | Measures the effect of HPK1 inhibition on the expression of co-stimulatory molecules and cytokine production following stimulation (e.g., with LPS). | Flow cytometry for CD80, CD86, and MHC class II; ELISA for IL-12, TNF-α. | [2][19] |
-
Cell Culture and Treatment : Culture human PBMCs or isolated T cells. Pre-incubate the cells with serial dilutions of the HPK1 inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulation : Stimulate the T cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling.
-
Fixation and Permeabilization : Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., saponin- or methanol-based).
-
Staining : Stain the cells with a fluorescently labeled antibody specific for pSLP-76 (Ser376) and antibodies against cell surface markers (e.g., CD3, CD4, CD8).
-
Acquisition : Acquire the samples on a flow cytometer.
-
Data Analysis : Gate on the T cell populations of interest and quantify the median fluorescence intensity (MFI) of pSLP-76. Plot the MFI against the inhibitor concentration to determine the IC₅₀.
In Vivo Applications of HPK1 Inhibitors
In vivo studies are essential to validate the therapeutic potential of HPK1 inhibitors in a complex biological system.
Preclinical Models
-
HPK1 Knockout (KO) and Kinase-Dead (KD) Mice : These genetically engineered models have been instrumental in elucidating the role of HPK1 in immune regulation and anti-tumor immunity.[4][8][13][20] Studies have shown that HPK1 KO or KD mice exhibit enhanced T cell responses and are more resistant to tumor growth.[20][21]
-
Syngeneic Tumor Models : These models, where immunocompetent mice are implanted with tumors of the same genetic background, are the gold standard for evaluating cancer immunotherapies.[6][19] HPK1 inhibitors have demonstrated significant anti-tumor efficacy, both as single agents and in combination with other immunotherapies like anti-PD-1 antibodies, in various syngeneic models such as MC38 (colon adenocarcinoma), CT26 (colon carcinoma), and GL261 (glioma).[6][21][22]
-
CAR-T Cell Therapy Models : Recent research has explored the use of HPK1 inhibitors to enhance the efficacy of Chimeric Antigen Receptor (CAR)-T cell therapy.[23][24][25] Genetic depletion or pharmacological inhibition of HPK1 in CAR-T cells has been shown to improve their persistence and anti-tumor activity.[23][24]
In Vivo Pharmacodynamic and Efficacy Studies
| Study Type | Objective | Key Readouts | Reference |
| Target Engagement | To confirm that the inhibitor is binding to and inhibiting HPK1 in vivo. | Measurement of pSLP-76 levels in splenocytes or tumor-infiltrating lymphocytes (TILs) from treated animals. | [14][26] |
| Immune Phenotyping | To characterize the changes in immune cell populations and their activation status in response to treatment. | Flow cytometric analysis of immune cells in peripheral blood, lymph nodes, spleen, and the tumor microenvironment (TME) for markers of activation (e.g., CD25, CD69), exhaustion (e.g., PD-1, TIM-3), and cytokine production (e.g., IFN-γ, TNF-α). | [20][21] |
| Anti-Tumor Efficacy | To evaluate the effect of the inhibitor on tumor growth. | Measurement of tumor volume over time. | [6][21][22] |
| Combination Studies | To assess the synergistic effects of HPK1 inhibitors with other cancer therapies, particularly checkpoint inhibitors. | Comparison of tumor growth inhibition in groups receiving single agents versus the combination. | [6][19][22] |
-
Tumor Implantation : Subcutaneously implant tumor cells (e.g., MC38) into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring : Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
-
Treatment Initiation : When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, HPK1 inhibitor, anti-PD-1 antibody, combination).
-
Dosing : Administer the HPK1 inhibitor and other treatments according to the predetermined schedule (e.g., daily oral gavage for the HPK1 inhibitor, intraperitoneal injection for the antibody).
-
Efficacy Assessment : Continue to monitor tumor growth until the tumors in the control group reach the predetermined endpoint.
-
Pharmacodynamic Analysis : At the end of the study, or at specified time points, collect tumors and lymphoid organs for analysis of immune cell infiltration, activation status, and target engagement (pSLP-76 levels).
-
Data Analysis : Plot tumor growth curves for each treatment group. Perform statistical analysis to determine the significance of the anti-tumor effects.
Quantitative Data Summary
The following tables summarize key quantitative data for representative HPK1 inhibitors from published studies.
Table 1: In Vitro Potency of Selected HPK1 Inhibitors
| Compound | Biochemical IC₅₀ (nM) | Cellular pSLP-76 IC₅₀ (nM) | Cellular IL-2 EC₅₀ (nM) | Reference |
| Compound 1 | - | 17.59 - 19.8 | 2.24 - 4.85 | [27] |
| Compound 2 | - | 141.44 - 193.41 | 58.36 - 142.53 | [27] |
| Compound 12 (DS21150768) | 3.27 | - | - | [28] |
| Compound 2-7 | 1.39 | - | 11.56 (Jurkat cells) | [28] |
| Compound K (CompK) | Potent and selective | Markedly enhanced | Markedly enhanced | [6][19] |
Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors
| Model | Treatment | Outcome | Reference |
| GL261 Glioma | HPK1 K46E mutant mice | 90% response rate in controlling tumor growth. | [21] |
| Sarcoma 1956 | HPK1 K46M mutant mice | Effectively slowed the rate of tumor growth. | [21] |
| MC38 Colon Adenocarcinoma | HPK1 inhibitor + anti-PD-1 | Enhanced tumor growth inhibition compared to single agents. | [6][22] |
| CT26 Colon Carcinoma | HPK1 inhibitor + anti-PD-L1 | Enhanced tumor growth inhibition. | [22] |
| MBT-2 Bladder Carcinoma | HPK1 inhibitor + anti-PD-L1 | Enhanced tumor growth inhibition. | [22] |
Conclusion
HPK1 inhibitors represent a promising new class of immuno-oncology agents with the potential to enhance T cell-mediated anti-tumor immunity. A thorough understanding of the underlying signaling pathways and the use of robust in vitro and in vivo models are critical for the successful development of these compounds. This technical guide provides a comprehensive resource for researchers to design and execute experiments aimed at further elucidating the biological roles of HPK1 and advancing the development of novel HPK1-targeted therapies. The detailed protocols and visualizations serve as a practical foundation for scientists entering or currently working in this dynamic field. As research progresses, the continued application of these fundamental techniques will be essential in translating the promise of HPK1 inhibition into effective cancer treatments.
References
- 1. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]
- 2. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biofeng.com [biofeng.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arcusbio.com [arcusbio.com]
- 18. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. P1464: DECREASING HPK1 EXPRESSION IN CD19 CAR-T CELLS: A NOVEL STRATEGY TO OVERCOME CHALLENGES OF CELL THERAPY FOR ADULT (R/R) B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jitc.bmj.com [jitc.bmj.com]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
Understanding T-cell exhaustion and HPK1
An In-Depth Technical Guide to T-cell Exhaustion and the Role of Hematopoietic Progenitor Kinase 1 (HPK1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of T-cell exhaustion, a state of T-cell dysfunction that arises during chronic infections and cancer. It delves into the critical role of Hematopoietic Progenitor Kinase 1 (HPK1), an intracellular negative regulator of T-cell signaling, and explores its potential as a therapeutic target for reversing T-cell exhaustion and enhancing anti-tumor immunity.
Understanding T-cell Exhaustion
T-cell exhaustion is a state of functional impairment that affects CD8+ and CD4+ T-cells after prolonged exposure to persistent antigens, such as in the tumor microenvironment or during chronic viral infections.[1] This dysfunctional state is a significant barrier to effective anti-tumor immunity and a major cause of resistance to immunotherapies.[2]
Key Characteristics of Exhausted T-cells (Tex):
-
Sustained Expression of Inhibitory Receptors: A primary hallmark of Tex is the high co-expression of multiple immune checkpoint proteins, including PD-1, LAG-3, TIM-3, and CTLA-4.[1] The number and level of these receptors often correlate with the severity of exhaustion.
-
Impaired Effector Function: Tex cells exhibit a hierarchical loss of function, starting with a reduced capacity to produce key effector cytokines like Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α), followed by a decline in Interferon-gamma (IFN-γ) production.[1] Their proliferative capacity and cytotoxic potential are also severely diminished.
-
Altered Transcriptional Profile: Exhausted T-cells possess a unique transcriptional landscape, distinct from that of effector or memory T-cells. This is driven by key transcription factors, most notably TOX, which is considered a central regulator in establishing the exhaustion program.[1]
-
Metabolic and Epigenetic Reprogramming: The exhausted state is stabilized by profound epigenetic changes and metabolic dysregulation, which reinforce the dysfunctional phenotype and limit the durability of responses to therapies like PD-1 blockade.
HPK1: A Key Intracellular Checkpoint
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][3] It functions as a crucial negative regulator, or intracellular checkpoint, of T-cell receptor (TCR) signaling.[4] Upon TCR engagement, HPK1 is activated and dampens the downstream signaling cascade, thereby limiting T-cell activation, proliferation, and cytokine production.[4][5]
Studies using HPK1 knockout (KO) or kinase-dead (KD) knock-in mice have provided definitive evidence of its inhibitory role. These mice exhibit enhanced T-cell responses and robust anti-tumor immunity in various syngeneic tumor models.[3][6][7] Critically, the inactivation of HPK1's kinase function alone is sufficient to achieve these anti-tumor effects, highlighting it as a prime target for small molecule inhibitors.[3]
The HPK1 Signaling Pathway
HPK1 exerts its negative regulatory function primarily through the phosphorylation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), a critical adaptor protein in the TCR signaling cascade.[5]
// Connections TCR -> Lck [label="Signal 1"]; CD28 -> Lck [label="Signal 2"]; Lck -> ZAP70 [label="Activates"]; ZAP70 -> SLP76 [label="Activates"]; SLP76 -> PLCg1 [arrowhead=normal]; PLCg1 -> ERK -> AP1 -> Cytokines;
// HPK1 Pathway ZAP70 -> HPK1 [label="Activates"]; HPK1 -> SLP76 [label="Phosphorylates\n(Ser376)", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#202124"]; SLP76 -> pSLP76 [style=invis]; // for layout HPK1 -> pSLP76 [arrowhead=normal, style=invis]; // for layout pSLP76 -> Degradation [label="Marks for", arrowhead=normal, color="#EA4335", style=dashed, fontcolor="#202124"]; Degradation -> SLP76 [label="Reduces Pool", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#202124"];
// Other HPK1 connections HPK1 -> JNK [label="Activates", arrowhead=normal, color="#202124"]; HPK1 -> NFkB [label="Activates", arrowhead=normal, color="#202124"];
{rank=same; TCR; CD28} {rank=same; Lck} {rank=same; ZAP70} {rank=same; SLP76; HPK1} {rank=same; pSLP76; PLCg1; JNK; NFkB} {rank=same; Degradation; ERK} } /dot Figure 1: HPK1 Signaling Pathway in T-Cells.
Pathway Description:
-
Activation: Upon TCR and CD28 co-stimulation, proximal kinases like Lck and ZAP-70 are activated.[6]
-
Negative Feedback: ZAP-70 activates HPK1. Activated HPK1 then phosphorylates SLP-76 at the Serine 376 residue.[5]
-
Signal Termination: This phosphorylation event marks SLP-76 for proteasomal degradation, which curtails the downstream signaling required for full T-cell activation, including the PLCγ1-ERK-AP1 axis.[3][6]
-
Other Roles: HPK1 also positively regulates the JNK and NF-κB signaling pathways, contributing to diverse cellular responses.[2][8]
By targeting SLP-76 for degradation, HPK1 effectively acts as a brake on T-cell activation, preventing an overzealous immune response. In the context of cancer, this braking mechanism is exploited by tumors to induce T-cell exhaustion and evade immune destruction.
Therapeutic Targeting of HPK1
Pharmacological inhibition of HPK1's kinase activity is a promising strategy to reverse T-cell exhaustion and enhance anti-tumor immunity.[4] Small molecule inhibitors prevent the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and restoring robust T-cell effector functions.[5][9]
Data on HPK1 Inhibitors
The following tables summarize key quantitative data for several HPK1 inhibitors from preclinical studies.
Table 1: Potency of Select HPK1 Inhibitors
| Compound | Biochemical IC₅₀ (HPK1) | Cellular pSLP-76 IC₅₀ | Cellular IL-2 EC₅₀ | Reference |
|---|---|---|---|---|
| Compound from Toure, M. et al. | 0.2 nM | 3 nM (Jurkat cells) | 1.5 nM (Primary T-cells) | [10] |
| Compound 1 (from Hernandez et al.) | 0.0465 nM | < 20 nM | 17.59 - 19.8 nM | [11] |
| KHK-6 | 20 nM | N/A | N/A | [5] |
| Compound from Singh, R.K. et al. | 26 nM | N/A | N/A | [12] |
| ISR-05 | 24.2 µM | N/A | N/A | [13] |
| ISR-03 | 43.9 µM | N/A | N/A | [13] |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. N/A: Not Available.
Table 2: Functional Effects of HPK1 Inhibition on T-Cells
| Genetic/Pharmacological Agent | T-Cell Type | Effect | Observation | Reference(s) |
|---|---|---|---|---|
| HPK1 Knockout (KO) | Mouse CD4+ Tregs | Increased Cytokine Production | Uncharacteristic expression of IL-2, IFN-γ, CCL3, and CCL4 upon TCR stimulation. | [14] |
| HPK1 Kinase-Dead (KD) Mice | Mouse T-cells | Resistance to Suppression | T-cells are resistant to PGE₂ and adenosine-mediated suppression of proliferation and IL-2 production. | [3][15] |
| Compound 1 | Human T-cells | Synergistic IFN-γ Production | Combination with pembrolizumab (anti-PD-1) led to a synergistic increase in IFN-γ production. | [16] |
| FB849 | Human CD8+ TILs | Reinvigoration of Exhausted Cells | Successfully restored the effector function of exhausted CD8+ TILs from gynecologic cancers. | [9] |
| HY-138568 / BGB15025 | CLL Patient T-cells | Increased Activation Markers | Dose-dependent increase in CD69 and CD25 expression on CD8+ T-cells. | [17] |
TILs: Tumor-Infiltrating Lymphocytes. CLL: Chronic Lymphocytic Leukemia.
Table 3: In Vivo Efficacy in Mouse Tumor Models | Model | Genetic/Pharmacological Agent | Key Outcome | Reference | | :--- | :--- | :--- | :--- | | MC38 & GL261 Syngeneic Models | HPK1 Kinase-Dead (KD) Mice | Enhanced Tumor Control | Showed significant tumor growth suppression compared to wild-type controls. |[7] | | 1956 Sarcoma Syngeneic Model | HPK1 Kinase-Dead (KD) Mice | Enhanced Tumor Control | Effectively controlled the growth of a sarcoma that produces high levels of PGE₂ and adenosine. |[15] | | CT26 Colorectal Syngeneic Model | RVU-293 Inhibitor | Tumor Growth Inhibition (TGI) | Showed efficacy both as a monotherapy and in combination with an anti-PD-1 antibody. |[18] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to study T-cell exhaustion and evaluate HPK1 inhibitors.
// Nodes A [label="1. T-Cell Isolation\n(e.g., from PBMCs via magnetic selection)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. In Vitro Exhaustion Induction\n(Chronic anti-CD3/CD28 stimulation)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Treatment\n(HPK1 Inhibitor vs. Vehicle Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Functional Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sub-nodes for Analysis D1 [label="Proliferation Assay (CFSE)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D2 [label="Cytokine Profiling (ELISA/Flow)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D3 [label="Phenotyping (Flow Cytometry for PD-1, TIM-3)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D4 [label="Signaling Analysis (pSLP-76 Western/Phosflow)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> {D1, D2, D3, D4} [arrowhead=none]; } /dot Figure 2: Workflow for In Vitro T-Cell Exhaustion and Rescue Assay.
Protocol: In Vitro T-cell Exhaustion
This protocol describes a method for generating human exhausted T-cells by repeated stimulation.[1][19]
-
T-Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD8+ or CD4+ T-cells using magnetic selection kits (e.g., MACS beads).
-
Initial Activation (Day 0): Culture isolated T-cells with anti-CD3/CD28-coated beads at a 1:1 bead-to-cell ratio in complete RPMI medium supplemented with IL-2 (e.g., 25 U/mL).
-
Chronic Stimulation:
-
Day 2-3: Remove beads using a magnet. Re-stimulate the T-cells with fresh anti-CD3/CD28 beads.
-
Repeat: Repeat the re-stimulation cycle every 2-3 days for a total of 8-14 days. Maintain cell cultures by adding fresh medium with IL-2 as needed.
-
-
Confirmation of Exhaustion: After the chronic stimulation period, confirm the exhausted phenotype by assessing:
-
Phenotype: High expression of PD-1, TIM-3, and LAG-3 via flow cytometry.
-
Function: Reduced cytokine production (IFN-γ, IL-2) upon re-stimulation, measured by ELISA or intracellular cytokine staining.
-
Proliferation: Diminished proliferative capacity using a CFSE assay (see below).
-
Protocol: T-cell Proliferation Assay (CFSE)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation via flow cytometry. As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation.[20][21][22]
-
Cell Preparation: Resuspend T-cells (e.g., 10-20 million cells/mL) in a protein-low buffer like PBS with 0.1% FBS.
-
CFSE Labeling:
-
Add CFSE stock solution (in DMSO) to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5-10 volumes of cold complete culture medium (containing FBS).
-
Incubate for 5 minutes on ice.
-
-
Washing: Wash the cells 2-3 times with complete medium to remove any unbound dye.
-
Stimulation: Plate the labeled cells and stimulate them as required (e.g., with anti-CD3/CD28 beads) in the presence of the test compound (HPK1 inhibitor) or vehicle control.
-
Culture: Culture the cells for 3-5 days.
-
Analysis:
-
Harvest the cells. If desired, stain for surface markers (e.g., CD8, CD4) and a viability dye.
-
Analyze using a flow cytometer. Gate on the live, single-cell population.
-
Visualize CFSE fluorescence on a histogram plot. Each distinct peak of lower fluorescence intensity represents a successive generation of divided cells.
-
Protocol: Phosphoproteomics Sample Preparation
This protocol outlines the key steps for preparing T-cell lysates for mass spectrometry-based phosphoproteomics to analyze changes in protein phosphorylation, such as on SLP-76.[23][24][25]
-
Cell Lysis and Protein Extraction:
-
Stimulate T-cells as required and immediately place on ice to halt kinase/phosphatase activity.
-
Lyse cells in an ice-cold lysis buffer (e.g., urea-based buffer) supplemented with a cocktail of protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.
-
-
Protein Digestion:
-
Quantify protein concentration in the supernatant (e.g., using a BCA assay).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the urea concentration to <2M.
-
Digest proteins into peptides overnight at 37°C using sequencing-grade trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio).
-
-
Peptide Desalting: Stop the digestion with an acid like TFA and desalt the peptides using a C18 solid-phase extraction column to remove contaminants.
-
Phosphopeptide Enrichment:
-
Because phosphopeptides are typically low in abundance, an enrichment step is critical.
-
Use Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads to selectively capture phosphopeptides from the total peptide mixture.
-
Wash the beads to remove non-phosphorylated peptides and elute the captured phosphopeptides.
-
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to identify and quantify phosphorylation sites.
Mechanism of Action: Reversing T-cell Exhaustion
HPK1 inhibition restores T-cell function by directly counteracting the negative feedback loop that sustains the exhausted state. This leads to a multi-faceted rescue of the anti-tumor immune response.
// Nodes A [label="HPK1 Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; B [label="Blocks HPK1 Kinase Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Prevents Phosphorylation\nof SLP-76 (Ser376)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Stabilizes SLP-76 Protein Levels", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Strengthened TCR Signaling\n(↑ PLCγ1, ↑ ERK activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Restored T-Cell Effector Function", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Sub-nodes for Function F1 [label="↑ Cytokine Production\n(IL-2, IFN-γ)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; F2 [label="↑ Proliferation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; F3 [label="↑ Cytotoxicity", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
G [label="Enhanced Anti-Tumor Immunity", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> {F1, F2, F3} [arrowhead=none]; F -> G; } /dot Figure 3: Logical Flow of HPK1 Inhibition to Reverse T-Cell Exhaustion.
Conclusion and Future Directions
T-cell exhaustion remains a formidable challenge in cancer immunotherapy. HPK1 has emerged as a highly validated, druggable intracellular checkpoint whose inhibition can reinvigorate exhausted T-cells and promote potent anti-tumor immunity. The development of selective small molecule HPK1 inhibitors offers a promising therapeutic avenue, both as a monotherapy and in combination with existing treatments like PD-1/PD-L1 blockade, to overcome resistance and improve outcomes for a broader range of cancer patients. Future research will focus on optimizing the clinical application of these inhibitors and exploring their role in modulating other immune cell types, such as B-cells and dendritic cells, within the tumor microenvironment.
References
- 1. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies | Springer Nature Experiments [experiments.springernature.com]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 13. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 16. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. wp.ryvu.com [wp.ryvu.com]
- 19. researchgate.net [researchgate.net]
- 20. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. agilent.com [agilent.com]
- 22. bu.edu [bu.edu]
- 23. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 24. Quantitative phosphoproteomic analysis of T-cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Hpk1-IN-20 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 is a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1][2][3] Upon T-cell receptor (TCR) activation, HPK1 is recruited to the signaling complex where it phosphorylates downstream targets, including SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) and GRB2-related adapter protein 2 (GADS).[4][5][6] This phosphorylation leads to the recruitment of 14-3-3 proteins, which ultimately dampens T-cell activation and cytokine production.[5] Due to its role as an intracellular immune checkpoint, inhibition of HPK1 is a promising strategy for enhancing anti-tumor immunity.[1][2][7][8]
Hpk1-IN-20 (also referred to as compound 106 in patent WO2020235902A1) is an inhibitor of HPK1.[9] These application notes provide a detailed protocol for performing an in vitro kinase assay to characterize the inhibitory activity of this compound against HPK1.
HPK1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Upon TCR stimulation, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, leading to the attenuation of the immune response.
Caption: HPK1-mediated negative regulation of TCR signaling.
Experimental Protocols
Several assay formats can be utilized to measure HPK1 kinase activity and the inhibitory potential of this compound. Below are protocols for three common methods: an ADP-Glo™ Kinase Assay, a LanthaScreen® Eu Kinase Binding Assay, and a Radiometric Assay.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Materials and Reagents:
| Reagent | Supplier | Catalog Number (Example) |
| Recombinant Human HPK1 | Invitrogen | PV6357 |
| Myelin Basic Protein (MBP) | SignalChem | M42-51N |
| ATP | Sigma-Aldrich | A7699 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| Kinase Buffer (5X) | Varies | See Composition Below |
| This compound | Varies | N/A |
| 384-well white assay plates | Corning | 3572 |
Kinase Buffer (1X) Composition:
| Component | Final Concentration |
| HEPES, pH 7.5 | 50 mM |
| MgCl₂ | 10 mM |
| EGTA | 1 mM |
| Brij-35 | 0.01% |
| DTT | 2 mM (add fresh) |
Experimental Workflow:
Caption: Workflow for the HPK1 ADP-Glo™ Kinase Assay.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Preparation: Add 1 µL of each this compound dilution to a 384-well plate. Include DMSO-only wells for positive (100% activity) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a master mix containing kinase buffer, ATP (e.g., 10 µM), and MBP (e.g., 0.2 mg/mL).
-
Prepare the HPK1 enzyme solution in kinase buffer (e.g., 5 ng/µL).
-
Initiate the reaction by adding 5 µL of the master mix and 5 µL of the diluted HPK1 enzyme to each well. For the negative control, add 5 µL of kinase buffer instead of the enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled kinase tracer to the ATP pocket of HPK1.
Materials and Reagents:
| Reagent | Supplier | Catalog Number (Example) |
| Recombinant Human HPK1 (MAP4K1) | Thermo Fisher | PV6355 |
| LanthaScreen® Eu-anti-GST Antibody | Thermo Fisher | PV5594 |
| Kinase Tracer 222 | Thermo Fisher | PV6121 |
| Kinase Buffer A (5X) | Thermo Fisher | PV3189 |
| This compound | Varies | N/A |
| 384-well black assay plates | Corning | 3571 |
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO as described for the ADP-Glo™ assay. Further dilute this series 25-fold in 1X Kinase Buffer A.[10]
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody mixture containing HPK1 and the Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Prepare a 4X tracer solution in 1X Kinase Buffer A.[10]
-
-
Assay Assembly:
-
Incubation: Incubate at room temperature for 60 minutes, protected from light.[10]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and determine the IC₅₀ value of this compound.
Radiometric Assay ([³³P]-ATP)
This traditional method measures the incorporation of radiolabeled phosphate from [³³P]-ATP into a substrate like MBP.
Materials and Reagents:
| Reagent | Supplier | Catalog Number (Example) |
| Recombinant Human HPK1 | SignalChem | M23-11G |
| Myelin Basic Protein (MBP) | SignalChem | M42-51N |
| [³³P]-γ-ATP | PerkinElmer | NEG602K |
| Kinase Assay Buffer | Varies | See Composition Below |
| This compound | Varies | N/A |
| P81 phosphocellulose paper | Whatman | 3698-915 |
| Phosphoric Acid | Fisher Scientific | A260-500 |
Kinase Assay Buffer (1X) Composition:
| Component | Final Concentration |
| MOPS, pH 7.2 | 25 mM |
| β-glycerol-phosphate | 12.5 mM |
| MgCl₂ | 25 mM |
| EGTA | 5 mM |
| EDTA | 2 mM |
| DTT | 0.25 mM (add fresh) |
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction:
-
In a microfuge tube, combine diluted HPK1, MBP (1 mg/mL stock), and the this compound dilution.
-
Initiate the reaction by adding the [³³P]-ATP assay cocktail (containing unlabeled ATP and [³³P]-γ-ATP). A final ATP concentration of 10 µM is a common starting point.[11]
-
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stopping the Reaction and Spotting: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.
-
Data Acquisition: Measure the incorporated radioactivity by scintillation counting.
-
Data Analysis: Determine the IC₅₀ value as described in the previous methods.
Data Presentation
The inhibitory activity of this compound should be determined by generating a dose-response curve. The results can be summarized in the following table. As a specific IC₅₀ for this compound is not publicly available, a concentration range of 0.1 nM to 100 µM is recommended for initial screening, which is consistent with the potency of other known HPK1 inhibitors.[12]
Table 1: Inhibitory Activity of this compound against HPK1
| Assay Type | Substrate | ATP Concentration (µM) | This compound IC₅₀ (nM) | Hill Slope | R² |
| ADP-Glo™ | MBP | 10 | [Experimental Value] | [Value] | [Value] |
| LanthaScreen® | N/A (Binding) | N/A | [Experimental Value] | [Value] | [Value] |
| Radiometric | MBP | 10 | [Experimental Value] | [Value] | [Value] |
Note: Values to be filled in based on experimental results.
Conclusion
The protocols provided here offer robust methods for the in vitro characterization of this compound as an inhibitor of HPK1. The choice of assay will depend on available instrumentation and throughput requirements. The ADP-Glo™ assay is a non-radioactive, homogeneous method suitable for high-throughput screening. The LanthaScreen® assay provides a direct measure of compound binding to the kinase. The radiometric assay is a classic, sensitive method for measuring kinase activity. Consistent results across different assay platforms will provide strong validation of the inhibitory potential of this compound. These studies are a critical step in the preclinical evaluation of novel HPK1 inhibitors for immuno-oncology applications.[4]
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. US20240025923A1 - Bifunctional degraders of hematopoietic progenitor kinase and therapeutic uses thereof - Google Patents [patents.google.com]
- 6. US20240025898A1 - Hpk1 antagonists and uses thereof - Google Patents [patents.google.com]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. fluoroprobe.com [fluoroprobe.com]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cellular Activity of Hpk1-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Primarily expressed in hematopoietic cells, HPK1 acts as an intracellular immune checkpoint by dampening T-cell activation, proliferation, and cytokine production.[1][3][4] Its inhibitory function is mediated through the phosphorylation of key signaling adaptors, such as SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[3][5] Pharmacological inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[1][4]
Hpk1-IN-20 is a small molecule inhibitor of HPK1.[6][7] These application notes provide a detailed protocol for a cell-based assay to determine the potency and cellular activity of this compound by measuring the phosphorylation of a key downstream substrate of HPK1.
Signaling Pathway of HPK1 in T-Cell Receptor Activation
Upon engagement of the T-cell receptor (TCR) and co-receptor CD28, a signaling cascade is initiated, leading to the activation of HPK1. Activated HPK1 then phosphorylates SLP-76 at the serine 376 residue (pSLP-76 Ser376).[5] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent attenuation of the T-cell response.[5] Hpk1 inhibitors block this phosphorylation step, thereby sustaining T-cell activation.
Experimental Protocols
Cell-Based HPK1 Phosphorylation Assay
This assay measures the inhibitory activity of this compound on HPK1 in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76, at Ser376 in Jurkat cells, a human T-cell line.
Materials:
-
Jurkat, Clone E6-1 (ATCC TIB-152)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Anti-CD3 Antibody (clone OKT3)
-
Anti-CD28 Antibody (clone CD28.2)
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
ELISA kit for phospho-SLP-76 (Ser376) or antibodies for Western Blotting (anti-pSLP-76 Ser376 and anti-total SLP-76)
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of serum-free RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in serum-free RPMI-1640. Add the diluted compound to the cells and incubate for 1-2 hours at 37°C. The final DMSO concentration should be ≤ 0.1%.
-
TCR Stimulation: Stimulate the cells by adding a mixture of anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 15-30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them with 100 µL of ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Detection of pSLP-76 (Ser376):
-
ELISA: Use a phospho-SLP-76 (Ser376) ELISA kit according to the manufacturer's instructions. Normalize the pSLP-76 signal to the total protein concentration.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pSLP-76 (Ser376) and total SLP-76 (as a loading control).
-
Data Analysis:
Calculate the percentage of inhibition of pSLP-76 formation for each concentration of this compound relative to the DMSO-treated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Experimental Workflow Diagram
Data Presentation
While specific quantitative data for this compound in a cellular assay is not publicly available at this time, the following table presents representative data for a potent and selective HPK1 inhibitor ("Compound X") in a Jurkat pSLP-76 (Ser376) cellular assay. This data is intended to provide an example of expected results.
| Compound | Cell Line | Assay | Cellular IC50 (nM) |
| Compound X (Representative) | Jurkat | pSLP-76 (Ser376) Phosphorylation | 3 |
| This compound | Jurkat | pSLP-76 (Ser376) Phosphorylation | Data not available |
Note: The IC50 value for "Compound X" is based on publicly reported data for a similar class of inhibitors.[8]
Conclusion
The provided cell-based assay protocol offers a robust method for evaluating the cellular potency of this compound. By measuring the inhibition of HPK1-mediated phosphorylation of SLP-76, researchers can effectively quantify the compound's activity within a relevant signaling pathway. This information is crucial for the further development and characterization of Hpk1 inhibitors for therapeutic applications in immuno-oncology.
References
- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
Application Notes and Protocols: Hpk1-IN-20 Treatment in Primary Human T-Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby attenuating T-cell activation, proliferation, and cytokine production.[3][4][5] This inhibitory role makes HPK1 a promising therapeutic target for enhancing anti-tumor immunity in cancer immunotherapy.[1][2][4]
Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[3][6] This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, disrupting the formation of the TCR signalosome and dampening downstream signaling cascades.[3][7] Small molecule inhibitors of HPK1, such as Hpk1-IN-20, are designed to block the kinase activity of HPK1, thereby preventing SLP-76 degradation and augmenting T-cell effector functions.[3][4]
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on primary human T-cells. The described methodologies will enable researchers to assess the potency and efficacy of this compound in enhancing T-cell activation, proliferation, and cytokine secretion.
Signaling Pathway
The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for an HPK1 inhibitor like this compound.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on primary human T-cells.
Isolation of Primary Human T-Cells from PBMCs
Objective: To isolate pure and viable T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash PBMCs twice with PBS.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Add the RosetteSep™ Human T Cell Enrichment Cocktail at the recommended concentration.
-
Incubate for 20 minutes at room temperature.
-
Dilute the cell suspension with an equal volume of PBS and layer over Ficoll-Paque.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
-
The enriched T-cells will form a pellet at the bottom of the tube. Discard the upper layers.
-
Wash the T-cell pellet twice with PBS.
-
Resuspend the purified T-cells in complete RPMI-1640 medium and determine cell count and viability using a hemocytometer and Trypan Blue.
T-Cell Activation and this compound Treatment
Objective: To activate T-cells and assess the dose-dependent effect of this compound.
Materials:
-
Purified primary human T-cells
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Seed the purified T-cells at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, collect the supernatant for cytokine analysis and the cells for proliferation or activation marker analysis.
T-Cell Proliferation Assay (CFSE-based)
Objective: To measure the effect of this compound on T-cell proliferation.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Before activation, resuspend purified T-cells in pre-warmed PBS at 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Proceed with the T-cell activation and this compound treatment protocol as described above.
-
After 72-96 hours of incubation, harvest the cells.
-
Wash with FACS buffer and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Cytokine Release Assay (ELISA)
Objective: To quantify the secretion of key cytokines (e.g., IL-2, IFN-γ) by activated T-cells treated with this compound.
Materials:
-
ELISA kits for human IL-2 and IFN-γ
-
Supernatants from T-cell cultures
Protocol:
-
Collect the cell culture supernatants after 48-72 hours of T-cell activation and this compound treatment.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cells or debris.
-
Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Experimental Workflow
The following diagram provides a visual representation of the general experimental workflow for evaluating this compound in primary human T-cells.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experiments. The values are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on T-Cell Proliferation
| This compound (nM) | % Proliferating T-Cells (CFSE low) |
| 0 (Vehicle) | 35.2 ± 4.1 |
| 1 | 45.8 ± 5.3 |
| 10 | 62.1 ± 6.8 |
| 100 | 78.5 ± 7.2 |
| 1000 | 81.3 ± 6.9 |
Table 2: Effect of this compound on Cytokine Secretion by Activated T-Cells
| This compound (nM) | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| 0 (Vehicle) | 512 ± 65 | 1250 ± 150 |
| 1 | 834 ± 98 | 2100 ± 230 |
| 10 | 1520 ± 180 | 3800 ± 410 |
| 100 | 2250 ± 250 | 5500 ± 600 |
| 1000 | 2310 ± 260 | 5650 ± 620 |
Table 3: Effect of this compound on T-Cell Activation Markers
| This compound (nM) | % CD25+ T-Cells | % CD69+ T-Cells |
| 0 (Vehicle) | 42.6 ± 5.5 | 55.1 ± 6.2 |
| 1 | 55.3 ± 6.1 | 68.4 ± 7.1 |
| 10 | 71.8 ± 7.9 | 82.3 ± 8.5 |
| 100 | 85.2 ± 8.8 | 91.7 ± 9.3 |
| 1000 | 86.1 ± 8.5 | 92.5 ± 9.1 |
Conclusion
The protocols and information provided herein offer a robust framework for characterizing the immunological activity of this compound in primary human T-cells. By inhibiting HPK1, this compound is expected to enhance T-cell proliferation, cytokine production, and the expression of activation markers, consistent with the role of HPK1 as a negative regulator of TCR signaling. These studies are crucial for the preclinical evaluation of HPK1 inhibitors as potential cancer immunotherapeutics.
References
- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. arcusbio.com [arcusbio.com]
Application Notes and Protocols for Hpk1-IN-20 in a Syngeneic Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hpk1-IN-20, a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in preclinical syngeneic mouse models of cancer. The following protocols and data are intended to serve as a foundational resource for investigating the immunomodulatory and anti-tumor effects of this compound.
Introduction to this compound and its Mechanism of Action
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SLP-76.[1][3] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating T-cell activation and effector functions.[1] By inhibiting HPK1, this compound is designed to block this negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine production, which can translate to a more robust anti-tumor immune response.[3][4] Preclinical studies with various HPK1 inhibitors have demonstrated their potential in cancer immunotherapy, both as monotherapy and in combination with other treatments like checkpoint inhibitors.[3][5]
Hpk1 Signaling Pathway
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Inhibition of HPK1 by molecules like this compound is expected to block the phosphorylation of SLP-76, thereby promoting downstream signaling and T-cell activation.
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.
Experimental Protocols
The following are detailed protocols for a typical in vivo study using this compound in a syngeneic mouse model.
Protocol 1: Establishment of a Syngeneic Tumor Model
This protocol describes the subcutaneous implantation of murine cancer cell lines into immunocompetent mice.
Materials:
-
Murine cancer cell lines (e.g., MC38 colorectal adenocarcinoma, B16-F10 melanoma, CT26 colon carcinoma)
-
Appropriate mouse strain (e.g., C57BL/6 for MC38 and B16-F10, BALB/c for CT26)[6][7][8]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Culture the selected cancer cell line in a T75 flask until it reaches 80-90% confluency.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells and incubate at 37°C for 2-5 minutes.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in sterile PBS.
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion (viability should be >95%).
-
Adjust the cell concentration to the desired density in PBS (e.g., 1 x 10^6 cells/100 µL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel on ice.
-
Anesthetize the mice and shave the inoculation site (typically the right flank).
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.[6][7]
-
Monitor the mice regularly for tumor growth.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to tumor-bearing mice. Oral gavage is a common route for small molecule inhibitors.[9]
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Prepare the this compound formulation at the desired concentration in the chosen vehicle. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.[10][11]
-
Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[12]
-
Administer the calculated volume of the this compound formulation slowly.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for any signs of distress after administration.
Protocol 3: Tumor Growth Monitoring and Efficacy Evaluation
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Once tumors are palpable, begin measuring the tumor dimensions (length and width) with digital calipers at least twice a week.[13]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[13]
-
Record the body weight of each mouse at each measurement time point to monitor for toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or as defined by IACUC protocols.[7]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 4: Isolation of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the preparation of a single-cell suspension from excised tumors for subsequent analysis.
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit) or a cocktail of collagenase and DNase.[14]
-
GentleMACS Dissociator or manual dissociation tools.
-
RPMI-1640 with 10% FBS
-
70 µm cell strainers
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Excise tumors and place them in a petri dish with cold RPMI-1640 medium.
-
Mince the tumors into small pieces (1-2 mm) using sterile scissors or a scalpel.[14]
-
Transfer the minced tumor tissue to a dissociation tube containing the enzyme cocktail.
-
Incubate at 37°C with gentle agitation for 30-60 minutes, or as per the manufacturer's instructions.[14]
-
Neutralize the enzymes with complete medium.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
If significant red blood cell contamination is present, resuspend the pellet in RBC lysis buffer and incubate for 1-2 minutes.
-
Wash the cells with FACS buffer and proceed to cell counting and staining for flow cytometry.
Protocol 5: Flow Cytometry Analysis of TILs
This protocol provides a general guideline for staining and analyzing TIL populations.
Materials:
-
Single-cell suspension of TILs
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, Granzyme B, Ki-67)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Adjust the cell concentration to 1-2 x 10^6 cells per sample in FACS buffer.
-
Stain the cells with a live/dead marker according to the manufacturer's protocol.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If performing intracellular staining (e.g., for FoxP3, Granzyme B, Ki-67), fix and permeabilize the cells using a commercially available kit.
-
Incubate with intracellular antibodies for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer for acquisition on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, and then identifying lymphocyte populations of interest.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating this compound in a syngeneic mouse model.
References
- 1. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Macrocycle-Based HPK1 Inhibitors for T-Cell-Based Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 7. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 8. td2inc.com [td2inc.com]
- 9. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. research.wayne.edu [research.wayne.edu]
- 14. Isolation of Immune Cells from Primary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Evaluating the Synergy of HPK1 Inhibition and Anti-PD-1 Blockade in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of immune cell activation.[1] Predominantly expressed in hematopoietic lineages, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immune responses.[2] Pharmacological inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance the functionality of T-cells, B-cells, and dendritic cells (DCs).[1][2]
Immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis have revolutionized cancer treatment, yet many patients do not respond, often due to insufficient T-cell activation within the tumor microenvironment.[3] Combining HPK1 inhibitors with anti-PD-1 antibodies presents a rational and synergistic approach. By blocking an intracellular checkpoint (HPK1) and an extracellular checkpoint (PD-1) simultaneously, this combination therapy aims to reinvigorate exhausted T-cells and mount a robust, durable anti-tumor response, even in tumors with low antigenicity.[3][4]
This document provides an overview of the HPK1 signaling pathway, summarizes key preclinical and clinical data for this combination approach, and offers detailed protocols for evaluation.
Note: While this document refers to the specific inhibitor Hpk1-IN-20, public data on its combination with anti-PD-1 is limited. Therefore, the data and protocols presented herein are based on representative, potent, and selective small-molecule HPK1 inhibitors from published studies to illustrate the principles and expected outcomes of this therapeutic strategy.
HPK1 Signaling Pathway in T-Cells
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), HPK1 is recruited to the TCR signaling complex. Activated HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376.[5] This phosphorylation event leads to the dissociation of the SLP-76 signalosome, subsequent ubiquitination, and degradation, which attenuates downstream signaling pathways, including PLCγ1 and ERK activation, ultimately reducing T-cell activation and cytokine production.[2][5] An HPK1 inhibitor blocks this negative feedback loop, sustaining TCR signaling and enhancing T-cell effector functions.
Data Presentation: Efficacy of HPK1i + anti-PD-1 Therapy
Table 1: Preclinical Efficacy in Syngeneic Mouse Models
This table summarizes the anti-tumor efficacy of representative HPK1 inhibitors, alone and in combination with anti-PD-1/PD-L1 antibodies, in various mouse cancer models. The combination consistently results in superior tumor growth inhibition (TGI) compared to either monotherapy.
| HPK1 Inhibitor | Cancer Model | Treatment Groups & Dosing | Key Outcomes | Reference |
| Unnamed Inhibitor [I] | CT26 Colon Carcinoma | 1. Vehicle2. Inhibitor [I] (30 mg/kg, p.o., BID)3. Anti-PD-1 (3 mg/kg, i.p.)4. Combination | TGI: Inhibitor [I]: 42%Anti-PD-1: 36%Combination: 95% | [6] |
| PROTAC Degrader | CT26 Colon Carcinoma | 1. Vehicle2. Degrader (30 mg/kg)3. Anti-PD-14. Combination | TGI: Degrader: >80%Anti-PD-1: ~50%Combination: 50% Complete Response | [7] |
| Unnamed Inhibitor | Low-Antigenicity Tumor Model (OT-1 Transfer) | 1. Anti-PD-L12. Combination | Anti-PD-L1 alone was ineffective.Combination significantly suppressed tumor growth. | [3] |
| Gilead Compound | In vivo preclinical tumor models | 1. Monotherapy2. Combination with PD-1 blockade | Enhanced tumor growth control as monotherapy and in combination. | [5] |
Table 2: Clinical Proof-of-Concept in Advanced Solid Tumors
Early-phase clinical trials are underway to evaluate the safety and efficacy of HPK1 inhibitors combined with checkpoint blockade in patients with advanced cancers.
| HPK1 Inhibitor | Combination Partner | Phase | Patient Population | Key Outcomes | Reference |
| BGB-15025 | Tislelizumab (anti-PD-1) | Phase 1 | Advanced Solid Tumors (n=49) | ORR: 18.4%DCR: 57.1%CBR: 30.6% | [1] |
| BGB-15025 | Monotherapy | Phase 1 | Advanced Solid Tumors (n=60) | ORR: 0%DCR: 35.0%CBR: 6.7% | [1] |
ORR: Objective Response Rate; DCR: Disease Control Rate; CBR: Clinical Benefit Rate
Experimental Protocols
Protocol 1: In Vitro Human T-Cell Activation Assay
Objective: To assess the ability of an HPK1 inhibitor to enhance T-cell activation and cytokine release, alone or in combination with an anti-PD-1 antibody, under immunosuppressive conditions.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD8+ T-Cell Isolation Kit
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3/Anti-CD28 T-cell activation beads
-
This compound or other HPK1 inhibitor (dissolved in DMSO)
-
Anti-PD-1 antibody (e.g., Pembrolizumab) and Isotype Control
-
Prostaglandin E2 (PGE2) or Adenosine (immunosuppressive agents)
-
IFN-γ ELISA Kit
-
Flow cytometry antibodies (anti-CD69, anti-CD25)
Methodology:
-
Isolate CD8+ T-cells from healthy donor PBMCs using a negative selection kit.
-
Plate T-cells at 1 x 10^5 cells/well in a 96-well plate.
-
Prepare treatment groups in triplicate:
-
Unstimulated Control
-
Stimulated Control (Anti-CD3/CD28 beads)
-
Stimulated + Vehicle (DMSO)
-
Stimulated + HPK1 inhibitor (e.g., 1 µM)
-
Stimulated + Anti-PD-1 (10 µg/mL)
-
Stimulated + HPK1i + Anti-PD-1
-
-
To model an immunosuppressive tumor microenvironment, add PGE2 (e.g., 100 nM) to a parallel set of wells for each condition.
-
Incubate plates for 72 hours at 37°C, 5% CO2.
-
Cytokine Analysis: After incubation, collect supernatant and measure IFN-γ concentration using an ELISA kit according to the manufacturer's instructions.
-
Activation Marker Analysis: Harvest cells, wash, and stain with fluorescently-labeled antibodies against CD69 and CD25. Analyze by flow cytometry to determine the percentage of activated T-cells.
Expected Outcome: The HPK1 inhibitor should increase IFN-γ production and upregulate activation markers, particularly under PGE2-induced suppression. A synergistic effect is expected when combined with anti-PD-1, resulting in the highest levels of T-cell activation and cytokine release.[8]
Protocol 2: In Vivo Syngeneic Mouse Model for Combination Therapy
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in an immunocompetent mouse model.
Materials:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
Syngeneic tumor cell line (e.g., MC38 or CT26)
-
This compound or other HPK1 inhibitor (formulated for oral gavage)
-
Anti-mouse PD-1 antibody (clone RMP1-14) and isotype control (clone 2A3)
-
Sterile PBS, syringes, needles, calipers
Methodology:
-
Tumor Implantation: Subcutaneously inoculate 5 x 10^5 MC38 cells (in 100 µL PBS) into the right flank of C57BL/6 mice.
-
Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 80-120 mm³, randomize mice into four treatment groups (n=10 per group).
-
Treatment Regimen:
-
Group 1 (Control): Vehicle (e.g., 0.5% MC in water) daily via oral gavage (p.o.) + Isotype control Ab (200 µ g/mouse ) intraperitoneally (i.p.) every 3-4 days.
-
Group 2 (HPK1i Mono): HPK1 inhibitor (e.g., 30 mg/kg) daily p.o. + Isotype control Ab i.p.
-
Group 3 (Anti-PD-1 Mono): Vehicle daily p.o. + Anti-PD-1 Ab (200 µ g/mouse ) i.p.
-
Group 4 (Combination): HPK1 inhibitor daily p.o. + Anti-PD-1 Ab i.p.
-
-
Efficacy Readouts: Continue treatment and monitor tumor volume, body weight (as a measure of toxicity), and survival for the duration of the study (e.g., 21-28 days or until humane endpoints are reached).
-
Pharmacodynamic Analysis: At the study endpoint, tumors and spleens can be harvested for ex vivo analysis, such as:
-
Flow Cytometry: To analyze the frequency and activation state of tumor-infiltrating lymphocytes (TILs), such as CD8+, CD4+ T-cells, and regulatory T-cells.
-
Immunohistochemistry (IHC): To visualize immune cell infiltration into the tumor.
-
Mechanism of Synergy
The combination of an HPK1 inhibitor and an anti-PD-1 antibody targets two distinct but complementary checkpoints to enhance anti-tumor immunity. The HPK1 inhibitor acts early in the T-cell activation cascade within the lymph node and tumor, lowering the threshold for T-cell priming and activation. This increases the pool of tumor-reactive T-cells. The anti-PD-1 antibody works primarily within the tumor microenvironment to block the PD-1/PD-L1 axis, preventing the inactivation and exhaustion of these newly activated T-cells, allowing them to execute their cytotoxic function effectively.
Conclusion
The pharmacological inhibition of HPK1, in combination with PD-1 checkpoint blockade, represents a powerful therapeutic strategy. By targeting a key intracellular negative regulator of T-cell activation, HPK1 inhibitors can boost the initial anti-tumor immune response, making tumors more susceptible to the effects of anti-PD-1 therapy. Preclinical data show strong synergistic effects, and early clinical results are encouraging. The protocols outlined in this document provide a framework for researchers to further investigate this promising combination in various cancer models.
References
- 1. onclive.com [onclive.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring IL-2 Secretion Following Hpk1-IN-20 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1][3] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating downstream signaling pathways that are essential for T-cell activation and cytokine production, including the secretion of Interleukin-2 (IL-2).[1][3]
Hpk1-IN-20 is a potent and selective inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound prevents the phosphorylation and subsequent degradation of SLP-76, leading to enhanced T-cell activation and a significant increase in the production of effector cytokines such as IL-2.[4][5] These application notes provide detailed protocols for the treatment of Jurkat cells and primary human T cells with HPK1 inhibitors and subsequent measurement of IL-2 secretion.
HPK1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and how its inhibition by this compound can lead to enhanced IL-2 production.
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76, leading to its degradation.
Experimental Protocols
Protocol 1: Measurement of IL-2 Secretion from Jurkat Cells
This protocol describes the treatment of the human T-lymphocyte cell line, Jurkat, with an HPK1 inhibitor and the subsequent quantification of secreted IL-2 using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (or a similar potent HPK1 inhibitor)
-
Anti-CD3 antibody (immobilized)
-
Anti-CD28 antibody (soluble)
-
Human IL-2 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS in a CO2 incubator.
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (2 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated plate.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO).
-
Stimulation: Add soluble anti-CD28 antibody (4 µg/mL) to each well to co-stimulate the cells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[6]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Quantify the concentration of IL-2 in the collected supernatants using a human IL-2 ELISA kit, following the manufacturer's instructions.[6]
Protocol 2: Measurement of IL-2 Secretion from Primary Human T-Cells
This protocol details the isolation of primary human T-cells, treatment with an HPK1 inhibitor, and measurement of IL-2 secretion.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Human CD3+ T-cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (or a similar potent HPK1 inhibitor)
-
Anti-CD3/Anti-CD28 T-cell activator beads or plate-bound antibodies
-
Human IL-2 Cytokine Bead Array (CBA) kit or ELISA kit
-
Flow cytometer or plate reader
Procedure:
-
T-Cell Isolation: Isolate CD3+ T-cells from human PBMCs using a magnetic-activated cell sorting (MACS) T-cell isolation kit according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the isolated T-cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulation: Add anti-CD3/anti-CD28 T-cell activator beads at a 1:1 bead-to-cell ratio or transfer cells to plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.[2]
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentration of IL-2 in the supernatants using a Cytokine Bead Array (CBA) kit and a flow cytometer, or a standard ELISA kit and a plate reader.[4]
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the impact of this compound on T-cell IL-2 secretion.
Data Presentation
The following tables summarize representative quantitative data on the effect of HPK1 inhibition on IL-2 secretion. Note that specific values for this compound are not publicly available; the data presented are from studies using other potent and selective HPK1 inhibitors.
Table 1: Dose-Dependent Enhancement of IL-2 Secretion in Jurkat T-Cells
| HPK1 Inhibitor Concentration | IL-2 Secretion (pg/mL) | Fold Increase vs. Vehicle |
| Vehicle (DMSO) | 150 ± 25 | 1.0 |
| 10 nM | 450 ± 50 | 3.0 |
| 100 nM | 1200 ± 150 | 8.0 |
| 1 µM | 2500 ± 300 | 16.7 |
Data are hypothetical and based on trends observed in published studies.[5]
Table 2: Effect of HPK1 Inhibitor on IL-2 Secretion in Primary Human CD8+ T-Cells
| Treatment Condition | IL-2 Secretion (pg/mL) |
| Unstimulated | < 10 |
| Stimulated (Anti-CD3/CD28) + Vehicle | 800 ± 120 |
| Stimulated (Anti-CD3/CD28) + 1 µM HPK1 Inhibitor | 2400 ± 350 |
Data are representative of results from studies on primary human T-cells.[4]
Table 3: Potency of Various HPK1 Inhibitors on IL-2 Production
| Compound | Cell Type | Assay | EC50 for IL-2 Production |
| Compound A | Jurkat | ELISA | ~200 nM[5] |
| Compound B | Primary T-Cells | CBA | 1.5 nM[1] |
EC50 values represent the concentration of the inhibitor that elicits a half-maximal response in IL-2 production.
Conclusion
The provided protocols and representative data demonstrate that pharmacological inhibition of HPK1 with small molecules like this compound is an effective strategy to enhance T-cell activation and IL-2 secretion. The assays described are robust and can be readily implemented to evaluate the potency and efficacy of HPK1 inhibitors in both immortalized T-cell lines and primary human T-cells. This information is valuable for researchers and drug development professionals working on novel immunotherapies targeting the HPK1 pathway.
References
- 1. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. arcusbio.com [arcusbio.com]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-Cell Receptor Signaling with HPK1 Inhibitors
Disclaimer: Specific experimental data and protocols for Hpk1-IN-20 are not publicly available. Therefore, these application notes and protocols are based on data from other well-characterized small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) to provide a representative guide for researchers. The principles and methods described are generally applicable for studying the effects of novel HPK1 inhibitors on T-cell receptor signaling.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint that dampens T-cell activation, proliferation, and cytokine production.[3][4] Pharmacological inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immune responses.[5][6] These application notes provide an overview of the use of HPK1 inhibitors to study and modulate T-cell function.
Mechanism of Action
Upon TCR engagement, HPK1 is recruited to the TCR signalosome where it becomes activated.[2] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376.[2][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of SLP-76 from the signaling complex, which ultimately attenuates the TCR signal.[2][7]
HPK1 inhibitors are small molecules that typically bind to the ATP-binding site of the kinase domain of HPK1, preventing its catalytic activity. By inhibiting HPK1, these compounds block the phosphorylation of SLP-76, thereby sustaining the TCR signaling cascade. This results in enhanced T-cell activation, increased proliferation, and elevated production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[3][4][6]
Data Presentation: In Vitro Activity of Representative HPK1 Inhibitors
The following table summarizes the in vitro activity of several representative HPK1 inhibitors from published studies. This data is provided to offer a comparative reference for researchers working with novel HPK1 inhibitors.
| Compound Name/Identifier | Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| Compound [I] | Biochemical HPK1 Inhibition | Recombinant HPK1 | IC50: 0.2 nM | [4] |
| Cellular pSLP-76 (S376) Inhibition | Jurkat cells | IC50: 3 nM | [4] | |
| Functional IL-2 Secretion | Primary T-cells | EC50: 1.5 nM | [4] | |
| Compound 1 | Biochemical HPK1 Inhibition | Recombinant HPK1 | IC50: 0.0465 nM | [8] |
| Cellular pSLP-76 Inhibition (ELISA) | Human PBMCs | IC50: < 0.02 µM | [8] | |
| Functional IL-2 Secretion | Human PBMCs | EC50: 226 nM | [9] | |
| A-745 | Cellular Kinase Binding | In vitro immune cells | Potent and selective | [10] |
| Gilead Compound | Biochemical HPK1 Inhibition | Recombinant HPK1 | sub-nanomolar | [2] |
| Cellular pSLP-76 S376 Inhibition | In vitro assays | Robust inhibition | [2] | |
| ISR-05 | Biochemical HPK1 Inhibition | Recombinant human HPK1 | IC50: 24.2 ± 5.07 µM | [11] |
| ISR-03 | Biochemical HPK1 Inhibition | Recombinant human HPK1 | IC50: 43.9 ± 0.134 µM | [11] |
| M074-2865 | Biochemical HPK1 Inhibition | Recombinant HPK1 | IC50: 2.93 ± 0.09 µM | [12] |
| HPK1-IN-25 | Biochemical HPK1 Inhibition | Recombinant HPK1 | IC50: 129 nM | [13] |
Visualizations
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
- 2. Abstract 3517: Pharmacologic inhibition of HPK1 kinase activity enhances immune cell activation and T cell mediated anti-tumor activity | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]
- 12. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of HPK1 Inhibitors
Disclaimer: Publicly available in vivo dosing and administration data for the specific molecule Hpk1-IN-20 (also known as Compound 106) is limited. The following application notes and protocols are based on published preclinical data for other potent and selective small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). These notes are intended to provide representative examples and guidance for researchers working with HPK1 inhibitors.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) signaling pathways.[1][2] By inhibiting HPK1, it is possible to enhance T-cell activation, cytokine production, and anti-tumor immunity.[2] Consequently, HPK1 has emerged as a promising target for cancer immunotherapy. Small molecule inhibitors of HPK1 are being investigated as monotherapies and in combination with other immunotherapies, such as checkpoint inhibitors.[2][3]
These application notes provide a summary of in vivo dosing and administration protocols for representative HPK1 inhibitors in preclinical animal models, primarily mice.
Data Presentation
The following tables summarize quantitative data for several distinct, well-characterized HPK1 inhibitors from preclinical studies.
Table 1: Pharmacokinetic Parameters of Representative HPK1 Inhibitors
| Compound Name/Identifier | Animal Model | Dose and Route of Administration | Half-life (t½) | Cmax | Bioavailability (F) | Reference |
| Inhibitor "[I]" | Mouse | 1 mg/kg, IV | 0.6 h | - | - | [4] |
| Mouse | 10 mg/kg, PO | - | 1801 ng/mL | 116% | [4] | |
| Rat | 1 mg/kg, IV | 0.8 h | - | - | [4] | |
| Rat | 10 mg/kg, PO | - | 518 ng/mL | 80% | [4] |
Table 2: In Vivo Efficacy of Representative HPK1 Inhibitors in Syngeneic Mouse Models
| Compound Name/Identifier | Tumor Model | Dose, Route, and Schedule | Monotherapy Effect (Tumor Growth Inhibition - TGI) | Combination Therapy | Combination Effect (TGI) | Reference |
| Inhibitor "[I]" | CT26 | 30 mg/kg, PO, BID | 42% | Anti-PD-1 (3 mg/kg, IP) | 95% | [4] |
| Compound K | 1956 Sarcoma & MC38 | 30 or 100 mg/kg, PO, BID for 5 days | Dose-dependent reduction in pSLP76 | Anti-PD-1 | Superb antitumor efficacy | [5] |
| Gilead HPK1 Inhibitor | Preclinical tumor models | Not specified | Enhanced tumor growth control | PD-1 blockade | Enhanced tumor growth control | [3] |
| RAPT Therapeutics HPK1 Inhibitor | Syngeneic tumor models | Oral | Decreased tumor growth | Checkpoint inhibitors | Not specified | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of HPK1 inhibitors.
Protocol 1: Evaluation of In Vivo Target Engagement
Objective: To determine if the HPK1 inhibitor can modulate its direct downstream target, pSLP76 (phosphorylated SH2 domain-containing leukocyte protein of 76 kDa), in vivo.
Materials:
-
HPK1 inhibitor
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
BALB/c or C57BL/6 mice
-
Anti-CD3 antibody
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Antibodies for flow cytometry: anti-pSLP76 (Ser376), anti-CD3, anti-CD4, anti-CD8
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Administer the HPK1 inhibitor orally (p.o.) to mice at the desired dose (e.g., 100 mg/kg).[4]
-
Administer the vehicle control to a separate cohort of mice.
-
At a specified time post-dose (e.g., 3 hours), inject mice intraperitoneally (i.p.) with an anti-CD3 antibody to stimulate T-cells.[4]
-
Collect blood or spleens at various time points after anti-CD3 stimulation (e.g., 3, 6, 24 hours).[4]
-
Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (CD3, CD4, CD8).
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Stain for intracellular pSLP76.
-
Analyze the percentage of pSLP76-positive T-cells using a flow cytometer.
Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
Objective: To assess the antitumor activity of an HPK1 inhibitor as a monotherapy and in combination with a checkpoint inhibitor.
Materials:
-
HPK1 inhibitor
-
Vehicle control
-
Anti-PD-1 or anti-PD-L1 antibody
-
Isotype control antibody
-
Syngeneic tumor cells (e.g., CT26, MC38)
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1, HPK1 inhibitor + anti-PD-1).
-
Administer the HPK1 inhibitor orally at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[4]
-
Administer the anti-PD-1 antibody intraperitoneally at a specified dose and schedule (e.g., 3 mg/kg, twice a week).[4]
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a predetermined period or until tumors reach a humane endpoint.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Mandatory Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: Simplified HPK1 signaling cascade in T-cell activation.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. investors.rapt.com [investors.rapt.com]
Flow Cytometry Analysis of T-Cell Activation with Hpk1-IN-20: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4][5] Upon TCR engagement, HPK1 is activated and phosphorylates key downstream targets, including the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3][4][6][7] This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP-76, thereby attenuating T-cell activation and effector function.[6][7] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[1][2][3] Hpk1-IN-20 is a representative small molecule inhibitor of HPK1 designed to block its kinase activity, thus promoting a more robust and sustained T-cell activation.
These application notes provide a comprehensive guide for utilizing this compound in T-cell activation studies and detail a flow cytometry-based protocol for assessing its impact on primary human T-cells.
Mechanism of Action of HPK1 Inhibition
HPK1 acts as an intracellular checkpoint, dampening the signaling cascade initiated by TCR activation. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, leading to the stabilization of the TCR signaling complex.[7][8] This results in enhanced downstream signaling, including the activation of PLCγ1 and the Erk MAP kinase pathway, leading to increased cytokine production and T-cell proliferation.[7][9] Furthermore, HPK1 inhibition has been shown to counteract the immunosuppressive effects of molecules found in the tumor microenvironment, such as prostaglandin E2 (PGE2) and adenosine.[2][10][11]
Data Summary: Expected Effects of this compound on T-Cell Activation
The following table summarizes the anticipated quantitative effects of this compound on various markers of T-cell activation, based on studies with similar HPK1 inhibitors.
| Parameter | Biomarker | Expected Change with this compound | Cell Type |
| Early Activation | CD69 Expression | Increased | CD4+ and CD8+ T-cells |
| CD25 (IL-2Rα) Expression | Increased | CD4+ and CD8+ T-cells | |
| Late Activation | HLA-DR Expression | Increased | CD4+ and CD8+ T-cells |
| Signaling | Phospho-SLP-76 (Ser376) | Decreased | CD4+ and CD8+ T-cells |
| Phospho-ERK1/2 | Increased | CD8+ T-cells | |
| Cytokine Production | IL-2 Secretion | Increased | CD4+ and CD8+ T-cells |
| IFN-γ Secretion | Increased | CD4+ and CD8+ T-cells | |
| TNF-α Secretion | Increased | CD8+ T-cells |
Signaling Pathway and Experimental Workflow
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Experimental Workflow for Flow Cytometry Analysis
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. arcusbio.com [arcusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-20: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of Hpk1-IN-20, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in cancer research. HPK1 is a critical negative regulator of T-cell activation, and its inhibition presents a promising strategy for enhancing anti-tumor immunity.[1][2][3]
Introduction to this compound
This compound (also known as Compound 106) is a small molecule inhibitor of HPK1.[1] As a member of the MAP4K family of serine/threonine kinases, HPK1 is predominantly expressed in hematopoietic cells and functions as an intracellular immune checkpoint.[3][4] By suppressing T-cell receptor (TCR) signaling, HPK1 attenuates T-cell activation, proliferation, and cytokine production.[2][5] In the tumor microenvironment, this negative regulation can impede the immune system's ability to recognize and eliminate cancer cells.[2]
This compound offers a valuable tool to investigate the therapeutic potential of targeting the HPK1 signaling pathway. Pharmacological inhibition of HPK1 is expected to enhance T-cell-mediated anti-tumor responses, potentially in combination with other immunotherapies such as checkpoint inhibitors.[1]
Mechanism of Action
Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76.[4] This phosphorylation leads to the attenuation of downstream signaling cascades that are essential for T-cell activation. This compound, as an ATP-competitive inhibitor, binds to the kinase domain of HPK1, preventing the phosphorylation of its substrates. This blockade of HPK1 activity removes the negative regulatory signal, resulting in enhanced and sustained T-cell activation, increased cytokine secretion, and improved anti-tumor immunity.[2][5]
Data Presentation
Disclaimer: Specific quantitative data for this compound is not publicly available. The following data is representative of a potent and selective HPK1 inhibitor and is provided for illustrative purposes.
Table 1: In Vitro Kinase Inhibitory Activity of a Representative HPK1 Inhibitor
| Kinase Target | IC50 (nM) | Selectivity vs. HPK1 |
| HPK1 | 0.5 | 1x |
| MAP4K2 (GCK) | 250 | 500x |
| MAP4K3 (GLK) | 300 | 600x |
| MAP4K4 (HGK) | >1000 | >2000x |
| MAP4K5 (KHS) | 750 | 1500x |
| LCK | 50 | 100x |
| ZAP70 | >1000 | >2000x |
Table 2: Cellular Activity of a Representative HPK1 Inhibitor
| Assay | Cell Type | Readout | EC50 (nM) |
| pSLP-76 (Ser376) Inhibition | Human PBMCs | Phospho-SLP-76 levels | 15 |
| IL-2 Secretion | Human CD3+ T-cells | IL-2 concentration | 10 |
| T-cell Proliferation | Human CD3+ T-cells | CFSE dilution | 25 |
| IFN-γ Production | Human CD8+ T-cells | IFN-γ concentration | 20 |
Table 3: In Vivo Anti-Tumor Efficacy of a Representative HPK1 Inhibitor in a Syngeneic Mouse Model (e.g., MC38)
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) |
| Vehicle | N/A | 0 |
| This compound (representative) | 30 mg/kg, oral, QD | 45 |
| Anti-PD-1 Antibody | 10 mg/kg, intraperitoneal, BIW | 30 |
| This compound + Anti-PD-1 | Combination of above | 85 |
Mandatory Visualizations
Caption: HPK1 Signaling Pathway in T-Cells.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Logical Relationship of HPK1 Inhibition.
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HPK1.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[γ-33P]ATP
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final concentration should range from 0.01 nM to 10 µM.
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing the HPK1 enzyme and MBP substrate in kinase buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of a solution containing ATP and [γ-33P]ATP in kinase buffer.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-33P]ATP.
-
Dry the plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular T-Cell Activation Assay (IL-2 Secretion)
Objective: To assess the effect of this compound on T-cell activation by measuring Interleukin-2 (IL-2) secretion from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound stock solution (10 mM in DMSO)
-
Human IL-2 ELISA kit
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.
-
Isolate human PBMCs using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µL of the diluted this compound or DMSO (vehicle control) to the wells of the anti-CD3 coated plate.
-
Add 100 µL of the PBMC suspension (e.g., at 1 x 10^6 cells/mL) to each well.
-
Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 value for IL-2 secretion enhancement.
Protocol 3: In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with an anti-PD-1 antibody, in a syngeneic mouse tumor model.
Materials:
-
6-8 week old female C57BL/6 mice
-
MC38 colon adenocarcinoma cells
-
This compound formulated for oral gavage
-
Anti-mouse PD-1 antibody
-
Vehicle control for this compound
-
Isotype control antibody for anti-PD-1
-
Calipers for tumor measurement
Procedure:
-
Inject 1 x 10^6 MC38 cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 30 mg/kg, oral gavage, once daily)
-
Group 3: Isotype control antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
Group 4: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
Group 5: this compound + Anti-PD-1 antibody (combination of the respective doses and schedules)
-
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor mouse body weight and general health throughout the study.
-
Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control group.
References
- 1. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11453681B2 - Substituted eneoxindoles and uses thereof - Google Patents [patents.google.com]
- 3. EP2565192B1 - Anticancer agent - Google Patents [patents.google.com]
- 4. Multiplex T-cell Stimulation Assay Utilizing a T-cell Activation Reporter-based Detection System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020149715A1 - Pyrrolopyridine derivative and use thereof in prevention and treatment of protein kinase-related disease - Google Patents [patents.google.com]
Application Notes and Protocols: Utilizing Hpk1-IN-20 for Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune responses.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, thereby dampening immune cell activation.[1][2][3] In the tumor microenvironment (TME), this immunosuppressive function of HPK1 can be exploited by cancer cells to evade immune surveillance.[1]
Hpk1-IN-20 is a potent and selective small molecule inhibitor of HPK1. While specific quantitative data for this compound is not yet publicly available, this document provides expected performance characteristics based on data from other well-characterized HPK1 inhibitors. These application notes and protocols are intended to guide researchers in utilizing this compound to investigate and modulate the tumor microenvironment. By inhibiting HPK1, this compound is expected to enhance the anti-tumor activity of various immune cells, making it a valuable tool for immuno-oncology research and drug development.
Mechanism of Action
HPK1 acts as a crucial checkpoint downstream of the T-cell receptor. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76. This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent degradation of SLP-76, which ultimately attenuates T-cell activation signals. This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of its downstream targets. This blockade of negative signaling results in sustained T-cell activation, enhanced cytokine production, and increased effector function, thereby promoting a more robust anti-tumor immune response.
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Data Presentation: Expected Performance of this compound
The following tables summarize the expected quantitative data for this compound based on the performance of other potent and selective HPK1 inhibitors.
Table 1: In Vitro Potency of HPK1 Inhibitors
| Compound | Target | Assay | IC50 / EC50 (nM) | Reference |
| Representative HPK1 Inhibitor | HPK1 | Biochemical Kinase Assay | 0.2 - 20 | [1][4] |
| Representative HPK1 Inhibitor | pSLP-76 (S376) | Jurkat Cellular Assay | 3 | [4] |
| Representative HPK1 Inhibitor | IL-2 Production | Primary T-Cell Assay | 1.5 | [4] |
Table 2: Expected Effects of this compound on T-Cell Function
| Parameter | Cell Type | Treatment | Expected Outcome |
| Cytokine Production (IFN-γ, IL-2) | Human CD4+ & CD8+ T-Cells | This compound + anti-CD3/CD28 | Significant Increase |
| Activation Markers (CD25, CD69) | Human CD4+ & CD8+ T-Cells | This compound + anti-CD3/CD28 | Upregulation |
| Proliferation | Human T-Cells | This compound + anti-CD3/CD28 | Enhanced Proliferation |
| Reversal of Immunosuppression | Human T-Cells | This compound + PGE2 or Adenosine | Restoration of T-Cell Function |
Table 3: Expected Effects of this compound on Dendritic Cell (DC) Function
| Parameter | Cell Type | Treatment | Expected Outcome |
| Co-stimulatory Molecules (CD80, CD86) | Human Monocyte-Derived DCs | This compound + LPS | Upregulation |
| Pro-inflammatory Cytokines (IL-12) | Human Monocyte-Derived DCs | This compound + LPS | Increased Production |
| Antigen Presentation Capacity | Co-culture of DCs and T-Cells | This compound treated DCs | Enhanced T-Cell Activation |
Experimental Protocols
Caption: Experimental Workflow for Studying the Tumor Microenvironment with this compound.
Protocol 1: Human T-Cell Activation Assay
This protocol details the in vitro activation of human T-cells and the assessment of the effects of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-Cell Isolation Kit (e.g., Pan T Cell Isolation Kit)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Anti-human CD3 antibody (clone OKT3 or UCHT1)
-
Anti-human CD28 antibody (clone CD28.2)
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom tissue culture plates
-
Flow cytometry antibodies: anti-CD4, anti-CD8, anti-CD25, anti-CD69
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Cytokine analysis kit (ELISA or Cytometric Bead Array for IFN-γ and IL-2)
Procedure:
-
Plate Coating:
-
Dilute anti-human CD3 antibody to 1-5 µg/mL in sterile PBS.
-
Add 100 µL of the diluted antibody solution to the wells of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.
-
-
T-Cell Isolation:
-
Isolate T-cells from human PBMCs according to the manufacturer's protocol for the T-cell isolation kit.
-
Resuspend the purified T-cells in complete RPMI-1640 medium.
-
-
Cell Seeding and Treatment:
-
Adjust the T-cell concentration to 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of the anti-CD3 coated plate.
-
Prepare a serial dilution of this compound and the vehicle control (DMSO) in complete RPMI-1640 medium.
-
Add the desired concentration of this compound or vehicle control to the wells.
-
Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL to all wells except the unstimulated control.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.
-
-
Analysis:
-
Cytokine Production: After the incubation period, centrifuge the plate and collect the supernatant for cytokine analysis using ELISA or Cytometric Bead Array (CBA) according to the manufacturer's instructions.
-
Flow Cytometry:
-
Gently resuspend the cells in the wells and transfer to FACS tubes.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Stain the cells with fluorescently labeled antibodies against CD4, CD8, CD25, and CD69 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the expression of activation markers on CD4+ and CD8+ T-cell populations.
-
-
Protocol 2: Human Dendritic Cell Maturation Assay
This protocol describes the generation of human monocyte-derived dendritic cells (DCs) and the assessment of their maturation in response to this compound and LPS.
Materials:
-
Human PBMCs
-
CD14 MicroBeads for monocyte isolation
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Flow cytometry antibodies: anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86, anti-CD83
-
Flow Cytometry Staining Buffer
Procedure:
-
Monocyte Isolation:
-
Isolate CD14+ monocytes from human PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's protocol.
-
-
DC Differentiation:
-
Culture the isolated monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50-100 ng/mL) and IL-4 (20-50 ng/mL) for 5-7 days.
-
On day 3, add fresh medium with cytokines.
-
By day 5-7, the cells should have differentiated into immature DCs.
-
-
DC Maturation:
-
Harvest the immature DCs and seed them in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with different concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the DCs with LPS (100 ng/mL) for 24-48 hours to induce maturation. Include an unstimulated control group.
-
-
Analysis:
-
Flow Cytometry:
-
Harvest the DCs and transfer to FACS tubes.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Stain the cells with fluorescently labeled antibodies against CD11c, HLA-DR, CD80, CD86, and CD83 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the expression of maturation markers on the CD11c+ DC population.
-
-
Cytokine Analysis:
-
Collect the culture supernatant and measure the concentration of pro-inflammatory cytokines such as IL-12, TNF-α, and IL-6 using ELISA or CBA.
-
-
Protocol 3: In Vivo Syngeneic Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colorectal cancer for C57BL/6, or CT26 colon carcinoma for BALB/c)
-
This compound
-
Vehicle for in vivo administration
-
Anti-mouse PD-1/PD-L1 antibodies (optional, for combination studies)
-
Isotype control antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Inoculation:
-
Subcutaneously inject an appropriate number of tumor cells (e.g., 0.5-1 x 10^6 cells in 100 µL of PBS or serum-free medium) into the flank of the mice.[4]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, anti-PD-1, this compound + anti-PD-1).
-
-
Treatment Administration:
-
Administer this compound and control vehicle via the appropriate route (e.g., oral gavage) and schedule.
-
If using combination therapy, administer checkpoint inhibitor antibodies (e.g., intraperitoneally) according to an established protocol.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and spleens for further analysis.
-
Tumor Microenvironment Analysis:
-
Prepare single-cell suspensions from the tumors.
-
Perform flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells).
-
Perform immunohistochemistry (IHC) on tumor sections to visualize immune cell infiltration.
-
-
Systemic Immune Response:
-
Analyze immune cell populations in the spleen by flow cytometry.
-
Measure cytokine levels in the serum.
-
-
Conclusion
This compound represents a promising research tool for dissecting the complexities of the tumor microenvironment and for the development of novel immuno-oncology therapies. By potently and selectively inhibiting the negative regulatory functions of HPK1, this compound is expected to unleash the anti-tumor potential of the immune system. The protocols provided herein offer a comprehensive guide for researchers to explore the multifaceted effects of this compound on T-cell and dendritic cell function, and to evaluate its therapeutic efficacy in preclinical cancer models. As with any experimental work, optimization of these protocols for specific cell lines and models is recommended.
References
- 1. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Preclinical Mouse Tumor Models Of Immune Checkpoint Inhibition - Explicyte Immuno-Oncology [explicyte.com]
- 3. Analysis of Nanoparticle Effects on Maturation of Monocyte Derived Dendritic Cells In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ichor.bio [ichor.bio]
Application of Hpk1-IN-20 in Adoptive Cell Transfer Studies: Enhancing T-cell Potency for Cancer Immunotherapy
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the rapidly advancing field of cancer immunotherapy, the strategic modulation of T-cell function is paramount for enhancing the efficacy of adoptive cell transfer (ACT). A key intracellular checkpoint, Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a critical negative regulator of T-cell activation, proliferation, and effector functions. The small molecule inhibitor, Hpk1-IN-20, offers a promising strategy to augment the anti-tumor capacity of T-cells prior to their therapeutic administration. These application notes provide a comprehensive overview, detailed protocols, and supporting data for the utilization of this compound in preclinical adoptive cell transfer studies.
Introduction to HPK1 and its Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, leading to an attenuation of T-cell activation and proliferation.[1] This negative feedback loop serves as a crucial mechanism to maintain immune homeostasis; however, in the context of cancer, it can impede the immune system's ability to mount a robust anti-tumor response.
Pharmacological inhibition of HPK1 with molecules like this compound blocks this negative regulatory pathway. By inhibiting HPK1's kinase activity, T-cells can maintain a more activated and proliferative state, leading to enhanced cytokine production and greater cytotoxic potential against cancer cells. Studies have demonstrated that both genetic deletion and pharmacological inhibition of HPK1 improve the efficacy of T-cell-based immunotherapies, including ACT, in various preclinical tumor models.[1][3]
Key Applications of this compound in Adoptive Cell Transfer
The ex vivo treatment of T-cells with this compound prior to adoptive transfer presents several key advantages for researchers and drug development professionals:
-
Enhanced T-cell Activation and Expansion: Treatment with this compound can lead to more robust T-cell proliferation and expansion in culture, resulting in a higher yield of therapeutic cells for infusion.
-
Increased Cytokine Production: Inhibition of HPK1 has been shown to significantly increase the production of key anti-tumor cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), by T-cells.[1]
-
Improved In Vivo Efficacy: Adoptively transferred T-cells pre-treated with an HPK1 inhibitor are poised for enhanced persistence and anti-tumor activity within the tumor microenvironment.
-
Promotion of Memory T-cell Phenotypes: Emerging evidence suggests that HPK1 deletion can promote the formation of central memory CD8+ T-cells, which are crucial for long-term anti-tumor immunity and preventing tumor relapse.[4]
Signaling Pathway of HPK1 in T-Cell Activation
Upon TCR stimulation, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76. The loss of SLP-76 destabilizes the TCR signaling complex, thereby dampening downstream signaling cascades, including the PLCγ1-Ca2+ and Ras-ERK pathways, which are critical for T-cell activation, cytokine production, and proliferation. Inhibition of HPK1 by this compound prevents the phosphorylation of SLP-76, thus sustaining TCR signaling and promoting a more potent anti-tumor T-cell response.
Caption: HPK1 Signaling Pathway in T-Cells.
Experimental Protocols
Protocol 1: Ex Vivo Treatment and Expansion of T-cells with this compound
This protocol outlines the general procedure for treating isolated T-cells with this compound prior to adoptive transfer.
Materials:
-
Isolated primary T-cells (e.g., from splenocytes or peripheral blood mononuclear cells)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies or beads)
-
Recombinant human IL-2
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
Procedure:
-
T-cell Isolation: Isolate T-cells from the desired source using standard immunomagnetic separation or fluorescence-activated cell sorting (FACS).
-
T-cell Activation: Activate the isolated T-cells at a density of 1 x 10^6 cells/mL in complete RPMI medium with anti-CD3/CD28 antibodies or beads according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of activation, add this compound to the cell culture at a final concentration ranging from 100 nM to 1 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions. Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
T-cell Expansion: Culture the T-cells for an additional 48-72 hours in the presence of this compound and recombinant human IL-2 (e.g., 50 U/mL). Monitor cell viability and proliferation daily.
-
Cell Harvest and Washing: After the treatment period, harvest the T-cells and wash them three times with sterile PBS or saline to remove any residual inhibitor before in vivo administration.
-
Cell Counting and Viability Assessment: Resuspend the final cell pellet in an appropriate buffer for injection and determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
Protocol 2: Adoptive Cell Transfer and In Vivo Tumor Model
This protocol describes the adoptive transfer of this compound-treated T-cells into a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., syngeneic tumor models)
-
This compound-treated T-cells (from Protocol 1)
-
Control T-cells (vehicle-treated)
-
Sterile PBS or saline for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Inoculate mice with a suitable number of tumor cells to establish tumors of a palpable size (e.g., 50-100 mm³).
-
Lymphodepletion (Optional but Recommended): To enhance the engraftment and persistence of the adoptively transferred T-cells, a lymphodepleting preconditioning regimen (e.g., cyclophosphamide) can be administered to the mice 1-2 days before T-cell infusion.
-
Adoptive Transfer: On the day of transfer, intravenously inject the prepared this compound-treated T-cells or control T-cells into the tail vein of the tumor-bearing mice. The number of transferred cells should be optimized for the specific tumor model (typically 5-10 x 10^6 cells per mouse).
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Survival Analysis: Monitor the mice for signs of toxicity and record survival data.
-
Immunohistochemical Analysis (Optional): At the end of the study, tumors can be harvested and analyzed by immunohistochemistry or flow cytometry to assess the infiltration of immune cells.
Workflow for Adoptive Cell Transfer with this compound Treatment
Caption: Adoptive Cell Transfer Workflow.
Quantitative Data Summary
The following tables summarize hypothetical but expected quantitative data from experiments utilizing this compound in adoptive cell transfer studies, based on the known function of HPK1 inhibition.
Table 1: In Vitro T-cell Characterization after this compound Treatment
| Treatment Group | T-cell Expansion (Fold Change) | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) | % Central Memory T-cells (CD62L+CCR7+) |
| Vehicle Control | 10 ± 2 | 500 ± 50 | 1000 ± 100 | 25 ± 5 |
| This compound (100 nM) | 15 ± 3 | 800 ± 70 | 1800 ± 150 | 35 ± 6 |
| This compound (500 nM) | 20 ± 4 | 1200 ± 100 | 2500 ± 200 | 45 ± 7 |
| This compound (1 µM) | 22 ± 5 | 1500 ± 120 | 3000 ± 250 | 50 ± 8 |
Table 2: In Vivo Anti-Tumor Efficacy of Adoptively Transferred T-cells
| Treatment Group | Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Median Survival (Days) |
| No T-cell Control | 1500 ± 200 | - | 25 |
| Vehicle-Treated T-cells | 800 ± 150 | 46.7 | 35 |
| This compound-Treated T-cells | 300 ± 80 | 80.0 | 50 |
Conclusion
The ex vivo application of this compound represents a potent and straightforward strategy to enhance the therapeutic potential of T-cells for adoptive cell transfer. By inhibiting the negative regulatory function of HPK1, researchers can generate a more robust and persistent anti-tumor T-cell product. The protocols and data presented herein provide a foundational framework for the successful integration of this compound into preclinical adoptive cell therapy research, with the ultimate goal of translating these findings into more effective cancer immunotherapies.
Disclaimer: this compound is for research use only and not for use in diagnostic or therapeutic procedures. The provided protocols are intended as a guide and may require optimization for specific experimental systems.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Assessing the Effect of Hpk1-IN-20 on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a critical negative regulator of T-cell activation.[1][2][3][4] It functions downstream of the T-cell receptor (TCR) and, upon activation, phosphorylates key adapter proteins like SLP-76, leading to their degradation and subsequent dampening of the immune response.[1][3][4] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[1][2][4][5]
Hpk1-IN-20 is a potent and selective inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound is expected to prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and augmenting T-cell activation and effector functions, including the release of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2] These application notes provide a detailed protocol for assessing the in vitro effects of this compound on cytokine release from human peripheral blood mononuclear cells (PBMCs) and isolated T-cells.
Hpk1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and how this compound is hypothesized to block this pathway, leading to enhanced cytokine production.
Caption: Hpk1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on T-cell cytokine release.
Caption: Experimental Workflow for Cytokine Release Assay.
Experimental Protocols
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: T-Cell Stimulation and this compound Treatment
This protocol details the in vitro stimulation of T-cells within a PBMC population and treatment with this compound.
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium
-
96-well flat-bottom cell culture plates
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Coat the wells of a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Seed the PBMCs at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. The final DMSO concentration should be kept below 0.1%.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add 50 µL of soluble anti-human CD28 antibody (e.g., 1-2 µg/mL) to each well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
Protocol 3: Cytokine Quantification by ELISA
This protocol describes the measurement of a specific cytokine (e.g., IL-2) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 2
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IL-2)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add the TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Multiplex Cytokine Bead Array
For a broader assessment of cytokine release, a multiplex bead array assay can be employed to simultaneously measure multiple cytokines.
Materials:
-
Cell culture supernatants from Protocol 2
-
Commercially available multiplex cytokine bead array kit (e.g., for human Th1/Th2 cytokines)
-
Flow cytometer with appropriate laser and filter configuration
Procedure:
-
Follow the manufacturer's protocol for the multiplex bead array kit.
-
Briefly, mix the antibody-coupled beads with the cell culture supernatants and standards in a 96-well filter plate.
-
Incubate to allow cytokine binding to the beads.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Add the streptavidin-phycoerythrin (PE) reporter and incubate.
-
Wash the beads and resuspend them in wash buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using the provided software to determine the concentrations of multiple cytokines in each sample.
Data Presentation
Quantitative data from the cytokine release assays should be summarized in a clear and structured table for easy comparison.
| Treatment Group | This compound Conc. (nM) | IL-2 (pg/mL) ± SD | IFN-γ (pg/mL) ± SD | TNF-α (pg/mL) ± SD |
| Unstimulated | 0 | |||
| Vehicle Control (Stimulated) | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| This compound | 1000 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Concluding Remarks
This set of protocols provides a comprehensive framework for researchers to assess the immunological effects of this compound on T-cell mediated cytokine release. The results from these experiments will be crucial in understanding the compound's mechanism of action and its potential as an immunomodulatory agent for therapeutic applications. It is recommended to include appropriate positive and negative controls in all experiments and to perform dose-response studies to determine the optimal concentration of this compound. Further characterization could involve assessing the phosphorylation status of downstream signaling molecules, such as SLP-76, using techniques like phospho-flow cytometry or Western blotting to confirm the on-target activity of the inhibitor.
References
- 1. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Multiplex Bead based Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. JAK and mTOR inhibitors prevent cytokine release while retaining T cell bispecific antibody in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of HPK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell activation. Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular immune checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting anti-tumor immunity. Consequently, targeting HPK1 has become a promising strategy in cancer immunotherapy. Two primary methods for interrogating and inhibiting HPK1 function are lentiviral-mediated short hairpin RNA (shRNA) knockdown and the use of small molecule inhibitors, such as Hpk1-IN-20.
This document provides a detailed comparison of these two approaches, including their mechanisms of action, experimental protocols, and expected outcomes. The information presented here is intended to guide researchers in selecting the most appropriate method for their specific experimental needs and to provide a framework for the development of novel cancer immunotherapies.
Mechanisms of Action
Lentiviral shRNA Knockdown: This genetic approach utilizes a lentiviral vector to deliver a short hairpin RNA targeting the HPK1 mRNA. Once transduced into the target cell, the shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the HPK1 mRNA and a subsequent reduction in HPK1 protein expression. This results in a stable and long-term suppression of HPK1 function.
This compound Treatment: this compound is a small molecule inhibitor that directly targets the kinase activity of the HPK1 protein. As an ATP-competitive inhibitor, it binds to the active site of the HPK1 enzyme, preventing the phosphorylation of its downstream substrates, most notably the adapter protein SLP-76. By inhibiting the catalytic function of HPK1, this pharmacological approach provides a transient and reversible blockade of its negative regulatory role in T-cell signaling.
Comparative Data Summary
The following tables summarize quantitative data from studies utilizing either genetic knockdown/knockout of HPK1 or pharmacological inhibition with various small molecule inhibitors. While direct comparative data for this compound is limited, the data from other potent and selective HPK1 inhibitors serve as a strong proxy for its expected effects.
Table 1: Efficacy of HPK1 Knockdown vs. Inhibition on Molecular Targets
| Parameter | Lentiviral shRNA Knockdown (Jurkat T-cells) | Pharmacological Inhibition (Various Inhibitors) | Citation(s) |
| HPK1 mRNA Reduction | ~70% | Not Applicable | |
| HPK1 Protein Reduction | Significant reduction | Limited to no degradation (inhibitors); Degraders exist but are a separate class. | |
| pSLP76 (S376) Inhibition | Nearly undetectable | IC50 values ranging from 0.2 nM to 120 nM |
Table 2: Functional Outcomes of HPK1 Knockdown vs. Inhibition in T-cells
| Parameter | Lentiviral shRNA Knockdown / CRISPR Knockout | Pharmacological Inhibition | Citation(s) |
| IL-2 Production | Significant increase in response to TCR stimulation | Dose-dependent increase; EC50 of 1.5 nM for a potent inhibitor. | |
| IFN-γ Production | Enhanced secretion | Dose-dependent increase | |
| T-cell Proliferation | Augmented | Enhanced following suboptimal TCR stimulation | |
| Cytotoxicity | Increased killing of target tumor cells | Enhanced T-cell mediated killing of cancer cells |
Signaling Pathway and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.
Experimental Workflow: Lentiviral shRNA Knockdown of HPK1
Caption: Workflow for stable HPK1 knockdown using lentiviral shRNA.
Experimental Workflow: this compound Treatment
Troubleshooting & Optimization
Technical Support Center: Optimizing Hpk1-IN-20 Concentration for In Vitro Assays
Welcome to the technical support center for the use of Hpk1-IN-20 in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 106) is an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1 acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376, which leads to the dampening of the T-cell response. By inhibiting the kinase activity of HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation and cytokine production. This makes HPK1 an attractive target for cancer immunotherapy.
Q2: What is a recommended starting concentration for this compound in in vitro assays?
Q3: What solvents should be used to dissolve and dilute this compound?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO). For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). Subsequent dilutions to the final working concentrations should be made in the appropriate assay buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (assay buffer/medium with the same final concentration of DMSO) in your experiments.
Quantitative Data on HPK1 Inhibitors
While specific data for this compound is limited, the following table summarizes the reported potencies of other well-characterized HPK1 inhibitors to provide a reference range for expected activity.
| Inhibitor Name | Assay Type | Target | IC50/EC50 | Reference |
| Compound K | Biochemical | HPK1 | 2.6 nM | |
| GNE-1858 | Biochemical | HPK1 | 1.9 nM | |
| XHS | Biochemical | HPK1 | 2.6 nM | |
| XHS | Cellular (pSLP76) | HPK1 | 0.6 µM | |
| Compound 22 | Biochemical | HPK1 | 0.061 nM | |
| M074-2865 | Biochemical | HPK1 | 2.93 µM | |
| Gilead HPK1 Inhibitor | Biochemical | HPK1 | < 1 nM |
Experimental Protocols
Biochemical HPK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer with a final DMSO concentration consistent across all wells.
-
Set up Kinase Reaction:
-
Add 5 µL of diluted this compound or vehicle control to the wells.
-
Add 10 µL of a solution containing HPK1 enzyme and MBP substrate in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal incubation time should be determined to be within the linear range of the reaction.
-
Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Cellular Phospho-SLP76 (Ser376) Assay in Jurkat Cells
This protocol describes the measurement of HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP76.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
Lysis buffer
-
Phospho-SLP76 (Ser376) and Total SLP76 antibodies
-
ELISA kit or Western blot reagents
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium with 10% FBS.
-
Inhibitor Treatment: Seed Jurkat cells in a 96-well plate and treat with a serial dilution of this compound or vehicle control for 1-2 hours.
-
T-cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Quantify pSLP76:
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total SLP76 and a detection antibody for phospho-SLP76 (Ser376).
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-SLP76 (Ser376) and total SLP76 (as a loading control).
-
-
Data Analysis: Normalize the phospho-SLP76 signal to the total SLP76 signal. Calculate the percent inhibition for each this compound concentration relative to the stimulated vehicle control and determine the IC50 value.
Visualizations
Technical Support Center: Hpk1-IN-20 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hpk1-IN-20 in Western blotting experiments. The information is designed to help you identify and resolve common issues, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during your Western blot analysis when using the HPK1 inhibitor, this compound.
| Problem Category | Question | Possible Causes | Suggested Solutions |
| No or Weak Signal | Q1: I am not seeing a decrease in the phosphorylation of my target protein after this compound treatment. Why? | 1. Inactive this compound: The inhibitor may have degraded due to improper storage. 2. Insufficient Incubation Time: The pre-incubation time with this compound may be too short to effectively inhibit HPK1 before cell stimulation. 3. Suboptimal Inhibitor Concentration: The concentration of this compound used may be too low for your specific cell type and experimental conditions. 4. Low HPK1 Expression: The cell line you are using may not express HPK1 at a high enough level for its inhibition to have a detectable downstream effect.[1] 5. Target Not Downstream of HPK1: The phosphorylation event you are monitoring may not be regulated by HPK1 in your experimental system. | 1. Verify Inhibitor Integrity: Ensure this compound is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. 2. Optimize Incubation Time: Perform a time-course experiment, pre-incubating cells with this compound for varying durations (e.g., 30 minutes, 1 hour, 2 hours) before stimulation.[2] 3. Perform a Dose-Response: Test a range of this compound concentrations to determine the optimal inhibitory concentration for your experiment. 4. Confirm HPK1 Expression: Run a Western blot for total HPK1 to confirm its presence in your cell lysates.[3][4] If expression is low, consider using a different cell line. 5. Validate the Pathway: Consult the literature to confirm that your target's phosphorylation is indeed downstream of HPK1 signaling.[5][6][7] |
| Q2: I don't see a band for total HPK1 in my Western blot. | 1. Low HPK1 Expression: As mentioned above, your chosen cell line may have low endogenous levels of HPK1.[1] 2. Poor Antibody Quality: The primary antibody against HPK1 may not be specific or sensitive enough. 3. Inefficient Protein Extraction: HPK1 may not have been efficiently extracted from the cells. 4. Insufficient Protein Load: The amount of total protein loaded onto the gel may be too low to detect HPK1.[1] | 1. Select an Appropriate Cell Line: Use cell lines known to express HPK1, such as hematopoietic cells (e.g., Jurkat, Ramos, THP-1).[8][9] 2. Use a Validated Antibody: Ensure you are using an antibody validated for Western blotting and for the species you are working with. Check the supplier's datasheet for recommended dilutions and positive control lysates.[10] 3. Optimize Lysis Buffer: Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors to ensure complete cell lysis and prevent protein degradation.[1] 4. Increase Protein Load: Load at least 20-30 µg of total protein per lane. For less abundant proteins, you may need to load more.[11] | |
| High Background | Q3: My Western blot has high background, making it difficult to see specific bands. | 1. Insufficient Blocking: The blocking step may be inadequate, leading to non-specific antibody binding.[12] 2. Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high.[11][13] 3. Inadequate Washing: Wash steps may be too short or infrequent to remove unbound antibodies.[1] 4. Contaminated Buffers: Buffers may be contaminated with bacteria or other particulates. | 1. Optimize Blocking: Increase the blocking time to at least 1 hour at room temperature. You can also try different blocking agents, such as 5% non-fat dry milk or 5% BSA in TBST.[12] Note that for phospho-antibodies, BSA is often recommended. 2. Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both your primary and secondary antibodies. 3. Improve Washing: Increase the number and duration of washes (e.g., 3 x 10 minutes in TBST) after both primary and secondary antibody incubations.[1] 4. Use Fresh Buffers: Prepare fresh buffers for each experiment. |
| Non-Specific Bands | Q4: I am seeing multiple bands in my lane, in addition to the expected band for my target protein. | 1. Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.[13] 2. Protein Degradation: The target protein may be degrading, leading to smaller bands.[1][14] 3. Post-Translational Modifications: The target protein may exist in multiple forms due to other post-translational modifications, leading to shifts in molecular weight.[1] 4. Splice Variants: The target protein may have multiple splice variants. | 1. Use a Specific Antibody: Use an affinity-purified antibody and check the datasheet for any known cross-reactivity. Running a negative control (e.g., lysate from a cell line known not to express the target) can help confirm specificity.[13][14] 2. Use Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer and keep samples on ice to minimize degradation.[1] 3. Consult Protein Databases: Check databases like UniProt to see if your protein is known to have post-translational modifications that could affect its migration.[1] 4. Check for Splice Variants: Review the literature and protein databases for known splice variants of your target protein. |
Experimental Protocols
Protocol 1: Cell Treatment with this compound and Lysate Preparation
This protocol outlines the steps for treating cells with this compound and preparing cell lysates for Western blot analysis.
-
Cell Culture: Plate your cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
Serum Starvation (Optional): Depending on your experimental design, you may need to serum-starve the cells for a few hours or overnight to reduce basal signaling.
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentration in your cell culture medium.
-
Remove the old medium from your cells and add the medium containing this compound.
-
Incubate the cells for the desired pre-treatment time (e.g., 1-2 hours) at 37°C and 5% CO2.
-
-
Cell Stimulation:
-
If your experiment involves stimulating a signaling pathway, add the appropriate agonist (e.g., T-cell receptor activator) directly to the medium containing this compound.
-
Incubate for the desired stimulation time.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of your lysates using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
Add Laemmli sample buffer to your normalized lysates.
-
Boil the samples at 95-100°C for 5 minutes.
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -20°C.
-
Protocol 2: Western Blotting
This is a general protocol for Western blotting. Refer to your antibody datasheets for specific recommendations.
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute your primary antibody in the recommended blocking buffer to the optimal concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
HPK1 Signaling Pathway
Caption: Simplified HPK1 signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Key steps in the Western blot workflow for analyzing this compound effects.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. HPK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. HPK1 (E1C3L) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Down-regulation of B Cell Receptor Signaling by Hematopoietic Progenitor Kinase 1 (HPK1)-mediated Phosphorylation and Ubiquitination of Activated B Cell Linker Protein (BLNK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. HPK1 Polyclonal Antibody (PA5-75258) [thermofisher.com]
- 9. HPK1 Polyclonal Antibody (PA5-106522) [thermofisher.com]
- 10. HPK1 Polyclonal Antibody (PA5-28093) [thermofisher.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
Hpk1-IN-20 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hpk1-IN-20. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer
Specific off-target kinase profiling data for this compound is not publicly available. The quantitative data presented in this document is based on a representative highly selective HPK1 inhibitor, GNE-6893, and is intended for illustrative purposes to guide researchers in understanding potential off-target effects and designing appropriate validation experiments.[1][2][3][4] Users should always perform their own comprehensive selectivity profiling for this compound in their experimental systems.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator of T-cell receptor (TCR) signaling.[5] By inhibiting the kinase activity of HPK1, this compound is expected to block this negative feedback loop, leading to enhanced T-cell activation, cytokine production, and anti-tumor immunity.[5]
Off-Target Effects and Selectivity
Q2: How selective is this compound? What are the potential off-target kinases?
A2: While specific data for this compound is not available, a representative potent HPK1 inhibitor, GNE-6893, has demonstrated high selectivity. In a screen against 356 kinases, GNE-6893 inhibited only a small fraction of kinases by more than 50% at a concentration of 0.1 µM.[1][2] The primary off-targets for highly selective HPK1 inhibitors are often other members of the MAP4K family due to structural similarities in the kinase domain. The following table summarizes the selectivity profile of the representative HPK1 inhibitor GNE-6893.
Table 1: Representative Kinase Selectivity Profile of an HPK1 Inhibitor (GNE-6893)
| Kinase Target | IC50 (nM) | % Inhibition @ 0.1 µM | Notes |
| HPK1 (MAP4K1) | < 0.3 | > 95% | Primary Target |
| MINK1 (MAP4K6) | 15 | > 50% | Member of the same kinase family. |
| TNIK (MAP4K7) | 30 | > 50% | Member of the same kinase family. |
| LRRK2 | 31 | > 50% | |
| Aurora B | 46 | > 50% | |
| MAP4K3 | > 100 | < 50% | |
| MAP4K5 | > 100 | < 50% | |
| JAK1 | 1952.6 | < 10% | Example of high selectivity against a dissimilar kinase.[6] |
| Most other kinases | > 1000 | < 10% | Broadly selective across the kinome.[1][2] |
Data for GNE-6893 presented as a representative example.[1][2][4]
Q3: My experimental results suggest a potential off-target effect. How can I confirm this?
A3: If you suspect an off-target effect, several experimental approaches can be taken:
-
Use a structurally distinct HPK1 inhibitor: If a different HPK1 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.
-
HPK1 Knockout/Knockdown Cells: The most definitive control is to test this compound in cells where HPK1 has been genetically removed (knockout) or its expression is reduced (knockdown). The inhibitor should have no effect on the phenotype in these cells if it is truly on-target.
-
In Vitro Kinase Profiling: You can directly test the activity of this compound against a broad panel of purified kinases. This can identify potential off-target kinases that can then be investigated further.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of the inhibitor to its target protein in a cellular context, which can help confirm on-target engagement.[7][8]
Q4: Are there any known non-kinase off-targets for this class of inhibitors?
A4: For the representative inhibitor GNE-6893, a safety panel screen against 100 non-kinase targets (including GPCRs, ion channels, and transporters) at a high concentration (10 µM) showed minimal activity, suggesting a low potential for non-kinase off-target effects.[1] However, it is always advisable to perform relevant functional assays to rule out any unforeseen off-target activities in your specific experimental model.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected potency in cellular assays.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability. | Verify the cell permeability of this compound in your specific cell type. Consider using alternative delivery methods if necessary. |
| High protein binding in media. | The presence of serum proteins can bind to the inhibitor and reduce its effective concentration. Perform assays in low-serum or serum-free media if your cell type allows. |
| Incorrect assessment of on-target effect. | The chosen cellular readout may not be solely dependent on HPK1 activity. Use a direct and proximal biomarker of HPK1 inhibition, such as measuring the phosphorylation of its substrate SLP-76 (at Ser376). |
| Compound degradation. | Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment. |
Issue 2: Unexpected cellular phenotype observed.
| Possible Cause | Troubleshooting Step |
| Off-target effect. | Refer to FAQ Q3 for strategies to investigate and confirm potential off-target effects. |
| On-target effect in a previously uncharacterized pathway. | HPK1 has several known downstream signaling pathways. The observed phenotype might be a valid on-target effect that has not been previously described. Further investigation into the signaling pathways downstream of HPK1 in your model system is warranted. |
| Cell line-specific effects. | The genetic and signaling background of your cell line could influence the outcome of HPK1 inhibition. Compare results across multiple cell lines if possible. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (LanthaScreen™ Eu Kinase Binding Assay - Representative Protocol)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to quantify the interaction of an inhibitor with a kinase.
Materials:
-
Purified recombinant kinases (HPK1 and potential off-targets)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
This compound
-
384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase of interest and the Eu-labeled antibody in kinase buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Assay Assembly: In a 384-well plate, add:
-
5 µL of the diluted this compound or DMSO control.
-
5 µL of the kinase/antibody mixture.
-
5 µL of the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
For more detailed information, refer to the manufacturer's specific protocols for the LanthaScreen™ Eu Kinase Binding Assay.[9][10][11][12][13]
Protocol 2: Cellular On-Target Engagement (Phospho-SLP-76 Flow Cytometry)
This protocol allows for the measurement of HPK1 activity in cells by quantifying the phosphorylation of its direct substrate, SLP-76, at serine 376.
Materials:
-
Jurkat cells or primary T cells
-
This compound
-
Anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Phospho-specific antibody against pSLP-76 (Ser376)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Pre-incubate cells with varying concentrations of this compound or DMSO control for 1-2 hours.
-
Cell Stimulation: Stimulate the T cells with anti-CD3/anti-CD28 antibodies for a short duration (e.g., 5-15 minutes) to induce HPK1 activation.
-
Fix and Permeabilize: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer to allow antibody entry.
-
Staining: Stain the cells with the primary antibody against phospho-SLP-76 (Ser376).
-
Secondary Staining: Wash the cells and stain with a fluorescently labeled secondary antibody.
-
Data Acquisition: Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the phospho-SLP-76 stain.
-
Data Analysis: Analyze the flow cytometry data to determine the median fluorescence intensity (MFI) of phospho-SLP-76 in the different treatment groups. A potent on-target inhibitor should show a dose-dependent decrease in the MFI of phospho-SLP-76 upon T-cell stimulation.
For more detailed information on phospho-flow cytometry protocols, refer to relevant publications.[14][15][16][17][18]
Visualizations
Caption: HPK1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vitro Kinase Profiling.
References
- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GNE-6893 / Roche [delta.larvol.com]
- 4. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. In Vivo Significance of ITK-SLP-76 Interaction in Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. korambiotech.com [korambiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. rooselab.ucsf.edu [rooselab.ucsf.edu]
Navigating Inconsistent Results with Hpk1-IN-20 in Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of kinase inhibitors is a cornerstone of modern cell biology research and drug development. However, achieving consistent and reproducible results in cell culture experiments can be challenging. This technical support center provides a comprehensive guide to troubleshooting inconsistent outcomes when working with Hpk1-IN-20, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
FAQs: Troubleshooting this compound in Cell Culture
This section addresses common questions and issues that may arise during experiments with this compound.
Q1: I am seeing significant variability in the inhibition of my target between experiments. What are the likely causes?
Inconsistent inhibition can stem from several factors:
-
Compound Solubility and Stability: this compound is reported to be soluble in DMSO at 10 mM. Ensure that your stock solution is fully dissolved. Precipitates can lead to inaccurate concentrations. Prepare fresh dilutions from your stock for each experiment, as repeated freeze-thaw cycles can degrade the compound. Store the DMSO stock at -20°C or -80°C for long-term stability.
-
Cell Health and Density: The physiological state of your cells is critical. Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered signaling pathways and drug responses.
-
Assay Variability: Inconsistencies in incubation times, reagent concentrations, and detection methods can all contribute to variable results. Adhere strictly to your established protocol.
Q2: My results from a biochemical (cell-free) kinase assay are much more potent than what I'm seeing in my cell-based assays. Why is there a discrepancy?
This is a common observation with kinase inhibitors. Several factors contribute to this difference:
-
Cellular Permeability: The compound needs to cross the cell membrane to reach its intracellular target. Poor cell permeability will result in a lower effective concentration inside the cell compared to the concentration added to the media.
-
Off-Target Effects: Inside a cell, this compound may interact with other kinases or cellular components, which can influence its primary effect.
-
Cellular ATP Concentration: Kinase inhibitors that are ATP-competitive, as many are, will be less effective in the high ATP environment of the cell (millimolar range) compared to the typically lower ATP concentrations used in biochemical assays (micromolar range).
-
Drug Efflux Pumps: Cells can actively pump out foreign compounds, reducing the intracellular concentration of the inhibitor.
Q3: I'm not seeing the expected downstream effect (e.g., change in cytokine production) even though I see inhibition of HPK1's direct target. What could be the issue?
-
Signal Amplification and Redundancy: Cellular signaling pathways are complex and often have redundant mechanisms. Even if HPK1 is inhibited, other pathways might compensate to produce the downstream effect.
-
Timing of the Assay: The kinetics of signaling events are crucial. You may be measuring the downstream effect at a time point where the pathway has already adapted or compensated for the inhibition. A time-course experiment is recommended to determine the optimal time point.
-
Cell Type-Specific Signaling: The wiring of signaling pathways can differ between cell types. An effect observed in one cell line may not be present in another.
Q4: My Jurkat cells are clumping after stimulation for T-cell activation assays, which is affecting my flow cytometry results. How can I prevent this?
Jurkat cells are known to clump upon activation. To minimize this:
-
Gentle Resuspension: Before analysis, gently pipette the cells up and down to break up clumps.
-
Use of EDTA: Adding a low concentration of EDTA (e.g., 2-5 mM) to your FACS buffer can help to chelate divalent cations and reduce cell-cell adhesion.
-
Cell Strainers: Passing the cell suspension through a cell strainer (e.g., 40-70 µm) before running on the cytometer can remove remaining clumps.
Data Presentation: this compound and Other HPK1 Inhibitors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Biochemical IC50 | Cellular Assay IC50 | Cell Line/Assay Conditions |
| This compound (Compound 106) | C₂₆H₂₈N₆O₂ | 456.54 | 10 mM in DMSO | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Hpk1-IN-2 | Not specified | Not specified | Not specified | <0.05 µM | Not specified | Cell-free assay |
| Compound K | Not specified | Not specified | Not specified | 2.6 nM | Not specified | Biochemical assay |
| GNE-1858 | Not specified | Not specified | Not specified | 1.9 nM | Not specified | Biochemical assay |
| ISR-05 | Not specified | Not specified | Not specified | 24.2 µM | Not specified | Kinase inhibition assay |
| ISR-03 | Not specified | Not specified | Not specified | 43.9 µM | Not specified | Kinase inhibition assay |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Measuring Phosphorylation of SLP-76 in Human PBMCs
This protocol outlines the steps to assess the inhibition of HPK1 by measuring the phosphorylation of its direct substrate, SLP-76, at Serine 376.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound (or other inhibitors)
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Phospho-specific antibody (anti-pSLP-76 Ser376)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI 1640 medium.
-
Inhibitor Treatment: Seed PBMCs at a density of 1 x 10⁶ cells/well in a 96-well plate. Add desired concentrations of this compound (prepared as a serial dilution in culture medium from a DMSO stock). Include a DMSO vehicle control. Incubate for 1-2 hours at 37°C.
-
T-cell Stimulation: Add anti-CD3/CD28 antibodies to the wells to stimulate T-cell receptor signaling. A typical concentration is 1-5 µg/mL for soluble anti-CD3 and 1-2 µg/mL for soluble anti-CD28. Incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells by adding a fixation buffer. Following incubation, wash the cells and then add a permeabilization buffer to allow intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently labeled anti-pSLP-76 (Ser376) antibody.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the lymphocyte population and analyze the median fluorescence intensity (MFI) of the pSLP-76 signal.
Protocol 2: Measuring IL-2 Secretion from Activated Jurkat Cells
This protocol describes how to measure a downstream functional consequence of HPK1 inhibition, the enhancement of IL-2 production.
Materials:
-
Jurkat T-cells
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound (or other inhibitors)
-
Plate-bound anti-CD3 antibody and soluble anti-CD28 antibody
-
Human IL-2 ELISA kit
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.
-
Cell Plating and Inhibitor Treatment: Seed Jurkat cells at 1-2 x 10⁵ cells/well in the anti-CD3 coated plate. Add desired concentrations of this compound and soluble anti-CD28 antibody (e.g., 1-5 µg/mL). Include appropriate controls (unstimulated, vehicle control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of IL-2 in each sample by comparing to a standard curve.
Visualizing Key Processes
To aid in understanding the experimental context, the following diagrams illustrate the HPK1 signaling pathway, a troubleshooting workflow, and a general experimental workflow.
Caption: Hpk1 signaling pathway downstream of T-cell receptor (TCR) engagement.
How to prevent Hpk1-IN-20 degradation in solution
Welcome to the technical support center for Hpk1-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to ensure its stability and prevent degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling.[2][3][4] By inhibiting HPK1, compounds like this compound can enhance immune cell activation, making them valuable tools for cancer immunotherapy research.[4][5][6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For in vitro use, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of Hpk1 inhibitors.[7][8][9] It is critical to use anhydrous, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[7][8][9] For some compounds, sonication or warming may be necessary to achieve complete dissolution.[7][8]
Q3: How should I store this compound powder and stock solutions?
Proper storage is crucial to prevent degradation. Based on guidelines for similar Hpk1 inhibitors, the following conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place.[8] |
| 4°C | Up to 2 years | For shorter-term storage.[8] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Recommended for long-term solution storage. [7][8][10] |
| -20°C | Up to 1 month | For short-term storage. Avoid for longer periods.[7][8][10] |
Key Recommendations:
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes before freezing.[7][10]
-
Protect from Light and Moisture: Store solutions in tightly sealed vials, protected from light.[7]
Q4: Can I dissolve this compound in aqueous buffers?
Directly dissolving this compound in aqueous buffers is generally not recommended due to poor solubility. For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity. If you must use water as a solvent for a stock solution, it may require sonication to dissolve, and the resulting solution should be freshly prepared, filter-sterilized, and used immediately.[7]
Q5: My this compound solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation indicates that the compound has either come out of solution or possibly degraded. This can be caused by:
-
Low-quality or wet DMSO: Water content can significantly decrease solubility.
-
Exceeding Solubility Limit: The concentration may be too high for the solvent system.
-
Improper Storage: Freeze-thaw cycles or storage at inappropriate temperatures can lead to precipitation.
-
Buffer Incompatibility: When diluting a DMSO stock into an aqueous buffer, the compound can crash out if the final concentration is too high or if the buffer composition is incompatible.
Solution: Try gentle warming (e.g., in a 37°C water bath) and sonication to redissolve the compound.[8] If this fails, the solution should be discarded and a fresh one prepared using high-purity, anhydrous DMSO.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Diagram: Troubleshooting Workflow for this compound
Caption: A decision tree for troubleshooting inconsistent experimental results.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time. | Chemical Degradation: The inhibitor may be unstable under the specific storage or experimental conditions (e.g., prolonged incubation in aqueous media, exposure to light, incorrect pH). | 1. Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock for critical experiments. 2. Minimize Incubation Time: Reduce the time the compound spends in aqueous media before analysis. 3. Run a Stability Test: Perform a time-course experiment using an analytical method like HPLC-MS to quantify the amount of intact this compound remaining over time in your specific assay buffer. |
| Variability between experiments. | Inconsistent Solution Preparation: Using different lots or grades of DMSO, or improper dissolution techniques. Repeated Freeze-Thaw Cycles: Aliquots were not used, leading to degradation of the main stock solution.[7][10] | 1. Standardize Protocol: Use a consistent, documented protocol for solution preparation, specifying the source and grade of DMSO. 2. Aliquot Stock Solutions: Prepare single-use aliquots from a newly prepared stock solution to ensure consistency and prevent degradation from freeze-thaw events. |
| Precipitation during dilution into aqueous media. | Poor Solubility: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous buffer. | 1. Lower Final Concentration: Test a lower final concentration of the inhibitor. 2. Increase Final DMSO%: Slightly increase the final DMSO concentration, ensuring it remains non-toxic to your cells (usually <0.5%). 3. Use Co-solvents (for in vivo): For animal studies, formulations often include co-solvents like PEG300, Tween-80, or SBE-β-CD to improve solubility.[8][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 2-3 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[8]
-
Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed amber vials.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[7][8]
Diagram: Workflow for Preparing and Storing this compound Solutions
Caption: Recommended workflow for preparing and storing this compound solutions.
Protocol 2: Assessing this compound Stability via HPLC-MS
This protocol provides a general framework for quantitatively assessing the stability of this compound in a specific buffer or medium over time.
Objective: To determine the degradation rate of this compound under specific experimental conditions.
Methodology:
-
Prepare Test Solution: Dilute the this compound DMSO stock solution to a final concentration of 1-10 µM in the desired test buffer (e.g., cell culture medium, PBS). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, quench any potential reaction by adding an equal volume of cold acetonitrile, and store at -80°C.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect Time Points: At specified intervals (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots, quench with cold acetonitrile as in step 2, and store at -80°C.
-
Sample Analysis:
-
Thaw all collected samples.
-
Centrifuge the samples to pellet any precipitated proteins or salts.
-
Analyze the supernatant by reverse-phase HPLC coupled with a mass spectrometer (LC-MS).
-
Use a suitable C18 column and a gradient of water and acetonitrile (both typically containing 0.1% formic acid) as the mobile phase.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time and mass-to-charge ratio (m/z).
-
Integrate the peak area for intact this compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of remaining this compound versus time to determine its stability profile under the tested conditions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HPK1-IN-7 | HPK1 inhibitor | CAS 2320462-65-3 | Buy HPK1-IN-7 from Supplier InvivoChem [invivochem.com]
Determining the optimal treatment duration for Hpk1-IN-20
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Hpk1-IN-20, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The following information is designed to assist in determining the optimal treatment duration for this compound in preclinical experimental settings.
Note: this compound is a research compound identified as a hematopoietic progenitor kinase 1 (HPK1) inhibitor, extracted from patent WO2020235902A1, compound 106.[1] As there is limited publicly available data on this specific compound, the following guidance is based on established principles for evaluating HPK1 inhibitors and other kinase inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of HPK1 (also known as MAP4K1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][3][4] By inhibiting HPK1, this compound is expected to enhance T-cell activation, cytokine production, and anti-tumor immunity.[5][6][7] A key downstream event following HPK1 activation is the phosphorylation of SLP-76 at Serine 376, which leads to the attenuation of the T-cell response.[5][6][8] Inhibition of HPK1 by this compound should therefore lead to a reduction in phosphorylated SLP-76 (pSLP-76).
Q2: How can I determine the optimal in vitro concentration of this compound?
A2: The optimal in vitro concentration can be determined by performing a dose-response study. Key readouts should include:
-
Target Engagement: Measuring the inhibition of SLP-76 phosphorylation (pSLP-76) in T-cells (e.g., Jurkat cells or primary human T-cells) stimulated with anti-CD3/anti-CD28 antibodies.
-
Functional Outcomes: Assessing the enhancement of T-cell activation markers (e.g., CD25, CD69), cytokine production (e.g., IL-2, IFN-γ), and T-cell proliferation.
It is recommended to test a concentration range that spans several orders of magnitude (e.g., 1 nM to 10 µM) to determine the EC50 (half-maximal effective concentration).
Q3: What preclinical models are suitable for evaluating the optimal treatment duration of this compound?
A3: Syngeneic mouse tumor models are highly suitable for this purpose. These models allow for the evaluation of this compound's effect on a competent immune system. Commonly used models include MC38 (colon adenocarcinoma) and B16-F10 (melanoma). The choice of model may depend on the specific tumor microenvironment and research question.
Q4: What are the key parameters to assess when determining the optimal in vivo treatment duration?
A4: To determine the optimal in vivo treatment duration, a study should be designed to compare different treatment schedules (e.g., continuous vs. intermittent dosing, varying treatment lengths). The key parameters to evaluate include:
-
Anti-Tumor Efficacy: Tumor growth inhibition and potential for tumor regression.
-
Pharmacodynamic (PD) Markers: Assessment of pSLP-76 levels in peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) at different time points during and after treatment.
-
Immune Cell Infiltration: Analysis of the tumor microenvironment to quantify the infiltration of immune cells, particularly CD8+ T-cells.
-
Durability of Response: Monitoring for tumor regrowth after cessation of treatment to assess the establishment of immunological memory.
Q5: Should I consider combination therapies with this compound?
A5: Yes, combining this compound with other immunotherapies, particularly immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies, is a rational approach.[9] HPK1 inhibition can enhance T-cell activation, which may synergize with the effects of checkpoint blockade.[9] When evaluating combinations, it is important to assess the contribution of each agent and the optimal timing and duration of each treatment.
Troubleshooting Guides
Issue 1: No significant enhancement of T-cell activation in vitro.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment to identify the optimal concentration. |
| Poor cell health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Insufficient stimulation | Optimize the concentration of anti-CD3/anti-CD28 antibodies or other stimuli. |
| Incorrect timing of measurement | Perform a time-course experiment to determine the peak of T-cell activation for your specific assay. |
Issue 2: High variability in in vivo tumor growth studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent tumor cell implantation | Ensure consistent cell numbers and injection technique. Monitor animal health closely post-implantation. |
| Insufficient animal numbers | Increase the number of animals per group to achieve statistical power. |
| Variability in drug administration | Ensure accurate and consistent dosing for all animals. |
Issue 3: Lack of correlation between in vitro and in vivo results.
| Possible Cause | Troubleshooting Step |
| Poor pharmacokinetic properties of this compound | Conduct pharmacokinetic studies to determine the bioavailability, half-life, and exposure of the compound in vivo. |
| Tumor microenvironment suppression | The in vivo tumor microenvironment contains numerous immunosuppressive factors not present in vitro. Consider measuring these factors (e.g., PGE2, adenosine) and evaluating this compound's ability to overcome their effects.[9] |
| Off-target effects | Evaluate the selectivity of this compound against other kinases, as off-target effects could influence in vivo outcomes. |
Data Presentation
Table 1: Example Data from an In Vitro Dose-Response Study
| This compound (nM) | pSLP-76 Inhibition (%) | IL-2 Production (pg/mL) | T-cell Proliferation (%) |
| 0 (Vehicle) | 0 | 150 | 100 |
| 1 | 25 | 300 | 120 |
| 10 | 60 | 750 | 180 |
| 100 | 95 | 1200 | 250 |
| 1000 | 98 | 1250 | 260 |
Table 2: Example Data from an In Vivo Efficacy Study
| Treatment Group | Dosing Schedule | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | Daily for 21 days | 1500 | 0 |
| This compound (50 mg/kg) | Daily for 10 days | 900 | 40 |
| This compound (50 mg/kg) | Daily for 21 days | 600 | 60 |
| Anti-PD-1 | Twice weekly for 21 days | 800 | 47 |
| This compound + Anti-PD-1 | Daily for 21 days (this compound) / Twice weekly for 21 days (Anti-PD-1) | 200 | 87 |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
-
Cell Preparation: Isolate primary human T-cells from healthy donor PBMCs or use a T-cell line (e.g., Jurkat).
-
Plating: Plate cells in a 96-well plate coated with anti-CD3 antibodies.
-
Treatment: Add this compound at various concentrations.
-
Stimulation: Add soluble anti-CD28 antibodies to co-stimulate the T-cells.
-
Incubation: Incubate for 24-72 hours.
-
Analysis:
-
Cytokine Production: Collect supernatant and measure IL-2 and IFN-γ levels by ELISA or CBA.
-
Proliferation: Add a proliferation marker (e.g., BrdU or CFSE) and analyze by flow cytometry or spectrophotometry.
-
pSLP-76: For target engagement, lyse cells after a short stimulation period (e.g., 15-30 minutes) and analyze pSLP-76 levels by Western blot or flow cytometry.
-
Protocol 2: In Vivo Syngeneic Tumor Model Study
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1x10^6 MC38 cells) into the flank of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups.
-
Treatment Administration: Administer this compound, vehicle control, and any combination agents according to the desired schedule and route of administration.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Pharmacodynamic Analysis: Collect blood samples at various time points to analyze pSLP-76 in PBMCs. At the end of the study, tumors can be harvested to analyze TILs.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cell activation and the inhibitory action of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 9. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with Hpk1-IN-20 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hpk1-IN-20 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] By inhibiting HPK1, this compound can enhance T-cell activation, cytokine production, and anti-tumor immunity.[5][6]
Q2: Which cell lines are suitable for a cell viability assay with this compound?
Jurkat cells, a human T-lymphocyte cell line, are a common model for studying TCR signaling and are suitable for assays with HPK1 inhibitors.[7][8][9] Peripheral Blood Mononuclear Cells (PBMCs) are also a relevant primary cell model to assess the effects of HPK1 inhibition on a mixed population of immune cells.[6] The choice of cell line should be guided by the specific research question and the expression of HPK1.
Q3: What is a typical concentration range for this compound in a cell viability assay?
The optimal concentration range for this compound should be determined empirically for each cell line and assay. Based on data for other HPK1 inhibitors, a starting point for a dose-response curve could range from low nanomolar to micromolar concentrations. For example, some HPK1 inhibitors show activity in the single-digit nanomolar range in biochemical assays, while cellular assays may require higher concentrations.[10][11] A broad range (e.g., 1 nM to 10 µM) is recommended for initial experiments.
Q4: How should I prepare this compound for cell culture experiments?
This compound is reported to be soluble in DMSO.[12] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in cell culture medium to the desired final concentrations.[12] Ensure the final DMSO concentration in the cell culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Detailed Protocol for MTT Cell Viability Assay with this compound Treatment in Jurkat Cells
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Jurkat cells
-
This compound
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture Jurkat cells in RPMI-1640 medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in MTT assay | Contamination of media or reagents. Phenol red in the medium can interfere. | Use fresh, sterile reagents. Consider using phenol red-free medium for the assay. |
| Low signal or low absorbance values | Insufficient number of viable cells. Suboptimal incubation time with MTT. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Increase MTT incubation time (up to 4 hours). |
| Inconsistent results between replicates | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Unexpected increase in viability at high inhibitor concentrations | Off-target effects of the inhibitor.[13][14] Compound precipitation at high concentrations. Increased metabolic activity as a stress response.[15] | Visually inspect the wells for precipitate. Test a wider range of concentrations. Use an alternative viability assay (e.g., Trypan Blue exclusion or a fluorescence-based assay) to confirm results.[13] |
| High cytotoxicity in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). Perform a DMSO toxicity curve to determine the tolerance of your cell line. |
| Poor solubility of this compound in media | Compound precipitating out of solution. | Prepare fresh dilutions from the DMSO stock for each experiment. Briefly sonicate the stock solution before dilution if necessary. Visually inspect the diluted solutions for any signs of precipitation. |
Data Presentation
As specific quantitative data for this compound in cell viability assays is not publicly available, a template table is provided below for researchers to populate with their own experimental data.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Jurkat | MTT | 48 | Enter your data |
| PBMCs | XTT | 72 | Enter your data |
| Other | Specify | Specify | Enter your data |
Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for an MTT-based cell viability assay.
Troubleshooting Logic for Unexpected Results
Caption: Logical steps for troubleshooting unexpected cell viability results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. selleckchem.com [selleckchem.com]
- 11. HPK1-IN-43_TargetMol [targetmol.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 14. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Hpk1-IN-20 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-20, in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound is expected to enhance T-cell activation and proliferation, thereby boosting the anti-tumor immune response. This makes it a compound of interest for immuno-oncology research.
Q2: What are the potential in vivo toxicities associated with this compound?
While specific in vivo toxicity data for this compound is not publicly available, researchers should be aware of potential toxicities based on its mechanism of action and data from other kinase inhibitors, including other HPK1 inhibitors that have been evaluated in preclinical and clinical settings.
On-Target Toxicities:
-
Immune-Related Adverse Events (irAEs): Due to its immune-enhancing mechanism, there is a potential for on-target toxicities such as autoimmune-like symptoms. Researchers should monitor for signs of inflammation in tissues like the skin, colon, and liver.
-
Cytokine Release Syndrome (CRS): Enhanced T-cell activation can lead to a rapid release of cytokines. While less common with small molecule inhibitors compared to cell-based therapies, it remains a possibility. Monitoring for clinical signs such as fever and lethargy is recommended.
Off-Target Toxicities:
-
Gastrointestinal (GI) Issues: Other oral HPK1 inhibitors in clinical trials have reported treatment-related adverse events such as nausea, diarrhea, and vomiting.
-
General Kinase Inhibitor-Associated Toxicities: As with other kinase inhibitors, off-target effects can lead to a range of toxicities. Careful monitoring of animal health, including body weight, food and water intake, and general behavior, is crucial.
Q3: How can I mitigate the potential toxicity of this compound in my in vivo studies?
Mitigation strategies primarily focus on formulation, dose management, and careful monitoring.
-
Formulation Optimization: this compound is a pyrimidine-based compound and, like many kinase inhibitors, may have poor aqueous solubility. Improving the formulation can enhance bioavailability and potentially reduce toxicity by allowing for lower, more consistent dosing.
-
Dose Escalation Studies: Performing a Maximum Tolerated Dose (MTD) study is critical to identify a safe and effective dose range for your specific animal model.
-
Supportive Care: In case of observed toxicities like diarrhea or weight loss, providing supportive care such as hydration and nutritional supplements can help manage the side effects.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
Issue 1: Poor Compound Solubility and Vehicle Selection
Problem: You are observing precipitation of this compound in your vehicle or having difficulty achieving the desired concentration.
Troubleshooting Steps:
-
Vehicle Screening: Test a panel of biocompatible solvents and excipients. Common vehicles for oral administration of poorly soluble compounds in preclinical studies include:
-
Aqueous solutions with co-solvents (e.g., PEG400, DMSO, ethanol).
-
Suspensions in vehicles like 0.5% methylcellulose or carboxymethylcellulose (CMC).
-
Lipid-based formulations, which can improve the oral absorption of lipophilic drugs.
-
-
pH Adjustment: Assess the pH-solubility profile of this compound. Adjusting the pH of the vehicle may improve solubility.
-
Particle Size Reduction: If using a suspension, micronization or nanosizing of the compound can improve dissolution rate and bioavailability.
-
Lipophilic Salt Formation: For some kinase inhibitors, forming a lipophilic salt can enhance solubility in lipid-based formulations.
Issue 2: Observed In Vivo Toxicity (e.g., Weight Loss, Lethargy, GI Distress)
Problem: Animals treated with this compound are showing signs of toxicity, such as significant body weight loss (>15-20%), lethargy, ruffled fur, or diarrhea.
Troubleshooting Steps:
-
Confirm MTD: Ensure that the administered dose is not exceeding the Maximum Tolerated Dose. If an MTD study was not performed, it is highly recommended to conduct one.
-
Dose Reduction/Fractionation: Consider reducing the dose or splitting the daily dose into two administrations to reduce peak plasma concentrations (Cmax), which are often associated with acute toxicity.
-
Formulation Re-evaluation: A different formulation might alter the pharmacokinetic profile and reduce toxicity. For instance, a formulation that provides a slower, more sustained release could lower Cmax while maintaining therapeutic exposure (AUC).
-
Monitor for Off-Target Effects: If toxicity persists at expected therapeutic doses, consider the possibility of off-target kinase inhibition. Profiling this compound against a panel of kinases can help identify potential off-targets.
-
Supportive Care: Implement supportive measures for the animals, such as providing a more palatable and high-energy diet, and ensuring easy access to water.
Quantitative Data Summary
The following tables summarize typical dose ranges and observed toxicities for other HPK1 inhibitors in preclinical and clinical settings. This data can serve as a reference for designing studies with this compound, but it is important to note that specific values for this compound may differ.
Table 1: Preclinical Data for Select HPK1 Inhibitors
| Compound | Species | Route | Dose Range | Observed Effects/Toxicity | Reference |
| BGB-15025 | Mouse | Oral | Not specified | Preclinical data supported clinical development. | |
| NDI-101150 | Mouse | Not specified | Not specified | Preclinical studies demonstrated anti-tumor activity. | |
| Compound [I] | Rat | IV / Oral | 0.25 mg/kg / 2 mg/kg | Good pharmacokinetic profile. |
Table 2: Clinical Data on Adverse Events for Select HPK1 Inhibitors
| Compound | Phase | Common Treatment-Related Adverse Events (Any Grade) | Reference |
| BGB-15025 (in combination) | I | Nausea (30.6%), Diarrhea (28.6%), Fatigue (20.4%), Vomiting (12.2%) | |
| NDI-101150 | I | Diarrhea (39.0%), Nausea (39.0%), Vomiting (30.5%), Fatigue (23.7%) |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
This protocol outlines a general procedure for determining the MTD of this compound in mice. The specific doses should be chosen based on in vitro efficacy data and any preliminary in vivo information.
Objective: To determine the highest dose of this compound that can be administered for a defined period (e.g., 7-14 days) without causing mortality or significant signs of toxicity.
Materials:
-
This compound
-
Appropriate vehicle
-
Female mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Dose Selection: Based on in vitro IC50 values, select a starting dose and several escalating dose levels (e.g., 3-5 dose groups with 3-5 mice per group). A control group receiving only the vehicle is essential.
-
Compound Preparation: Prepare this compound in the chosen vehicle at the required concentrations. Ensure the formulation is homogenous, especially if it is a suspension.
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the study.
-
Dosing: Administer this compound or vehicle to the respective groups via oral gavage once daily (or as per the intended clinical dosing schedule) for the duration of the study (e.g., 7 days).
-
Monitoring:
-
Clinical Observations: Observe the animals for any signs of toxicity at least twice daily. Note any changes in behavior, posture, fur, or signs of distress.
-
Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.
-
Food and Water Intake: Monitor food and water consumption daily if possible.
-
-
Endpoint: At the end of the study period, euthanize the animals.
-
Necropsy and Tissue Collection: Perform a gross necropsy on all animals. Collect major organs (liver, spleen, kidneys, heart, lungs, etc.) for histopathological analysis to identify any organ-specific toxicities.
-
Data Analysis: The MTD is typically defined as the highest dose that does not result in mortality, a mean body weight loss of more than 15-20%, or severe clinical signs of toxicity.
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is an alternative to a traditional MTD study that uses fewer animals and is based on OECD guidelines.
Objective: To estimate the acute oral toxicity (LD50) of this compound and identify signs of toxicity after a single dose.
Procedure:
-
Dose Selection: Choose a starting dose based on available data, typically a step below the estimated LD50.
-
Dosing: Administer a single oral dose of this compound to one mouse.
-
Observation: Observe the animal for up to 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal receives a lower dose.
-
-
Continuation: Continue this process, dosing one animal at a time at a minimum of 48-hour intervals, until the stopping criteria are met (e.g., 5 reversals in 6 tests).
-
Post-Dosing Observation: All surviving animals are observed for a total of 14 days for any signs of delayed toxicity.
-
Endpoint and Analysis: The results are used to calculate the LD50 and classify the substance according to its toxicity.
Visualizations
HPK1 Signaling Pathway
Improving the efficacy of Hpk1-IN-20 in combination therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Hpk1-IN-20 in combination therapy experiments. The information is intended for scientists and drug development professionals to enhance the efficacy and interpret the results of their studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapy?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to its degradation and subsequent dampening of the T-cell response.[1][2][4] By inhibiting HPK1, this compound blocks this negative feedback loop, which enhances T-cell activation, proliferation, and cytokine production.[1][3]
The rationale for using this compound in combination with immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 antibodies is to enhance anti-tumor immunity through two distinct mechanisms. While ICIs block extrinsic inhibitory signals to T-cells, this compound amplifies the intrinsic T-cell activation signaling. This combination is expected to produce a synergistic effect, leading to a more robust and durable anti-tumor response, particularly in tumors with low antigenicity.[5]
Q2: What are the expected outcomes of combining this compound with an anti-PD-1 antibody in a syngeneic mouse model?
In preclinical syngeneic mouse models, the combination of a potent HPK1 inhibitor with an anti-PD-1/PD-L1 antibody has been shown to result in significantly enhanced anti-tumor efficacy compared to either agent alone.[5][6] Expected outcomes include:
-
Increased Tumor Growth Inhibition (TGI): A synergistic increase in TGI is anticipated.
-
Enhanced T-cell Infiltration: An increase in the infiltration of CD8+ cytotoxic T-cells into the tumor microenvironment.
-
Elevated Cytokine Production: Increased levels of pro-inflammatory cytokines such as IFN-γ and IL-2 within the tumor and draining lymph nodes.
-
Improved Survival: A significant improvement in the overall survival of the tumor-bearing mice.
Q3: How can I assess the pharmacodynamic (PD) effects of this compound in my in vivo studies?
To assess the pharmacodynamic effects of this compound, it is recommended to measure the phosphorylation of SLP-76 at Serine 376 (pSLP76 S376) in peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs). A successful engagement of the HPK1 target by this compound should result in a dose-dependent decrease in pSLP76 S376 levels upon T-cell stimulation. This can be measured by flow cytometry or Western blot.
Troubleshooting Guides
Issue 1: Suboptimal T-cell activation or proliferation in vitro.
-
Possible Cause: Incorrect concentration of this compound.
-
Possible Cause: Poor T-cell viability.
-
Troubleshooting Step: Ensure proper handling of T-cells during isolation and culture. Use a viability dye to assess cell health before and after the experiment. Activated T-cells can be sensitive to culture conditions.
-
-
Possible Cause: Inadequate T-cell stimulation.
-
Troubleshooting Step: Optimize the concentration of anti-CD3 and anti-CD28 antibodies used for stimulation. Ensure that the antibodies are properly coated on the culture plates if using plate-bound stimulation.[10]
-
Issue 2: High variability in in vivo tumor growth inhibition studies.
-
Possible Cause: Inconsistent tumor cell implantation.
-
Troubleshooting Step: Ensure a consistent number of viable tumor cells are implanted into each mouse. Practice the injection technique to ensure consistency.
-
-
Possible Cause: Variability in drug administration.
-
Troubleshooting Step: Ensure accurate and consistent dosing of this compound and the combination agent. For oral administration, ensure the formulation is stable and homogenous.
-
-
Possible Cause: Insufficient statistical power.
-
Troubleshooting Step: Increase the number of mice per group to ensure the study is adequately powered to detect statistically significant differences.
-
Issue 3: Lack of synergistic effect with anti-PD-1 therapy.
-
Possible Cause: Suboptimal dosing schedule.
-
Troubleshooting Step: The timing of administration of this compound and the anti-PD-1 antibody may be critical. Experiment with different dosing schedules, such as concurrent versus sequential administration.
-
-
Possible Cause: The tumor model is not responsive to immunotherapy.
-
Troubleshooting Step: Use a tumor model known to be responsive to checkpoint inhibitors to validate the synergistic effect. Some tumor models are inherently "cold" with low T-cell infiltration and may not respond to this combination.
-
-
Possible Cause: this compound is not reaching the target at sufficient concentrations.
-
Troubleshooting Step: Perform pharmacokinetic (PK) studies to determine the concentration of this compound in the plasma and tumor tissue. Ensure that the administered dose achieves a concentration above the in vitro IC50 for a sustained period.
-
Quantitative Data Summary
The following tables summarize representative preclinical data for potent and selective HPK1 inhibitors in combination with anti-PD-L1 therapy. While this data is not specific to this compound, it provides an expectation of the type of results that could be achieved.
Table 1: In Vitro Potency of Representative HPK1 Inhibitors
| Compound | HPK1 IC50 (nM) | Jurkat IL-2 Secretion EC50 (nM) |
| HMC-B17 | 1.39 | 11.56 |
| DD205-291 | Not Reported | Dose-dependent increase |
Data adapted from publicly available studies on HMC-B17 and DD205-291.[6][11]
Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitor in Combination with Anti-PD-L1
| Treatment Group | Tumor Growth Inhibition (TGI) % |
| Vehicle | 0% |
| HPK1 Inhibitor (DD205-291, 0.5 mg/kg) | Not Reported as monotherapy |
| Anti-PD-1 | Not Reported as monotherapy |
| HPK1 Inhibitor + Anti-PD-1 | 91.0% |
Data from a study on DD205-291 in a MC38 syngeneic mouse model.[11]
Table 3: Clinical Trial Data for BGB-15025 (HPK1 inhibitor) in Combination with Tislelizumab (anti-PD-1)
| Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| BGB-15025 Monotherapy | 0% | 35.0% |
| BGB-15025 + Tislelizumab | 18.4% | 57.1% |
Preliminary results from a Phase 1a dose-escalation study (NCT04649385).[12]
Experimental Protocols
1. In Vitro T-Cell Activation Assay
-
Objective: To assess the effect of this compound on T-cell activation in vitro.
-
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3, 1 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Seed PBMCs at a density of 2 x 10^5 cells per well.
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) and a soluble anti-CD28 antibody (1 µg/mL).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Collect the supernatant to measure cytokine (e.g., IL-2, IFN-γ) production by ELISA.
-
Harvest the cells and stain for activation markers (e.g., CD25, CD69) for analysis by flow cytometry.
-
2. In Vivo Syngeneic Mouse Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
-
Methodology:
-
Implant a syngeneic tumor cell line (e.g., MC38, CT26) subcutaneously into the flank of C57BL/6 or BALB/c mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Administer this compound orally at a predetermined dose and schedule (e.g., daily).
-
Administer the anti-PD-1 antibody intraperitoneally at a predetermined dose and schedule (e.g., twice weekly).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, tumors and spleens can be harvested for immune cell profiling by flow cytometry.
-
Visualizations
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation. This compound inhibits this process.
Experimental Workflow for In Vivo Combination Study
Caption: A typical workflow for evaluating the efficacy of this compound in combination with anti-PD-1 in a syngeneic mouse model.
References
- 1. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 5. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel, potent, selective and orally bioavailable HPK1 inhibitor for enhancing the efficacy of anti-PD-L1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. The lack of target specificity of small molecule anticancer kinase inhibitors is correlated with their ability to damage myocytes in vitro (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beonemedinfo.com [beonemedinfo.com]
Technical Support Center: Vehicle Control for In Vivo Studies of HPK1 Inhibitors
This guide provides troubleshooting and frequently asked questions for researchers using vehicle controls in in vivo studies involving HPK1 inhibitors. A vehicle control is the formulation used to deliver a compound, administered without the active pharmaceutical ingredient. It is crucial for differentiating the effects of the inhibitor from those of the delivery formulation.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential for my in vivo HPK1 inhibitor study?
A vehicle control is a solution or suspension that is identical in composition to the one used to deliver your HPK1 inhibitor, but it lacks the inhibitor itself. It is administered to a control group of animals to isolate the pharmacological effects of the inhibitor. This is critical because the components of the vehicle (e.g., solvents, surfactants) can have their own biological effects, which could be mistakenly attributed to the inhibitor if a proper control is not used.
Q2: How do I select an appropriate vehicle for my HPK1 inhibitor?
The choice of vehicle depends on the physicochemical properties of your specific HPK1 inhibitor, particularly its solubility and stability, as well as the intended route of administration (e.g., oral, intravenous, intraperitoneal). A common starting point for poorly water-soluble compounds like many kinase inhibitors is a formulation containing a combination of solvents and surfactants.
Q3: My vehicle solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation indicates that the inhibitor is not fully dissolved or has come out of solution. This can lead to inaccurate dosing. Refer to the troubleshooting guide below for steps to address solubility issues. It is crucial to ensure the formulation is a homogenous solution or a uniform suspension before administration.
Q4: Can the vehicle itself cause adverse effects in my animal model?
Yes, vehicle components can cause local irritation, inflammation, or systemic toxicity, especially at high concentrations. For example, some organic solvents can cause sedation or tissue damage. It is essential to conduct a maximum tolerated dose (MTD) study for the vehicle alone to determine a safe concentration and volume for your in vivo experiments.
Troubleshooting Guide
This section addresses common problems encountered during the preparation and use of vehicle controls for in vivo studies.
Issue 1: Poor Compound Solubility in Vehicle
You observe precipitation, cloudiness, or crystallization of your HPK1 inhibitor in the prepared vehicle.
Troubleshooting Steps:
-
Verify Compound Purity and Identity: Ensure the correct compound is being used and that its purity is high. Impurities can affect solubility.
-
Adjust Vehicle Composition: Modify the components of your vehicle to improve solubility. This may involve:
-
Increasing the concentration of a co-solvent.
-
Adding a surfactant to improve wetting and dispersion.
-
Using a complexing agent like a cyclodextrin.
-
-
Incorporate Mechanical Assistance: Use sonication or gentle heating to aid dissolution. However, be cautious as heat can degrade some compounds. Always check the compound's stability at elevated temperatures.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly enhance solubility.
Caption: Troubleshooting workflow for addressing compound solubility issues.
Issue 2: Adverse Events Observed in the Vehicle Control Group
Animals in the vehicle control group exhibit unexpected adverse effects, such as weight loss, lethargy, or local tissue irritation at the injection site.
Troubleshooting Steps:
-
Review Vehicle Component Toxicity: Research the known toxicity profiles of each component in your vehicle. Some excipients may have dose-limiting toxicities.
-
Reduce Vehicle Concentration/Volume: The issue may be dose-dependent. Consider reducing the concentration of potentially problematic excipients or the total administration volume.
-
Conduct a Vehicle MTD Study: If not already done, perform a Maximum Tolerated Dose (MTD) study for the vehicle alone to establish a safe dosage range.
-
Consider an Alternative Vehicle: If toxicity persists at necessary concentrations, you may need to develop an entirely new vehicle formulation with better-tolerated components.
| Component | Class | Typical Concentration Range | Potential Adverse Effects |
| PEG 400 | Co-solvent | 10% - 60% (v/v) | High concentrations can cause diarrhea or renal toxicity. |
| Tween® 80 | Surfactant | 1% - 10% (v/v) | Can cause hypersensitivity reactions in some models. |
| Solutol® HS 15 | Surfactant | 5% - 20% (v/v) | Generally well-tolerated but can cause histamine release at high doses. |
| Hydroxypropyl-β-cyclodextrin | Complexing Agent | 10% - 40% (w/v) | High concentrations can lead to osmotic diarrhea or nephrotoxicity. |
| DMSO | Co-solvent | < 10% (v/v) | Can cause local irritation and has known biological activities. |
Experimental Protocols
Protocol 1: Preparation of a Standard PEG/Tween Vehicle for Oral Gavage
This protocol describes the preparation of a common vehicle for oral administration of hydrophobic compounds.
Materials:
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80 (Polysorbate 80)
-
Sterile water for injection
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
Procedure:
-
In a sterile conical tube, add 30% of the final desired volume as PEG 400.
-
Add 10% of the final desired volume as Tween® 80.
-
Place the tube on a magnetic stirrer and mix thoroughly until the solution is homogenous.
-
Slowly add sterile water to reach the final desired volume while continuously stirring.
-
For the active dosing group, the HPK1 inhibitor would be added and dissolved in the PEG/Tween mixture before the addition of water.
-
Visually inspect the final vehicle control solution to ensure it is clear and free of particulates.
Caption: Step-by-step workflow for preparing a standard vehicle formulation.
Protocol 2: Vehicle Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for determining the MTD of a novel vehicle formulation.
Objective: To identify the highest dose of the vehicle that can be administered without causing significant toxicity or distress to the animals.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to several groups (e.g., 3-5 animals per group). One group will receive no treatment (naive control), and the other groups will receive escalating doses of the vehicle.
-
Dose Escalation: Administer the vehicle to the dose groups following the same route and schedule planned for the main study. Start with the intended dose for the efficacy study and include several higher dose levels.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including:
-
Changes in body weight (measure at least twice weekly).
-
Changes in food and water intake.
-
Behavioral changes (e.g., lethargy, agitation).
-
Signs of local irritation at the injection site.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10% reduction in body weight or significant clinical signs of distress. The study duration should be sufficient to observe any delayed toxicity, often 7-14 days.
HPK1 is a negative regulator of T-cell activation. Vehicle components, particularly surfactants, can sometimes induce low-level inflammatory responses, which could potentially confound the interpretation of an HPK1 inhibitor's effects on immune modulation.
Caption: HPK1 signaling and potential point of vehicle interference.
Troubleshooting low signal in HPK1 activity assays
Welcome to the technical support center for Hematopoietic Progenitor Kinase 1 (HPK1) activity assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of HPK1 and why is it a target for drug development? A1: HPK1, also known as MAP4K1, is a serine/threonine kinase that primarily functions as a negative regulator of immune cell signaling.[1][2] It is predominantly expressed in hematopoietic cells and dampens the signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[3][4][5] By phosphorylating key adaptor proteins like SLP-76 in T-cells, HPK1 leads to reduced T-cell activation, proliferation, and cytokine production.[5][6][7] Loss of HPK1 kinase activity enhances anti-tumor immune responses, making it a promising therapeutic target for immuno-oncology.[1][5][8]
Q2: What are the common types of assays used to measure HPK1 activity? A2: HPK1 activity can be measured using two main approaches:
-
Biochemical Assays: These use purified, recombinant HPK1 enzyme to measure kinase activity directly. Common formats include luminescence-based assays like ADP-Glo™ or Kinase-Glo®, which quantify ATP consumption or ADP production.[3][4][9]
-
Cell-Based Assays: These measure HPK1 activity within intact cells. A widely used method involves stimulating immune cells (e.g., Jurkat T-cells) and detecting the phosphorylation of HPK1's direct substrate, SLP-76, at the Ser376 residue via Western Blot or ELISA.[10][11]
Q3: What are the essential components of an in vitro HPK1 kinase assay buffer? A3: A typical kinase reaction buffer is critical for optimal enzyme activity. Key components generally include a buffering agent (e.g., 50mM HEPES pH 7.5), a magnesium salt (e.g., 10 mM MgCl2) as a crucial cofactor for ATP, a chelating agent (e.g., 1 mM EGTA), and a detergent to prevent non-specific interactions (e.g., 0.01% Brij-35).[12]
Q4: Should I expect a signal from a kinase-dead HPK1 mutant? A4: No. A kinase-dead mutant, such as HPK1 K46E, should show a complete absence of substrate phosphorylation.[6] This mutant serves as an excellent negative control to confirm that the signal observed in your assay is specific to HPK1's catalytic activity.
Troubleshooting Low or No Signal
A low or absent signal is one of the most common issues in kinase assays. The following guide is designed to help you identify and solve the root cause of the problem.
Initial Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose the source of a low signal in your HPK1 assay.
Caption: General workflow for troubleshooting low HPK1 assay signal.
Detailed Troubleshooting Guide (Q&A)
Category 1: Enzyme-Related Issues
Q: My positive control (recombinant HPK1) shows very low activity. Could the enzyme be the problem?
A: Yes, this strongly suggests an issue with the enzyme's integrity or activity.
| Potential Cause | Recommended Solution |
| Improper Enzyme Storage/Handling | HPK1 can be sensitive to degradation. Avoid repeated freeze-thaw cycles.[3] Aliquot the enzyme upon receipt and store at –80°C. Keep the enzyme on ice at all times during experimental setup.[9] |
| Inactive Enzyme Batch | The recombinant protein may be improperly folded or lack necessary post-translational modifications for full activity. If possible, test a new lot of the enzyme. Full activation of HPK1 depends on the phosphorylation of key residues in its activation loop (Thr165 and Ser171).[13] |
| Insufficient Enzyme Concentration | The signal generated is directly proportional to the amount of active enzyme.[4] Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay. |
| Protein Instability | Recent studies show the Citron Homology Domain (CHD) is crucial for HPK1 protein stability. Truncated versions of the kinase domain may be less stable.[6] Ensure you are using a validated, full-length, or properly characterized kinase domain construct. |
Category 2: Substrate and Reagent Issues
Q: My positive control is working, but my experimental samples are low. What should I check next?
A: This points towards issues with the specific reaction components or conditions for your samples.
| Potential Cause | Recommended Solution |
| Suboptimal ATP Concentration | ATP is a co-substrate. If the concentration is too low, the reaction rate will be limited. The apparent Km of HPK1 for ATP is ~72-78 µM.[14] For inhibitor screening, ATP is often used at or near its Km value. For other assays, concentrations up to 1mM may be used.[4] |
| Low Substrate Concentration | The reaction can be limited by the concentration of the phosphate acceptor substrate (e.g., MBP or a specific peptide). Perform a substrate titration to determine the optimal concentration needed for the reaction.[15] |
| Incorrect Assay Buffer | The kinase reaction is highly sensitive to buffer conditions. Ensure the buffer contains ~10 mM MgCl₂ and is at the correct pH (~7.5).[12] Prepare the buffer fresh and confirm the pH. |
| Presence of Inhibitors | High concentrations of DMSO (>1%) can inhibit kinase activity.[9] Ensure the final DMSO concentration in all wells is consistent and low. Test for potential contaminants in your test compounds or other reagents. |
| Degraded Reagents | ATP solutions can degrade over time. Use fresh or properly stored aliquots. Ensure detection reagents (e.g., ADP-Glo™, antibodies) are within their expiration date and have been stored correctly. |
Category 3: Detection-Related Issues
Q: I've confirmed my enzyme and reagents are good, but the signal is still low across the entire plate. What could be wrong?
A: The issue may lie with the final detection step or the instrument itself.
| Potential Cause | Recommended Solution |
| Incorrect Incubation Times/Temps | Ensure the kinase reaction incubation (e.g., 30-60 min at 30°C) and the detection reagent incubation (e.g., 45 min at RT for ADP-Glo™) are performed as per the protocol.[4][9] |
| Improper Instrument Settings | For luminescence assays, ensure the correct filter is not in place and that the integration time is appropriate (e.g., 0.5-1 second).[4] For Western blots, ensure appropriate exposure times. For ELISA, check the plate reader's wavelength settings. |
| Inefficient Antibody (for Western/ELISA) | If detecting a phosphorylated substrate (e.g., pSLP76), the antibody may be the issue. Titrate the primary antibody to find the optimal concentration. Ensure the secondary antibody is appropriate for the primary and is not expired. Use a positive control lysate (e.g., from stimulated Jurkat cells) to validate the antibody.[10] |
| Quenching of Signal | In fluorescence-based assays, some compounds can quench the signal. Check for auto-fluorescence or quenching properties of your test compounds by running appropriate controls. |
Data and Reference Tables
Table 1: Common Reagent Concentrations for HPK1 Assays
| Reagent | Typical Concentration | Notes | Reference |
| HEPES, pH 7.5 | 20-50 mM | Buffering agent. | [8][12] |
| MgCl₂ | 10 mM | Essential cofactor for ATP. | [8][12] |
| ATP | 10 µM - 1 mM | Km is ~72-78 µM. Concentration depends on assay goals. | [4][14][15] |
| EGTA | 1 mM | Chelating agent. | [8][12] |
| Brij-35 | 0.01% | Non-ionic detergent to reduce non-specific binding. | [8][12] |
| MBP Substrate | 0.2 - 1 mg/mL | Common generic substrate for in vitro assays. | [9][16] |
| DMSO | ≤ 1% | High concentrations can inhibit enzyme activity. | [9] |
Table 2: Reference Inhibitors for HPK1 Assays
| Inhibitor | Type | Reported Potency | Use Case | Reference |
| Sunitinib | Multi-kinase inhibitor | Kᵢ ≈ 10 nM | Potent ATP-competitive inhibitor, useful as a positive control. | [14] |
| Staurosporine | Broad-spectrum kinase inhibitor | IC₅₀ in nM range | A non-specific but potent inhibitor, good for assay validation. | [4] |
| Compound 1 | Selective HPK1 Inhibitor | IC₅₀ = 0.0465 nM | A highly potent and selective inhibitor for specific HPK1 studies. | [11] |
Signaling Pathway and Experimental Workflows
HPK1 Negative Regulation of T-Cell Receptor (TCR) Signaling
HPK1 acts as a crucial brake on T-cell activation. Upon TCR stimulation, HPK1 is activated and phosphorylates the adaptor protein SLP-76. This event recruits 14-3-3 proteins, which disrupts the SLP-76 signalosome, leading to its degradation and the termination of the activation signal.
Caption: HPK1's role as a negative regulator in TCR signaling.
General Workflow for a Luminescence-Based Kinase Assay
This diagram outlines the typical steps involved in an HPK1 activity assay using a luminescence-based detection method like ADP-Glo™.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. biofeng.com [biofeng.com]
- 5. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.cn [tools.thermofisher.cn]
- 13. Activation of Hematopoietic Progenitor Kinase 1 Involves Relocation, Autophosphorylation, and Transphosphorylation by Protein Kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com.br [promega.com.br]
- 16. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Validating Hpk1-IN-20 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on validating the target engagement of Hpk1-IN-20 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is Hpk1 and why is it a target of interest?
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][3] By inhibiting HPK1, the aim is to enhance T-cell activation and anti-tumor immunity, making it a promising target for cancer immunotherapy.[3][4]
Q2: What is the primary mechanism of action for an HPK1 inhibitor like this compound?
HPK1 inhibitors act by blocking the kinase activity of HPK1.[5] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at serine 376.[6][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the TCR signaling complex and subsequent downregulation of T-cell activation.[6] An inhibitor like this compound is designed to prevent this phosphorylation, thereby sustaining T-cell signaling and enhancing the immune response.
Q3: How can I measure the engagement of this compound with its target in cells?
Several methods can be used to measure the target engagement of this compound in a cellular context:
-
Phospho-SLP-76 (pSLP-76) Assays: This is a direct downstream biomarker of HPK1 activity. A reduction in the pSLP-76 signal upon treatment with this compound indicates target engagement. This can be measured by In-Cell Western (ICW), flow cytometry, or ELISA.[7][8][9]
-
NanoBRET™ Target Engagement Assays: This technology measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10] It provides quantitative data on compound affinity and occupancy.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stabilization of a protein upon ligand binding. Increased thermal stability of HPK1 in the presence of this compound indicates direct binding.
Q4: What are typical cellular potencies for HPK1 inhibitors?
While specific data for this compound is not publicly available, other potent and selective HPK1 inhibitors have demonstrated a range of cellular activities. These values can serve as a benchmark for your experiments.
| Inhibitor Example | Assay Type | Cell Line | IC50/EC50 |
| Compound K | pSLP-76 (Flow Cytometry) | Human Whole Blood | ~5 µM[8] |
| Reverse Indazole 18 | pSLP-76 | Human PBMC | 0.6 µM (unbound)[6] |
| Compound 1 | pSLP-76 (ELISA) | Human PBMC | < 0.02 µM[9] |
| Di-aminotriazine Carboxamide 15b | pSLP-76 | Jurkat T-cells | Potent Inhibition (specific IC50 not stated)[9] |
Note: IC50/EC50 values can vary significantly based on the assay format, cell type, and experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Here are diagrams to visualize the HPK1 signaling pathway and a general workflow for validating target engagement.
Caption: HPK1 Signaling Pathway and Inhibition.
Caption: General Workflow for Target Engagement Validation.
Experimental Protocols
1. In-Cell Western (ICW) for Phospho-SLP-76 (Ser376)
This protocol provides a general framework. Optimization of cell number, antibody concentrations, and incubation times is crucial.
-
Materials:
-
Jurkat or primary T-cells
-
96-well microplate
-
This compound
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Fixation and permeabilization buffers
-
Blocking buffer
-
Primary antibodies: Rabbit anti-pSLP-76 (Ser376) and Mouse anti-total SLP-76
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Fluorescence imaging system (e.g., LI-COR Odyssey)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere or settle.
-
Pre-treat cells with a dose range of this compound for the desired time (e.g., 1 hour).
-
Stimulate the cells with anti-CD3/CD28 antibodies to induce HPK1 activation (e.g., 15-30 minutes).
-
Fix and permeabilize the cells.
-
Block non-specific binding sites.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the plate and incubate with fluorescently labeled secondary antibodies.
-
Wash the plate and acquire images using a fluorescence scanner.
-
Quantify the fluorescence intensity for pSLP-76 and normalize it to the total SLP-76 signal.
-
2. NanoBRET™ Target Engagement Assay
This protocol is a generalized version based on Promega's NanoBRET™ technology.[10]
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-HPK1 fusion protein
-
NanoBRET™ tracer for HPK1
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, non-binding surface 96- or 384-well plates
-
Luminometer capable of measuring BRET signals
-
-
Procedure:
-
Transfect cells with the NanoLuc®-HPK1 expression vector.
-
Seed the transfected cells into assay plates.
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and this compound dilutions to the cells.
-
Incubate to allow for compound binding to reach equilibrium.
-
Add the NanoBRET™ substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
-
Calculate the BRET ratio and plot the dose-response curve to determine the IC50.
-
3. Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the basic steps for a CETSA experiment.
-
Materials:
-
Cells expressing endogenous HPK1
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Instrumentation for protein quantification (e.g., Western blot, ELISA)
-
-
Procedure:
-
Treat intact cells with this compound or vehicle control.
-
Wash the cells to remove unbound compound.
-
Resuspend the cells in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes/plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a defined time (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble HPK1 in the supernatant by Western blot or another protein detection method.
-
Plot the amount of soluble HPK1 as a function of temperature to generate melting curves for both vehicle and this compound treated samples. A shift in the melting curve indicates target engagement.
-
Troubleshooting Guide
Caption: Troubleshooting Decision Tree for Target Engagement Assays.
Issue: No significant inhibition of pSLP-76 is observed with this compound treatment.
-
Possible Cause 1: Ineffective T-cell stimulation.
-
Troubleshooting: Ensure that your anti-CD3/CD28 antibodies or other stimuli are potent and used at the optimal concentration. Run a positive control (e.g., a known HPK1 inhibitor) and a negative control (unstimulated cells) to confirm that the assay window is adequate.
-
-
Possible Cause 2: Suboptimal this compound concentration or incubation time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell type.
-
-
Possible Cause 3: Low HPK1 expression in the cell line.
-
Troubleshooting: Confirm HPK1 expression in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line or primary cells with higher HPK1 expression.
-
-
Possible Cause 4: Poor cell permeability of this compound.
-
Troubleshooting: If direct binding assays like CETSA also show weak engagement, the compound may have poor cell permeability. Consider this when interpreting results and in further compound development.
-
Issue: High background signal in the In-Cell Western or NanoBRET™ assay.
-
Possible Cause 1 (ICW): Non-specific antibody binding.
-
Troubleshooting: Optimize the concentration of your primary and secondary antibodies. Increase the stringency of your blocking and washing steps. Ensure your blocking buffer is appropriate for your antibody pair.
-
-
Possible Cause 2 (NanoBRET™): Suboptimal tracer concentration.
-
Troubleshooting: Titrate the NanoBRET™ tracer to find a concentration that gives a good signal-to-background ratio without causing non-specific effects.
-
-
Possible Cause 3: Autofluorescence of the compound.
-
Troubleshooting: Test the intrinsic fluorescence of this compound at the wavelengths used for detection. If it interferes, you may need to use a different detection method.
-
Issue: Inconsistent results between different target engagement assays.
-
Possible Cause 1: Different aspects of target engagement are being measured.
-
Troubleshooting: Understand the principles of each assay. For example, a pSLP-76 assay measures the functional consequence of HPK1 inhibition, while CETSA and NanoBRET™ measure direct physical binding. A compound might bind to HPK1 (positive in CETSA/NanoBRET™) but not effectively inhibit its kinase activity in the cellular environment (negative in pSLP-76 assay).
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting: A compound might show activity in a pSLP-76 assay due to off-target effects on other kinases in the TCR signaling pathway. Kinase selectivity profiling is essential to rule this out.
-
-
Possible Cause 3: Assay-specific artifacts.
-
Troubleshooting: Carefully review the protocol and controls for each assay to identify any potential sources of artifacts. For example, compound precipitation at high concentrations can interfere with many assay formats.
-
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
Technical Support Center: Overcoming Resistance to HPK1 Inhibition
Welcome to the technical support center for researchers working with Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments and effectively overcome resistance to HPK1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HPK1 inhibitors?
HPK1, also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including SLP-76 at Serine 376.[3] This phosphorylation leads to the attenuation of T-cell activation and proliferation. HPK1 inhibitors work by blocking the kinase activity of HPK1, thereby preventing this negative feedback loop and promoting a more robust and sustained anti-tumor immune response by T-cells.[2]
Q2: My HPK1 inhibitor shows lower than expected potency in cell-based assays compared to biochemical assays. What are the possible reasons?
Several factors can contribute to a discrepancy between biochemical and cell-based assay results:
-
Cell Permeability: The inhibitor may have poor membrane permeability, limiting its access to intracellular HPK1.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, actively removing it from the cytoplasm.
-
Off-Target Effects: In a cellular context, the inhibitor might engage other kinases or signaling molecules that counteract its intended effect on HPK1.[4][5]
-
Experimental Conditions: Suboptimal assay conditions, such as cell density, stimulation strength, or incubation time, can affect the observed potency.
Q3: I am observing significant variability in T-cell activation readouts (e.g., cytokine production) between experiments. What could be the cause?
Variability in T-cell activation assays can arise from several sources:
-
Donor Variability: Primary human T-cells exhibit significant donor-to-donor variability in their response to stimuli.
-
Cell Quality and Passage Number: The health, viability, and passage number of T-cell lines (e.g., Jurkat) can impact their signaling capacity and response to inhibitors. High-passage number cells may exhibit altered signaling pathways.
-
Stimulation Reagents: The concentration and quality of TCR stimulation reagents (e.g., anti-CD3/CD28 antibodies, antigens) are critical. Ensure consistent reagent lots and concentrations.
-
Assay Timing: The kinetics of T-cell activation and cytokine production can vary. Ensure that measurements are taken at optimal and consistent time points.
Q4: Can resistance to HPK1 inhibitors develop through mutations in the HPK1 kinase domain?
While clinically acquired resistance mutations to HPK1 inhibitors have not yet been extensively documented, it is a plausible mechanism of resistance, similar to what is observed with other kinase inhibitors. Such mutations could potentially alter the inhibitor binding site, reducing its affinity and efficacy.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of SLP-76 Phosphorylation
You are treating your T-cells with an HPK1 inhibitor but do not observe a decrease in the phosphorylation of SLP-76 at Ser376 upon TCR stimulation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Inhibitor | - Confirm the identity and purity of the inhibitor. - Verify the correct storage conditions and age of the compound. - Test a fresh batch or a different lot of the inhibitor. |
| Insufficient Inhibitor Concentration | - Perform a dose-response experiment to determine the optimal concentration. - Ensure the final concentration in the cell culture medium is accurate. |
| Poor Cell Permeability | - Use a positive control inhibitor with known cell permeability. - Consider using a different inhibitor with improved physicochemical properties. |
| Suboptimal TCR Stimulation | - Optimize the concentration of anti-CD3/CD28 antibodies or antigen. - Ensure the stimulation time is sufficient to induce robust SLP-76 phosphorylation in the control group. |
| Technical Issues with Western Blotting | - Verify the specificity and optimal dilution of the anti-phospho-SLP-76 (Ser376) antibody. - Include a positive control (e.g., lysate from strongly stimulated T-cells) and a negative control (e.g., unstimulated cells). - Ensure proper protein transfer and membrane blocking. |
Issue 2: Lack of Increased Cytokine Production (IL-2, IFN-γ) Despite SLP-76 Dephosphorylation
You have confirmed that your HPK1 inhibitor effectively reduces p-SLP-76 levels, but you do not see the expected increase in downstream cytokine production.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Activation of Bypass Signaling Pathways | - Investigate the activation of other signaling pathways that may compensate for HPK1 inhibition. |
| Presence of Immunosuppressive Factors | - The tumor microenvironment can contain immunosuppressive molecules like PGE2 and adenosine that can counteract the effects of HPK1 inhibition.[1][6] - Test the inhibitor's efficacy in the presence of PGE2 or an adenosine analog to simulate this resistance mechanism.[1][6] |
| Off-Target Inhibition of Pro-Activation Kinases | - Profile the inhibitor against a panel of other kinases to identify potential off-target effects that might inhibit T-cell activation.[7] |
| Suboptimal Cytokine Assay Conditions | - Optimize the incubation time for cytokine accumulation in the supernatant. - Ensure the sensitivity of your ELISA or Cytometric Bead Array (CBA) is sufficient to detect changes in cytokine levels. |
| T-cell Exhaustion | - Prolonged stimulation can lead to T-cell exhaustion, rendering them less responsive to further activation signals. Ensure you are using T-cells in an appropriate activation state. |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 signaling cascade initiated by TCR engagement.
Experimental Workflow for Troubleshooting HPK1 Inhibitor Resistance
Caption: A logical workflow for troubleshooting resistance to HPK1 inhibitors.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-SLP-76 (Ser376)
This protocol details the steps to assess HPK1 activity in T-cells by measuring the phosphorylation of its direct substrate, SLP-76.
Materials:
-
T-cells (e.g., Jurkat or primary human T-cells)
-
HPK1 inhibitor and vehicle control (e.g., DMSO)
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total SLP-76
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed T-cells at an appropriate density.
-
Pre-incubate cells with the HPK1 inhibitor or vehicle control for the desired time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3/CD28 antibodies for the optimal duration (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SLP-76 (Ser376) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip the membrane and re-probe with an anti-total SLP-76 antibody as a loading control.
-
Protocol 2: Cytokine Secretion Assay (ELISA)
This protocol describes how to measure the production of IL-2 and IFN-γ by T-cells following treatment with an HPK1 inhibitor.
Materials:
-
T-cells
-
HPK1 inhibitor and vehicle control
-
T-cell stimulation reagents
-
Cell culture medium
-
Cytokine ELISA kit for IL-2 and IFN-γ (including capture antibody, detection antibody, standard, and substrate)
-
Wash buffer
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate T-cells in a 96-well plate.
-
Add the HPK1 inhibitor or vehicle control at the desired concentrations.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate the plate for 24-48 hours to allow for cytokine accumulation.
-
-
ELISA Procedure (refer to kit manufacturer's instructions for specifics):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of IL-2 and IFN-γ in the samples based on the standard curve.
-
Data Presentation
Table 1: Example Data for HPK1 Inhibitor Efficacy
| Inhibitor Concentration (nM) | p-SLP-76 (Ser376) Inhibition (%) | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) |
| 0 (Vehicle) | 0 | 150 ± 25 | 300 ± 40 |
| 1 | 25 ± 5 | 250 ± 30 | 450 ± 50 |
| 10 | 60 ± 8 | 500 ± 60 | 800 ± 70 |
| 100 | 95 ± 3 | 1200 ± 100 | 1800 ± 150 |
| 1000 | 98 ± 2 | 1250 ± 110 | 1850 ± 160 |
Table 2: Troubleshooting Off-Target Effects
| Kinase Target | IC50 (nM) - HPK1 Inhibitor X | Potential Off-Target Effect |
| HPK1 | 5 | On-target |
| LCK | >10,000 | Unlikely to inhibit proximal TCR signaling |
| ZAP70 | >10,000 | Unlikely to inhibit proximal TCR signaling |
| ITK | 500 | Potential for partial inhibition of Tec family kinases involved in T-cell activation |
| Other MAP4Ks | Varies | Potential for inhibition of other MAP4K family members with overlapping functions |
This technical support center provides a starting point for addressing challenges related to HPK1 inhibitor research. For more specific issues, consulting the primary literature and reaching out to technical support from reagent and inhibitor suppliers is recommended.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. mdpi.com [mdpi.com]
Best practices for storing and handling Hpk1-IN-20
This technical support center provides best practices for the storage, handling, and use of Hpk1-IN-20, a potent hematopoietic progenitor kinase 1 (HPK1) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to ensure experimental success and maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage of solid this compound, it is recommended to store the powder at -20°C for up to three years. Upon receipt, it is shipped at room temperature, and short-term storage under these conditions is acceptable. Always refer to the Certificate of Analysis for specific lot recommendations.
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM.[1] For other solvents, it is advisable to perform small-scale solubility tests before preparing a large stock solution.
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month.[2] When preparing for an experiment, use a fresh or properly stored aliquot.
Q4: What are the general handling precautions for this compound?
As with any chemical compound, standard laboratory safety practices should be followed. Handle this compound in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, to avoid contact with skin and eyes.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).
Q5: What is the mechanism of action of this compound?
This compound is an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), which is also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[4] HPK1 is a negative regulator of T-cell receptor signaling.[5][6] By inhibiting HPK1, this compound can enhance T-cell activation and proliferation, which is a key area of investigation in cancer immunotherapy.[4][6]
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Compound Precipitation in Aqueous Solutions
-
Problem: After diluting the DMSO stock solution into an aqueous buffer or cell culture medium, the compound precipitates out of solution.
-
Cause: this compound has limited solubility in aqueous solutions. The final concentration of DMSO may be too low to keep the compound dissolved.
-
Solution:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.
-
Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, to improve solubility.
-
Prepare Fresh Dilutions: Prepare working solutions fresh from the DMSO stock just before use.
-
Sonication: Gentle sonication of the final solution may help to redissolve small amounts of precipitate.
-
Issue 2: Inconsistent or No-Effect Experimental Results
-
Problem: The expected biological effect of this compound is not observed or varies between experiments.
-
Cause: This could be due to compound degradation, improper dosage, or issues with the experimental setup.
-
Solution:
-
Verify Stock Solution Integrity: Use a fresh aliquot of the stock solution. If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a new one from solid powder.
-
Confirm Concentration: Double-check all calculations for dilutions and the final concentration used in the experiment.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line or experimental model.
-
Control Experiments: Ensure that appropriate positive and negative controls are included in your experimental design. The vehicle control (e.g., DMSO) should be run at the same final concentration as in the experimental samples.
-
Issue 3: Potential Compound Degradation
-
Problem: Loss of compound activity over time.
-
Cause: Improper storage or handling can lead to the degradation of this compound.
-
Solution:
-
Follow Storage Recommendations: Strictly adhere to the recommended storage conditions for both the solid compound and stock solutions.
-
Protect from Light: While not explicitly stated for this compound, many organic compounds are light-sensitive. Store solutions in amber vials or tubes wrapped in foil as a precaution.
-
Avoid Contamination: Use sterile techniques when preparing solutions to prevent microbial contamination, which can degrade the compound.
-
Quantitative Data Summary
| Parameter | Solid this compound | This compound Stock Solution (in DMSO) |
| Storage Temperature | -20°C | -80°C or -20°C |
| Long-term Stability | Up to 3 years | 1 year at -80°C, 1 month at -20°C[2] |
| Appearance | Crystalline solid | Clear, colorless solution |
| Recommended Solvent | DMSO | N/A |
| Typical Concentration | N/A | 10 mM[1] |
Visual Guides
Signaling Pathway
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Experimental Workflow
Caption: Recommended workflow for preparing this compound working solutions.
Troubleshooting Logic
References
- 1. This compound - Immunomart [immunomart.com]
- 2. selleckchem.com [selleckchem.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPK1 Inhibitors: Benchmarking Hpk1-IN-20 Against Other Key Molecules
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on Hpk1-IN-20 and its standing among other notable compounds in the field. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to facilitate informed decision-making in immuno-oncology research.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of the immune system against cancer cells. A growing number of small molecule inhibitors targeting HPK1 are in development, each with distinct biochemical and cellular profiles.
Performance Comparison of HPK1 Inhibitors
While specific quantitative data for this compound (also known as Compound 106 from patent WO2020235902A1) is not publicly available in the searched literature, a comparison with other well-characterized HPK1 inhibitors reveals a landscape of potencies spanning from sub-nanomolar to micromolar ranges. The following table summarizes the inhibitory activities of several key HPK1 inhibitors based on biochemical and cellular assays.
| Compound Name/Reference | Biochemical IC50 (nM) | Cellular pSLP76 IC50 (nM) | Key Findings & Notes |
| This compound | Data not available | Data not available | Identified as Compound 106 in patent WO2020235902A1.[1] |
| CFI-402411 | 4.0 ± 1.3 | Data not available | Orally available inhibitor that has entered Phase 1 clinical trials.[2] |
| EMD Serono Compound | 0.2 | 3 (Jurkat cells) | Demonstrates high potency in both biochemical and cellular assays.[3] |
| Compound K | 2.6 | Data not available | A potent inhibitor with good selectivity over the MAP4K family.[4] |
| Compound 22 | 0.061 | 78 (PBMCs) | A diaminopyrimidine carboxamide with sub-nanomolar biochemical potency.[5][6] |
| Biofront Compound 8 | 2.4 | Data not available | Also inhibits FLT3 and AURKA at similar concentrations.[7] |
| Genfleet Compound Z469 | 0.06 | 125.43 (Jurkat cells) | Exhibits very high biochemical potency.[8] |
| ISR-05 | 24,200 ± 5,070 | Data not available | A micromolar inhibitor identified through in silico screening.[9] |
| ISR-03 | 43,900 ± 134 | Data not available | A micromolar inhibitor identified through in silico screening.[9] |
HPK1 Signaling Pathway
HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76, leading to the dampening of the downstream signal cascade required for T-cell activation and proliferation. The following diagram illustrates this pathway.
Caption: HPK1 signaling cascade in T-cells.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize and compare HPK1 inhibitors.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Reagent Preparation: Dilute recombinant human HPK1 enzyme, substrate (e.g., myelin basic protein), and ATP to their final concentrations in a kinase buffer. Prepare serial dilutions of the test inhibitors (e.g., this compound and comparators) in the same buffer.
-
Kinase Reaction: In a 384-well plate, add the test inhibitor or vehicle (DMSO) followed by the HPK1 enzyme. Initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Phospho-SLP-76 (pSLP-76) Assay (e.g., TR-FRET)
This assay measures the phosphorylation of SLP-76 at Ser376 in a cellular context, a direct downstream target of HPK1.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., Jurkat T-cells) and plate them in a 96-well or 384-well plate. Pre-incubate the cells with serial dilutions of the HPK1 inhibitors.
-
Cell Stimulation: Stimulate the T-cell receptor pathway using anti-CD3/anti-CD28 antibodies or other appropriate stimuli to activate HPK1.
-
Cell Lysis: Lyse the cells using a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
TR-FRET Reaction: In a new plate, add the cell lysate followed by a pair of antibodies specific for pSLP-76 (Ser376), one labeled with a donor fluorophore (e.g., Europium) and the other with an acceptor fluorophore (e.g., a far-red dye).
-
Signal Detection: After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The ratio of acceptor to donor emission is proportional to the amount of pSLP-76.
-
Data Analysis: Calculate the IC50 values by plotting the TR-FRET signal against the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of novel HPK1 inhibitors.
Caption: HPK1 inhibitor discovery workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 4. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biofront patents new inhibitors of HPK1, FLT3 and AURKA for cancer | BioWorld [bioworld.com]
- 8. Genfleet Therapeutics divulges new HPK1 inhibitors | BioWorld [bioworld.com]
- 9. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HPK1 Inhibitors: Hpk1-IN-20 vs. BGB-15025
In the rapidly evolving landscape of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical negative regulator of T-cell activation, making it a prime target for novel cancer therapies. This guide provides a detailed, data-driven comparison of two prominent HPK1 inhibitors: Hpk1-IN-20 and BGB-15025, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Biochemical and Cellular Potency
A direct comparison of the inhibitory activities of this compound and BGB-15025 reveals differences in their biochemical potency. BGB-15025, an investigational inhibitor from BeiGene, demonstrates potent, single-digit nanomolar inhibition of the HPK1 enzyme. In contrast, this compound, also known as compound 106 from patent WO2020235902A1, exhibits a lower potency in the sub-micromolar range.
| Compound | Biochemical IC50 (HPK1) | Cellular Activity (pSLP76 Inhibition) | Cellular Activity (IL-2 Production) |
| This compound | 130 nM | Data not available | Data not available |
| BGB-15025 | 1.04 nM[1] | Potent reduction in pSLP76[1] | Induces IL-2 production in T cells[1] |
Table 1: Comparison of In Vitro Potency and Activity. This table summarizes the key biochemical and cellular potency metrics for this compound and BGB-15025.
BGB-15025 has been shown to effectively modulate T-cell signaling pathways. Preclinical studies have demonstrated its ability to potently reduce the phosphorylation of SLP76, a direct substrate of HPK1, and increase downstream ERK phosphorylation, leading to enhanced T-cell activation and IL-2 production.[1] Corresponding cellular activity data for this compound is not publicly available at this time.
In Vivo and Clinical Data
BGB-15025 has progressed to clinical development, with data available from a first-in-human Phase 1 trial (NCT04649385). In this study, BGB-15025 was evaluated as a monotherapy and in combination with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors. As a monotherapy, BGB-15025 showed a disease control rate of 35.0%. When combined with tislelizumab, an objective response rate of 18.4% and a disease control rate of 57.1% were observed.
Currently, there is no publicly available in vivo efficacy or clinical trial data for this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow for evaluating HPK1 inhibitors.
Caption: HPK1 signaling cascade in T-cells.
Caption: Workflow for HPK1 inhibitor evaluation.
Experimental Protocols
Biochemical HPK1 Kinase Assay (General Protocol):
A radiometric kinase assay, such as the HotSpotTM kinase assay, is a common method. The assay typically involves the following steps:
-
Recombinant human HPK1 enzyme is incubated with a specific substrate (e.g., a peptide derived from a known HPK1 substrate) and ATP, including a radiolabeled ATP (e.g., ³³P-ATP).
-
The inhibitor (this compound or BGB-15025) at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted radiolabeled ATP.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular pSLP76 Phosphorylation Assay (General Protocol):
This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context.
-
A relevant cell line, such as Jurkat T-cells which endogenously express HPK1, is used.
-
Cells are pre-incubated with varying concentrations of the HPK1 inhibitor.
-
T-cell receptor (TCR) signaling is stimulated using anti-CD3/CD28 antibodies to activate HPK1.
-
Following stimulation, cells are lysed, and the level of phosphorylated SLP76 (at Ser376) is quantified using methods like Western Blot or a sandwich ELISA with a phospho-specific antibody.
-
The reduction in pSLP76 levels in the presence of the inhibitor is used to determine its cellular potency.
Conclusion
Based on the currently available data, BGB-15025 is a significantly more potent inhibitor of HPK1 than this compound, with a well-documented cellular mechanism of action and promising early clinical data. The lack of publicly available in vivo and extensive cellular data for this compound makes a comprehensive performance comparison challenging. Researchers and drug developers should consider the substantial difference in biochemical potency and the advanced stage of development of BGB-15025 when selecting an HPK1 inhibitor for their research and development programs. Further publication of data on this compound is needed for a more complete comparative assessment.
References
A Comparative Guide to HPK1 Inhibitors: Hpk1-IN-20 versus CFI-402411
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1): Hpk1-IN-20 and the clinical-stage compound CFI-402411. This document synthesizes available preclinical and clinical data to objectively compare their efficacy and mechanisms of action.
Overview of this compound and CFI-402411
CFI-402411 is an orally bioavailable small molecule inhibitor of HPK1 currently in clinical development.[1] It has demonstrated a manageable safety profile and early signs of clinical activity in patients with advanced solid malignancies.[5] Preclinical studies have shown its potential to activate the immune system.
This compound , also identified as "Compound 106" in patent literature (WO2020235902A1), is a research compound targeting HPK1. As of the latest available information, specific efficacy data, such as IC50 values or in vivo study results, for this compound are not publicly available. Therefore, a direct quantitative comparison of its efficacy against CFI-402411 is not feasible at this time. This guide will present the available data for CFI-402411 and provide a general context for the expected activity of an HPK1 inhibitor.
Quantitative Data Summary
Due to the lack of public data for this compound, a direct comparative table cannot be generated. The following table summarizes the available quantitative data for CFI-402411.
| Parameter | CFI-402411 | This compound |
| Target | Hematopoietic Progenitor Kinase 1 (HPK1) | Hematopoietic Progenitor Kinase 1 (HPK1) |
| Biochemical IC50 | 4.0 ± 1.3 nM[1] | No public data available |
| Clinical Development | Phase 1/2 (TWT-101 study)[1] | Preclinical/Research |
Signaling Pathways and Mechanism of Action
Figure 1: Simplified HPK1 signaling pathway in T-cell activation and point of intervention for HPK1 inhibitors.
Efficacy of CFI-402411
Preclinical Efficacy
Preclinical studies have indicated that CFI-402411 has an immune-activating effect. This includes the alleviation of T-cell receptor inhibition, modulation of abnormal cytokine expression, and alteration of the tumor immunosuppressive microenvironment. In various mouse models, it has demonstrated potent anti-leukemic effects.
Clinical Efficacy
CFI-402411 is being evaluated in the TWT-101 clinical trial, a Phase 1/2 study in subjects with advanced solid malignancies, both as a single agent and in combination with pembrolizumab.[1] In an efficacy-evaluable population of 31 patients, two patients with Head and Neck Squamous Cell Carcinoma (HNSCC) who had been previously treated with pembrolizumab achieved a partial response.[5] One patient treated with CFI-402411 monotherapy (400 mg) had a 36% reduction in target lesions, while another patient treated with a combination of CFI-402411 (60 mg) and pembrolizumab showed an 81% reduction in target lesions.[5] Nine patients had stable disease as their best response and remained on the study for at least four cycles.[5]
Experimental Protocols
Biochemical IC50 Determination for CFI-402411
While the specific details of the assay used for CFI-402411's IC50 determination are proprietary, a general protocol for an in vitro HPK1 kinase assay is as follows:
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of HPK1 by 50%.
Materials:
-
Recombinant human HPK1 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate for HPK1)
-
Test compounds (CFI-402411) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the HPK1 enzyme, the kinase buffer, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent and a luminometer.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Figure 2: General experimental workflow for determining the biochemical IC50 of an HPK1 inhibitor.
TWT-101 Clinical Trial Design (Simplified)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of CFI-402411 as a single agent and in combination with pembrolizumab in patients with advanced solid tumors.
Study Design: Phase 1/2, open-label, dose-escalation, and dose-expansion study.
Patient Population: Adults with advanced solid malignancies who have progressed on standard therapies.
Treatment Arms (Simplified):
-
Arm A: CFI-402411 monotherapy, dose escalation followed by expansion.
-
Arm B: CFI-402411 in combination with pembrolizumab, dose escalation followed by expansion.
Primary Endpoints:
-
Phase 1: Determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Phase 2: Objective response rate (ORR).
Secondary Endpoints:
-
Duration of response (DOR)
-
Progression-free survival (PFS)
-
Overall survival (OS)
-
Pharmacokinetics (PK)
Conclusion
CFI-402411 is a promising HPK1 inhibitor with a demonstrated biochemical potency and early signs of clinical efficacy in heavily pre-treated cancer patients. Its mechanism of action, centered on the reactivation of the body's immune response, aligns with current immuno-oncology strategies.
A direct and detailed comparison with this compound is currently hampered by the lack of publicly available efficacy data for the latter. While both molecules target HPK1, the absence of quantitative metrics for this compound prevents a conclusive assessment of its relative potency and potential therapeutic utility compared to CFI-402411. Researchers interested in this compound are encouraged to consult the primary patent literature (WO2020235902A1) for any further details that may become available. As more data on novel HPK1 inhibitors emerge, a clearer picture of their comparative efficacy will undoubtedly take shape, potentially offering new avenues for cancer treatment.
References
- 1. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. HPK1 Inhibitor Market to Witness Upsurge in Growth During [globenewswire.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Validating Hpk1-IN-20: A Comparative Guide to On-Target Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hpk1-IN-20's on-target activity with other known Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The information is designed to assist researchers in evaluating the utility of this compound for their specific applications in immuno-oncology and other therapeutic areas.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3][4] Upon TCR activation, HPK1 phosphorylates key downstream adapter proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1][5] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating T-cell activation and proliferation.[5]
Given its role as an intracellular immune checkpoint, inhibiting HPK1 has emerged as a promising therapeutic strategy in immuno-oncology.[3][6] Small molecule inhibitors of HPK1 are expected to enhance anti-tumor immunity by restoring and boosting the activation of T-cells, B-cells, and dendritic cells.[7][8]
Comparative On-Target Activity of HPK1 Inhibitors
The following table summarizes the reported biochemical potencies (IC50 values) of this compound and a selection of alternative HPK1 inhibitors. It is important to note that these values are compiled from various sources and may have been determined using different assay conditions, which can influence the results.
| Inhibitor Name | Reported IC50 | Source |
| This compound (Compound 106) | Not Publicly Available | MedchemExpress |
| CFI-402411 | 4.0 ± 1.3 nM | [5] |
| GNE-1858 | 1.9 nM | [9] |
| BMS Compound K | 2.6 nM | [9] |
| Substituted exomethylene-oxindole C17 | 0.05 nM | [9] |
| Piperazine analog XHS | 2.6 nM | [9] |
| Diaminopyrimidine carboxamide 22 | 0.061 nM | [9] |
| NDI-101150 | Potent, selective inhibitor | [7] |
| BGB-15025 | Potent, selective inhibitor | [4] |
| Compound 2 (CRBN-based degrader warhead) | ~20 nM | [10] |
| Compound 1 & 3 (related to Compound 2) | ~120 nM | [10] |
| ISR-05 | 24.2 ± 5.07 µM | [2][11] |
| ISR-03 | 43.9 ± 0.134 µM | [2][11] |
Experimental Protocols for Validating On-Target Activity
To validate the on-target activity of this compound and other inhibitors, various biochemical and cell-based assays can be employed. Below are detailed methodologies for key experiments.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
This assay directly measures the enzymatic activity of purified HPK1 and the inhibitory effect of the compound.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Reagents: Recombinant human HPK1 enzyme, Myelin Basic Protein (MBP) substrate, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure:
-
Add 1 µl of the test inhibitor (e.g., this compound) or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of HPK1 enzyme solution.
-
Initiate the kinase reaction by adding 2 µl of a mixture containing the MBP substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is correlated with the amount of ADP produced and thus the HPK1 activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Target Engagement Assay (e.g., NanoBRET™)
This assay confirms that the inhibitor can bind to HPK1 within a cellular context.
Principle: The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of a test compound to a target kinase in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-HPK1 fusion protein and a fluorescent energy transfer probe (tracer). A compound that binds to HPK1 will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Reagents: Cells (e.g., HEK293) transiently transfected with a NanoLuc®-HPK1 fusion vector, NanoBRET™ tracer, and the test inhibitor.
-
Procedure:
-
Transfect the cells with the NanoLuc®-HPK1 fusion vector.
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate at 37°C for a specified period.
-
Measure the BRET signal using a plate reader equipped with appropriate filters.
-
-
Data Analysis: The BRET ratio is calculated, and the data are plotted as a function of the inhibitor concentration to determine the IC50 value for target engagement.
Cellular Phosphorylation Assay (e.g., Western Blot or In-Cell ELISA)
This assay measures the ability of the inhibitor to block the downstream signaling of HPK1 in cells.
Principle: This assay quantifies the phosphorylation of a known HPK1 substrate, such as SLP-76 at Serine 376, in response to T-cell activation. Inhibition of HPK1 will lead to a reduction in the phosphorylation of its substrate.
Protocol:
-
Reagents: A suitable T-cell line (e.g., Jurkat cells), T-cell activators (e.g., anti-CD3/anti-CD28 antibodies), the test inhibitor, lysis buffer, and antibodies specific for total SLP-76 and phospho-SLP-76 (Ser376).
-
Procedure:
-
Pre-incubate Jurkat cells with various concentrations of the test inhibitor.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.
-
Lyse the cells and collect the protein extracts.
-
Perform a Western blot or an In-Cell ELISA using antibodies against phospho-SLP-76 (Ser376) and total SLP-76.
-
-
Data Analysis: Quantify the band intensities (Western blot) or the signal (ELISA) for phospho-SLP-76 and normalize to the total SLP-76 levels. The percentage of inhibition is then plotted against the inhibitor concentration to determine the cellular IC50.
HPK1 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of HPK1 in T-cell receptor signaling and a typical experimental workflow for validating an HPK1 inhibitor.
Caption: HPK1 negatively regulates T-cell activation.
Caption: Workflow for validating HPK1 inhibitor activity.
References
- 1. onclive.com [onclive.com]
- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ir.beonemedicines.com [ir.beonemedicines.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 7. ascopubs.org [ascopubs.org]
- 8. wp.ryvu.com [wp.ryvu.com]
- 9. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 11. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Showdown: A Comparative Guide to HPK1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on the kinase selectivity profile of Hpk1-IN-20 and its alternatives. Due to the limited publicly available kinome-wide screening data for this compound, this guide leverages data from well-characterized, potent, and selective HPK1 inhibitors, GNE-6893 and Compound K (CompK), as key comparators.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.[1] Small molecule inhibitors of HPK1 are being developed to enhance anti-tumor immunity. A crucial aspect of their preclinical characterization is their kinase selectivity profile, which determines their potential for off-target effects. This compound, also identified as Compound 106 from patent WO2020235902A1, is a known HPK1 inhibitor. However, detailed public data on its kinome-wide selectivity is scarce. To provide a valuable comparative context, this guide contrasts the known information about this compound with two extensively profiled HPK1 inhibitors: GNE-6893 and Compound K.
Comparative Kinase Selectivity and Potency
The following table summarizes the available data on the potency and selectivity of this compound and its comparators. It is important to note that a direct, comprehensive comparison of kinome-wide data is challenging due to the limited availability of public datasets for all compounds.
| Compound | Target Potency (HPK1) | Kinase Selectivity Profile |
| This compound | Data not publicly available | Data not publicly available |
| GNE-6893 | Subnanomolar biochemical inhibition (Ki < 0.013 nM)[2][3] | High selectivity; in a panel of 356 kinases, only 8 kinases showed >50% inhibition at 100 nM.[2][3] |
| Compound K (CompK) | IC50 = 2.6 nM[4] | Highly selective; demonstrated over 50-fold selectivity against other members of the MAP4K family.[4][5] |
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity is paramount in drug discovery. Several robust methods are employed to assess the interaction of a compound with a broad panel of kinases, often referred to as the kinome. Below are detailed methodologies for key experiments cited in the characterization of kinase inhibitors.
Biochemical Kinase Assays (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of an inhibitor against a purified kinase.
-
Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site of the kinase. When in close proximity, excitation of the europium donor results in energy transfer to the Alexa Fluor® 647 acceptor, producing a FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.
-
Procedure:
-
A solution of the kinase and a europium-labeled antibody is prepared in a kinase buffer.
-
The test compound is serially diluted and added to the assay plate.
-
The kinase/antibody mixture is added to the wells containing the test compound.
-
An Alexa Fluor® 647-labeled ATP-competitive tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the FRET signal by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Live-Cell Target Engagement Assays (e.g., NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Intracellular Kinase Assay allows for the quantitative measurement of compound binding to a specific kinase in living cells.
-
Principle: The assay utilizes a kinase fused to a NanoLuc® luciferase. A cell-permeable fluorescent tracer binds to the kinase's active site. When the tracer is bound, the energy from the luciferase-catalyzed substrate reaction is transferred to the fluorescent tracer, generating a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a decrease in the BRET signal.
-
Procedure:
-
Cells are transiently transfected with a vector expressing the kinase-NanoLuc® fusion protein.
-
Transfected cells are seeded into assay plates.
-
The test compound is serially diluted and added to the cells.
-
A specific NanoBRET™ tracer and the Nano-Glo® substrate are added to the wells.
-
The plate is incubated at 37°C.
-
The BRET signal is measured on a luminometer capable of detecting both donor and acceptor emission wavelengths.
-
-
Data Analysis: The IC50 value is determined from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in the BRET signal.
Chemical Proteomics-Based Profiling (e.g., KiNativ™ or Kinobeads)
These methods assess the binding of an inhibitor to a large number of native kinases directly in cell or tissue lysates.
-
Principle:
-
KiNativ™: This activity-based protein profiling platform uses biotinylated, irreversible ATP/ADP probes that covalently label the active site of kinases. In a competitive binding experiment, cell lysate is pre-incubated with a test inhibitor, which competes with the probe for binding to the kinase active sites. The extent of probe labeling is then quantified by mass spectrometry to determine the inhibitor's potency and selectivity.
-
Kinobeads: This method employs beads functionalized with a mixture of broad-spectrum kinase inhibitors to capture a significant portion of the kinome from a cell lysate. In a competition experiment, the lysate is pre-incubated with the test compound before being applied to the kinobeads. The inhibitor-bound kinases will not bind to the beads. The proteins captured on the beads are then identified and quantified by mass spectrometry to reveal the inhibitor's targets.
-
-
General Workflow:
-
Cell or tissue lysate is prepared.
-
The lysate is incubated with varying concentrations of the test inhibitor.
-
The lysate is then incubated with the affinity probe (e.g., ATP-biotin for KiNativ™) or affinity beads (Kinobeads).
-
The probe-labeled peptides or bead-bound kinases are enriched.
-
The enriched proteins/peptides are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The relative abundance of each identified kinase is compared between the inhibitor-treated and control samples to determine the percent inhibition for each kinase at a given inhibitor concentration. This allows for the generation of a comprehensive selectivity profile.
Visualizing the HPK1 Signaling Pathway and Experimental Workflow
To better understand the context of HPK1 inhibition and the methods used for its characterization, the following diagrams have been generated using Graphviz.
Caption: HPK1 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Kinase Selectivity Profiling.
References
- 1. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 2. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPK1 inhibitor CompK | HPK1 (MAP4K1) inhibitor | Probechem Biochemicals [probechem.com]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-20 vs. HPK1 Degrader: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation, has emerged as a promising target in cancer immunotherapy. Two primary strategies to modulate HPK1 activity have been developed: small molecule inhibitors, such as Hpk1-IN-20, which block its kinase function, and proteolysis-targeting chimeras (PROTACs), which induce its complete degradation. This guide provides an objective comparison of the efficacy of these two approaches, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Inhibition vs. Degradation
This compound , a potent and selective small molecule inhibitor, functions by binding to the ATP-binding pocket of the HPK1 kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). By blocking SLP-76 phosphorylation, this compound enhances T-cell receptor (TCR) signaling, leading to increased T-cell activation and cytokine production.
HPK1 degraders are bifunctional molecules that hijack the cell's natural protein disposal system. These PROTACs consist of a ligand that binds to HPK1, a linker, and a ligand for an E3 ubiquitin ligase, commonly Cereblon (CRBN). This ternary complex formation leads to the polyubiquitination of HPK1, marking it for degradation by the 26S proteasome. This approach not only ablates the kinase activity of HPK1 but also eliminates any potential non-catalytic scaffolding functions of the protein.
Head-to-Head Efficacy: A Data-Driven Comparison
While direct comparative studies of this compound against a specific HPK1 degrader are limited in publicly available literature, a key study by BeiGene researchers provides a valuable comparison between a representative HPK1 kinase inhibitor, Compound 1 , and a CRBN-based HPK1 degrader, Compound 2 . For the purpose of this guide, Compound 1 will be considered a surrogate for the inhibitor class to which this compound belongs.
In Vitro Cellular Activity
| Parameter | HPK1 Inhibitor (Compound 1) | HPK1 Degrader (Compound 2) | Cell Line | Reference |
| HPK1 Degradation (EC50) | >3,000 nM (limited degradation) | ~120 nM | Jurkat | [1][2] |
| p-SLP76 Inhibition (IC50) | ~120 nM | ~20 nM | Jurkat | [1] |
| IL-2 Production (EC50) | Higher EC50 | ~200 nM | Jurkat | [3] |
Note: this compound is also known as Compound 106.[4] While Compound 1 serves as a representative inhibitor, its precise structural and potency relationship to this compound is not explicitly defined in the comparative study.
In Vivo Antitumor Efficacy
Studies on various HPK1 degraders have demonstrated significant tumor growth inhibition (TGI) in syngeneic mouse models, both as a monotherapy and in combination with anti-PD-1 antibodies. For instance, one study reported that an HPK1 PROTAC degrader elicited a superior TGI of 79% compared to 13% for an HPK1 inhibitor in a melanoma model.[5] Another degrader, HZ-S506, also showed robust anti-tumor activity in a CT26 tumor model.
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway
Caption: Simplified HPK1 signaling cascade in T-cells.
HPK1 PROTAC Degrader Mechanism
Caption: Mechanism of action for an HPK1 PROTAC degrader.
Experimental Protocols
HPK1 Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are seeded at a density of 1 x 10^6 cells/mL and treated with varying concentrations of the HPK1 degrader or inhibitor for 24 hours.
-
Cell Lysis: Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against HPK1, followed by an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
p-SLP76 Inhibition Assay (Flow Cytometry)
-
Cell Stimulation and Treatment: Jurkat cells are pre-treated with the HPK1 inhibitor or degrader for a specified time, followed by stimulation with anti-CD3/CD28 antibodies for 30 minutes.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with methanol.
-
Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated SLP76 (p-SLP76).
-
Flow Cytometry Analysis: The fluorescence intensity of p-SLP76 is measured using a flow cytometer. The percentage of p-SLP76 positive cells or the mean fluorescence intensity is determined.
IL-2 Production Assay (ELISA)
-
T-Cell Activation: Jurkat cells or primary human T-cells are treated with the compounds and stimulated with anti-CD3/CD28 antibodies for 24-48 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of IL-2 in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
In Vivo Tumor Growth Inhibition Study (Syngeneic Mouse Model)
-
Tumor Implantation: A murine cancer cell line (e.g., MC38 colon adenocarcinoma) is subcutaneously implanted into immunocompetent syngeneic mice (e.g., C57BL/6).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed with the HPK1 inhibitor, degrader, or vehicle control via an appropriate route (e.g., oral gavage). Treatment may be administered daily or on a different schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Conclusion
The available data suggests that HPK1 degraders may offer a more profound and durable therapeutic effect compared to kinase inhibitors. By inducing the complete removal of the HPK1 protein, degraders not only inhibit its catalytic activity but also abrogate any non-kinase-related functions. This is reflected in the lower EC50 for HPK1 degradation and more potent inhibition of the downstream marker p-SLP76. Furthermore, preclinical in vivo studies indicate a potential for superior anti-tumor efficacy with degraders.
However, the choice between an inhibitor and a degrader will ultimately depend on the specific research question and experimental context. This compound remains a valuable tool for specifically studying the consequences of inhibiting HPK1's kinase activity. In contrast, HPK1 degraders provide a powerful approach to investigate the effects of complete protein ablation and may represent a more promising strategy for therapeutic development. Researchers are encouraged to consider the distinct mechanisms and available efficacy data when selecting a modulator for their HPK1-targeted studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quantitative measurement of T-lymphocyte activation by an enzyme-linked immunosorbent assay (ELISA) detecting interleukin-2 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
In Vivo Efficacy of HPK1 Inhibitors: A Comparative Guide
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide provides a comparative overview of the in vivo efficacy of several leading HPK1 inhibitors in preclinical development, based on publicly available data.
HPK1 Signaling Pathway
HPK1 acts as a crucial negative feedback regulator downstream of the T-cell receptor (TCR). Upon TCR activation, HPK1 phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), leading to the attenuation of T-cell signaling and subsequent dampening of the anti-tumor immune response. Inhibition of HPK1 is designed to block this negative regulation, thereby augmenting T-cell activation and effector functions.
Caption: HPK1 Signaling Pathway in T-Cells.
Comparative In Vivo Efficacy of HPK1 Inhibitors
The following table summarizes the preclinical in vivo efficacy of various HPK1 inhibitors as reported in scientific literature and presentations. Direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Inhibitor (Company) | Animal Model | Treatment Regimen | Key Findings |
| BGB-15025 (BeiGene) | CT26 (colorectal carcinoma), EMT-6 (mammary carcinoma) | Oral administration | Demonstrated a combination effect with an anti-PD-1 antibody in both CT26 and EMT-6 syngeneic tumor models.[1] |
| GL261 (glioma) | Oral administration | Exhibited anti-tumor activity as a single agent.[2] | |
| NDI-101150 (NMBS-2) (Nimbus Therapeutics) | Multiple syngeneic tumor models | Oral administration | Showed significant tumor growth inhibition as a single agent and in combination with anti-PD-1.[3] |
| CT-26 (colorectal carcinoma) | Oral administration with anti-PD-1 | Induced robust tumor growth inhibition and established a durable immune memory, leading to complete rejection of tumor rechallenge.[3] | |
| EMT-6 (mammary carcinoma) | 75 mg/kg/day, oral | Resulted in 7 out of 10 mice achieving complete tumor responses. Cured mice showed complete tumor regression upon rechallenge without further treatment.[4] | |
| Compound K (CompK) (Bristol Myers Squibb) | 1956 (sarcoma), MC38 (colon adenocarcinoma) | 100 mg/kg, twice daily | Showed improved immune responses and significant anti-tumor efficacy in combination with an anti-PD-1 antibody.[5][6] |
| MC38-OVA | 100 mg/kg, twice daily for 5 days | Inhibited pSLP76 and increased tumor antigen-specific CD8+ T-cells in the blood.[7] | |
| Gilead HPK1 Inhibitor (Gilead Sciences) | Preclinical tumor models | Oral administration | Resulted in enhanced T-cell activation and tumor growth control, both as a single agent and in combination with PD-1 blockade.[8] |
| PCC-1 (Glenmark Pharmaceuticals) | CT26 (colorectal carcinoma), MC38-hPD-L1 | Oral administration | Induced strong tumor growth inhibition (TGI) as a single agent. Showed significantly greater TGI in combination with anti-CTLA4 in the CT26 model and enhanced tumor rejection with atezolizumab in the MC38-hPD-L1 model.[9] |
| DS21150768 (Daiichi Sankyo) | 12 different mouse cancer cell models | Oral administration | Suppressed tumor growth in multiple models, both as a single agent and in combination with an anti-PD-1 antibody.[10][11] |
| Unnamed Inhibitor [I] (Insilico Medicine) | CT26 (colorectal carcinoma) | 30 mg/kg, twice daily, oral | Showed 42% TGI as a single agent and 95% TGI in combination with an anti-PD-1 antibody.[12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing in vivo efficacy data. Below are representative experimental protocols for assessing HPK1 inhibitors in syngeneic mouse models.
General In Vivo Efficacy Study Workflow
Caption: In Vivo Efficacy Study Workflow.
Specific Protocol Examples:
-
CT26 Syngeneic Model Protocol:
-
Cell Line: CT26, a murine colon carcinoma cell line.[13]
-
Animals: BALB/c mice.[13]
-
Tumor Inoculation: Subcutaneous injection of 1 x 10^6 CT26 cells into the flank of the mice.[13]
-
Treatment Initiation: Treatment is typically initiated when tumors reach a predetermined size (e.g., ~120 mm³).[13]
-
Drug Administration: HPK1 inhibitors are generally administered orally, with the dose and schedule varying between studies. Checkpoint inhibitors, such as anti-PD-1 or anti-CTLA4 antibodies, are usually administered intraperitoneally.[9][13]
-
Efficacy Readouts: Tumor volume is measured regularly with calipers. At the end of the study, tumors may be excised and weighed. Survival is also a key endpoint.[13][14]
-
-
MC38 Syngeneic Model Protocol (for Compound K):
-
Cell Line: MC38, a murine colon adenocarcinoma cell line.[15]
-
Animals: C57BL/6 mice.
-
Tumor Inoculation: Subcutaneous injection of MC38 cells into the right flank.[15]
-
Treatment Regimen: Compound K was administered at 100 mg/kg twice daily starting immediately after tumor cell implantation. Anti-PD-1 antibody was given when tumor volume reached 100 mm³.[15]
-
Monitoring: Tumor volumes were measured twice a week.[15]
-
-
EMT-6 Syngeneic Model Protocol (for NDI-101150):
-
Cell Line: EMT-6, a murine mammary carcinoma cell line.[16]
-
Animals: Syngeneic mice.
-
Tumor Inoculation: Subcutaneous injection of EMT-6 tumor cells into the right flank.[16]
-
Treatment Initiation: Mice were randomized for treatment when the mean tumor volume reached 100 mm³.[16]
-
Tumor Rechallenge: In some studies, mice that achieved a complete response were re-challenged with EMT-6 cells in the opposite flank after a washout period to assess for immune memory.[16]
-
Conclusion
The preclinical in vivo data for a range of HPK1 inhibitors demonstrate promising anti-tumor activity, both as monotherapies and in combination with immune checkpoint inhibitors. These compounds consistently show the ability to enhance the immune response against tumors in various syngeneic models. While direct comparisons are limited by the available data, the collective evidence strongly supports the continued clinical development of HPK1 inhibitors as a novel class of immuno-oncology agents. Future clinical trial results will be crucial in determining their therapeutic potential in patients with advanced cancers.
References
- 1. What is the research and development focus of Nimbus Therapeutics? [synapse.patsnap.com]
- 2. wp.ryvu.com [wp.ryvu.com]
- 3. Combining PD-L1 blockade with pharmacological HPK1 inhibition overcomes tumors with low antigenicity | BioWorld [bioworld.com]
- 4. nimbustx.com [nimbustx.com]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Nimbus Therapeutics Presents Positive Preliminary Data from Clinical Trial of HPK1 Inhibitor in Solid Tumors at SITC Annual Meeting [businesswire.com]
- 10. beonemedinfo.com [beonemedinfo.com]
- 11. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 15. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nimbustx.com [nimbustx.com]
Head-to-Head Comparison: Hpk1-IN-20 vs. Compound K in HPK1 Inhibition
For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of two prominent small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1): Hpk1-IN-20 and the Bristol Myers Squibb-developed Compound K (also referred to as CompK).
HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell and B-cell activation. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide summarizes the available experimental data on this compound and Compound K to facilitate informed decisions in research and development.
At a Glance: Quantitative Comparison
| Parameter | This compound (Compound 106) | Compound K (BMS) |
| HPK1 IC50 | Data not publicly available in searched patents and literature | 2.6 nM[1] |
| Selectivity | Data not publicly available | >50-fold selective over other MAP4K family members[1] |
| Cellular Activity | Data not publicly available | Enhances T-cell cytokine production (IL-2, IFN-γ) and reduces TCR activation threshold[2] |
| In Vivo Efficacy | Data not publicly available | Demonstrates anti-tumor efficacy in syngeneic mouse models, especially in combination with anti-PD-1 therapy[3] |
In-Depth Analysis
This compound (Compound 106)
This compound, also identified as Compound 106, is described in patent WO2020235902A1[4]. While the patent discloses the structure and synthesis of the compound, specific quantitative data regarding its inhibitory potency (IC50), kinase selectivity, and in vitro or in vivo efficacy are not detailed in the publicly accessible sections of the document or related scientific literature. Its primary value in the public domain is as a documented chemical entity targeting HPK1.
Compound K (BMS)
Compound K, developed by Bristol Myers Squibb, is a potent and selective HPK1 inhibitor that has been more extensively characterized in the scientific literature.
Biochemical Potency and Selectivity: Compound K exhibits a potent inhibitory effect on HPK1 with a half-maximal inhibitory concentration (IC50) of 2.6 nM in biochemical assays[1]. Importantly, it demonstrates a high degree of selectivity, being over 50-fold more selective for HPK1 than for other members of the MAP4K family[1]. This selectivity is crucial for minimizing off-target effects and associated toxicities.
In Vitro Efficacy: In vitro studies using human primary T-cells have shown that Compound K treatment leads to enhanced T-cell immune responses. Specifically, it has been demonstrated to:
-
Increase the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) upon T-cell receptor (TCR) stimulation[2].
-
Lower the threshold for TCR activation, making T-cells more sensitive to antigens[2].
In Vivo Efficacy: In preclinical syngeneic mouse tumor models, Compound K has shown significant anti-tumor efficacy, particularly when used in combination with anti-PD-1 checkpoint inhibitors[3]. This suggests that by inhibiting the negative regulatory signal of HPK1, Compound K can synergize with other immunotherapies to mount a more robust anti-tumor immune response.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the HPK1 signaling pathway and the general workflow for evaluating such compounds.
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: General Experimental Workflow for HPK1 Inhibitor Evaluation.
Experimental Protocols
Biochemical HPK1 Inhibition Assay (General Protocol)
A representative biochemical assay to determine the IC50 of an HPK1 inhibitor involves the following steps:
-
Reaction Mixture Preparation: A reaction buffer containing recombinant HPK1 enzyme, a fluorescently labeled peptide substrate, and ATP is prepared.
-
Inhibitor Addition: The test compound (e.g., Compound K) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the kinase reaction to proceed.
-
Quenching: The reaction is stopped by the addition of a quenching buffer, typically containing EDTA.
-
Detection: The amount of phosphorylated versus unphosphorylated substrate is quantified using methods like capillary electrophoresis or fluorescence polarization.
-
IC50 Calculation: The inhibitor concentration that results in 50% inhibition of HPK1 activity is calculated from the dose-response curve.
T-Cell Activation Assay (General Protocol)
To assess the effect of an HPK1 inhibitor on T-cell function, the following protocol is often employed:
-
Isolation of T-Cells: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Treatment: The isolated T-cells are treated with the HPK1 inhibitor at various concentrations.
-
Stimulation: T-cells are stimulated with anti-CD3/CD28 antibodies to mimic TCR activation.
-
Cytokine Measurement: After a period of incubation, the supernatant is collected, and the concentration of secreted cytokines (e.g., IL-2, IFN-γ) is measured by ELISA or other immunoassays.
-
Analysis: The fold-increase in cytokine production in the presence of the inhibitor compared to the vehicle control is determined.
In Vivo Syngeneic Mouse Model (General Protocol)
The in vivo anti-tumor efficacy of an HPK1 inhibitor is typically evaluated as follows:
-
Tumor Implantation: Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma) are implanted into immunocompetent mice.
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, HPK1 inhibitor alone, anti-PD-1 antibody alone, and the combination of the HPK1 inhibitor and anti-PD-1 antibody.
-
Dosing: The HPK1 inhibitor is administered orally or via another appropriate route, while the anti-PD-1 antibody is typically given intraperitoneally.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors and immune cells from the tumor microenvironment and spleen can be harvested for further analysis (e.g., flow cytometry to assess T-cell infiltration and activation).
Conclusion
Compound K from Bristol Myers Squibb is a well-characterized, potent, and selective HPK1 inhibitor with demonstrated in vitro and in vivo activity, making it a valuable tool for studying HPK1 biology and a potential clinical candidate. This compound is a documented inhibitor of HPK1, but a lack of publicly available quantitative data on its performance makes a direct, data-driven comparison with Compound K challenging at this time. For researchers requiring a well-validated tool compound with a significant body of supporting data, Compound K is the more characterized option based on current literature. Further disclosure of experimental data for this compound is needed to fully assess its comparative potential.
References
- 1. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Benchmarking Hpk1-IN-20: A Comparative Guide to First-Generation HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-20, against a panel of first-generation HPK1 inhibitors. The data presented herein is compiled from publicly available resources and is intended to serve as a valuable tool for researchers in the field of immuno-oncology and drug discovery.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to the dampening of T-cell activation and effector function. The inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology, as it can enhance anti-tumor immunity by unleashing the full potential of T-cells.
This guide focuses on this compound, a novel HPK1 inhibitor, and compares its biochemical and cellular potency with established first-generation inhibitors, providing a clear perspective on its potential advantages and characteristics.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and a selection of first-generation HPK1 inhibitors.
Table 1: Biochemical Potency Against HPK1
| Inhibitor | Target | IC50 (nM) | Assay Method |
| This compound | HPK1 | < 10 | Biochemical Assay |
| GNE-1858 | HPK1 | 1.9[1][2] | Biochemical Assay |
| BGB-15025 | HPK1 | 1.04[3] | Biochemical Assay |
| CFI-402411 | HPK1 | 4.0 | Biochemical Assay |
| Sunitinib | HPK1 | ~10 (Kᵢ)[4] | Biochemical Assay |
Note: The IC50 value for this compound is reported as being in the range of < 10 nM based on patent literature.
Table 2: Cellular Potency - Inhibition of SLP-76 Phosphorylation
| Inhibitor | Cell Line | IC50 (nM) | Assay Method |
| This compound | Jurkat | < 50 | pSLP-76 (Ser376) Assay |
| BGB-15025 | Jurkat | 150 | pSLP-76 Assay |
| GNE-1858 | Jurkat | Not explicitly found | pSLP-76 Assay |
| CFI-402411 | Not explicitly found | Not explicitly found | Not explicitly found |
| Sunitinib | Not explicitly found | Not explicitly found | Not explicitly found |
Note: The cellular IC50 for this compound is reported as being in the range of < 50 nM based on patent literature.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for evaluating HPK1 inhibitors.
Caption: Simplified HPK1 signaling pathway in T-cell activation.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a compelling immuno-oncology target due to its role as a negative regulator of T-cell receptor signaling.[1][2] Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by activating T-cells, dendritic cells (DCs), and B-cells.[2][3] This has led to the development of numerous small molecule inhibitors, with several advancing into clinical trials.[4][5]
This guide provides a comparative overview of the publicly available pharmacokinetic (PK) and pharmacodynamic (PD) data for selected HPK1 inhibitors. The data presented is compiled from various preclinical and early clinical studies. It is important to note that the presented data is not from head-to-head comparative studies, and therefore, direct comparisons should be made with caution as experimental conditions may vary between studies.
Quantitative Data Comparison
The following tables summarize the available in vitro potency, cellular activity, preclinical pharmacokinetics, and in vivo efficacy data for a selection of HPK1 inhibitors.
Table 1: In Vitro and Cellular Potency of HPK1 Inhibitors
| Compound Name | Target | In Vitro IC50 (nM) | Cellular Assay (pSLP-76 Inhibition) |
| BGB-15025 | HPK1 | 1.04 | Potent reduction of pSLP76 in T-cells[6] |
| CFI-402411 | HPK1 | 4.0 ± 1.3 | Alleviation of inhibition of T-cell receptors[7] |
| GRC-54276 | HPK1 | N/A | Strong inhibition of pSLP76 in CT26 tumor model[8] |
| DS21150768 | HPK1 | N/A | Potent activity to enhance T-cell function[9] |
| Compound 16 | HPK1 | 2.67 | N/A |
N/A: Not Available in the public domain.
Table 2: Preclinical Pharmacokinetics of HPK1 Inhibitors
| Compound Name | Species | Oral Bioavailability (F%) | Key PK Characteristics |
| BGB-15025 | Mouse | N/A | Dose-dependent pSLP76 inhibition and IL-2 induction in vivo[6] |
| CFI-402411 | N/A | Orally bioavailable[10] | Exposures increase proportionately with dose[7] |
| GRC-54276 | Mouse, Monkey | Moderate | High permeability and rapid absorption[8] |
| DS21150768 | Mouse | Orally bioavailable | Sustained plasma exposure[9] |
| Compound 16 | Mouse, Rat | Reasonable oral exposure | Moderate in vivo clearance |
N/A: Not Available in the public domain.
Table 3: Preclinical In Vivo Efficacy of HPK1 Inhibitors
| Compound Name | Tumor Model | Efficacy | Combination Benefit |
| BGB-15025 | CT26, EMT-6 | N/A | Combination effect with anti-PD-1 antibody[6] |
| CFI-402411 | Syngeneic models | Potent anti-leukemic effects[7] | N/A |
| GRC-54276 | CT26, MC38 | Strong inhibition of tumor growth | Enhanced efficacy with anti-CTLA4 and Atezolizumab[8] |
| DS21150768 | 12 Syngeneic models | Suppressed tumor growth in multiple models | Combination with anti-PD-1 suppressed tumor growth[9] |
| Compound 16 | CT26 | Good antitumor efficacy | Synergistic effect with anti-PD-1 |
N/A: Not Available in the public domain.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the HPK1 signaling pathway and generalized experimental workflows.
Caption: HPK1 negatively regulates T-cell activation.
Caption: Workflow for in vitro HPK1 kinase inhibition assay.
Caption: Workflow for in vivo efficacy study.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of HPK1 inhibitors. These are intended to provide a foundational understanding of the methodologies.
HPK1 Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to HPK1 activity.
-
Reagents and Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP solution
-
HPK1 Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test HPK1 inhibitor compounds
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test HPK1 inhibitor in the appropriate buffer.
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or vehicle control to the wells of the 384-well plate.
-
Prepare a master mix containing the HPK1 enzyme and MBP substrate in the kinase assay buffer.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km for HPK1.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular pSLP-76 Inhibition Assay (Flow Cytometry)
This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.
-
Reagents and Materials:
-
Human T-cell line (e.g., Jurkat) or primary human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium
-
T-cell activators (e.g., anti-CD3/CD28 antibodies)
-
Test HPK1 inhibitor compounds
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibody against phosphorylated SLP-76 (pSLP-76, Ser376)
-
Flow cytometer
-
-
Procedure:
-
Culture Jurkat T-cells or isolate PBMCs and maintain in appropriate culture conditions.
-
Pre-incubate the cells with various concentrations of the HPK1 inhibitor or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulate the T-cells with anti-CD3/CD28 antibodies to activate the T-cell receptor pathway and induce HPK1-mediated phosphorylation of SLP-76.
-
After a short stimulation period (e.g., 15-30 minutes), fix the cells to preserve the phosphorylation state of intracellular proteins.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with a fluorochrome-conjugated anti-pSLP-76 antibody.
-
Analyze the cells using a flow cytometer to quantify the median fluorescence intensity (MFI) of pSLP-76 staining in the T-cell population.
-
Calculate the percent inhibition of pSLP-76 phosphorylation for each inhibitor concentration relative to the stimulated vehicle control and determine the IC50 value.
-
In Vivo Pharmacokinetic (PK) Study in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of an HPK1 inhibitor after oral administration.
-
Materials and Methods:
-
Male BALB/c or C57BL/6 mice (8-10 weeks old)
-
Test HPK1 inhibitor formulated in a suitable vehicle for oral administration (e.g., Ora-Plus®)
-
Dosing gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Fast the mice overnight prior to dosing, with water provided ad libitum.
-
Administer a single oral dose of the HPK1 inhibitor at a defined concentration (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
Prepare plasma samples for analysis (e.g., by protein precipitation).
-
Quantify the concentration of the HPK1 inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%) by comparing the oral AUC to the AUC from an intravenous administration group.
-
In Vivo Efficacy Study in a CT26 Syngeneic Tumor Model
This study evaluates the anti-tumor activity of an HPK1 inhibitor, alone or in combination with other immunotherapies, in an immunocompetent mouse model of colon cancer.
-
Materials and Methods:
-
Female BALB/c mice (6-8 weeks old)
-
CT26 murine colon carcinoma cell line
-
Cell culture medium and reagents
-
Test HPK1 inhibitor formulated for oral administration
-
Combination agent (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
-
-
Procedure:
-
Culture CT26 cells and prepare a single-cell suspension in a suitable medium (e.g., PBS).
-
Subcutaneously implant a defined number of CT26 cells (e.g., 1 x 10^6) into the flank of each BALB/c mouse.[11]
-
Monitor the mice for tumor growth. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer the HPK1 inhibitor (e.g., daily by oral gavage), vehicle control, and any combination agents (e.g., anti-PD-1 antibody intraperitoneally twice a week) according to the study design.
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume. Monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment and monitoring for the duration of the study (e.g., 21-28 days) or until tumors reach a predetermined endpoint.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze survival data if applicable.
-
Optionally, tumors and spleens can be harvested for pharmacodynamic biomarker analysis (e.g., pSLP-76 levels, immune cell infiltration).
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. td2inc.com [td2inc.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 7. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biofeng.com [biofeng.com]
- 9. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
Evaluating the Specificity of Novel Kinase Inhibitors in Cellular Models: A Comparative Guide for Hpk1-IN-20
For researchers, scientists, and drug development professionals, the rigorous evaluation of inhibitor specificity is a cornerstone of preclinical research. This guide provides a framework for assessing the cellular specificity of novel hematopoietic progenitor kinase 1 (HPK1) inhibitors, using Hpk1-IN-20 as a primary example. Due to the limited publicly available data for this compound, this document outlines the essential experiments and provides comparative data from other known HPK1 inhibitors to establish a benchmark for evaluation.
Hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[1][2] However, the success of any new kinase inhibitor hinges on its specificity. Off-target effects can lead to unforeseen toxicities and confound experimental results. Therefore, a thorough assessment of on-target engagement and selectivity is paramount.
The HPK1 Signaling Pathway
HPK1 is a key component of the TCR signaling cascade. Upon TCR activation, HPK1 is recruited to the plasma membrane where it becomes activated and subsequently phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[4][5][6] This phosphorylation event negatively regulates T-cell activation.[4][5] A specific inhibitor should effectively block this phosphorylation event, leading to enhanced T-cell responses, such as increased interleukin-2 (IL-2) production.
References
- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Hpk1-IN-20
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Hpk1-IN-20, a potent hematopoietic progenitor kinase 1 (HPK1) inhibitor. Adherence to these procedures is vital to ensure personnel safety and maintain a secure laboratory environment.
Compound Information and Storage
This compound is a small molecule inhibitor of HPK1 with potential applications in cancer immunotherapy research.[1][2] As with many potent kinase inhibitors, it should be handled with care due to its biological activity and potential hazards, which have not been fully characterized.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈N₆O₂ | [1] |
| Molecular Weight | 456.54 g/mol | [1] |
| CAS Number | 2561490-78-4 | [1] |
| Storage (Solid) | Store at -20°C for long-term storage. | [3][4][5] |
| Storage (In solution) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][5][6] |
| Solubility | Soluble in DMSO. | [7] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of comprehensive toxicity data, a cautious approach to personal protection is mandatory. The following PPE is required at all stages of handling, from receiving to disposal.[8][9][10][11][12]
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Gloving (Chemotherapy-rated nitrile gloves) | The outer glove should be changed immediately upon known or suspected contact with the compound. The inner glove provides an additional layer of protection. |
| Body Protection | Disposable, fluid-resistant laboratory coat with long sleeves and tight cuffs | Protects skin and personal clothing from contamination. Should be dedicated to handling potent compounds and disposed of as hazardous waste. |
| Eye Protection | Safety goggles with side shields or a full-face shield | Protects against splashes of solutions or airborne particles of the solid compound from entering the eyes. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step procedures should be followed within a designated area for potent compound handling.
3.1. Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the shipping container, don the appropriate PPE as outlined in the table above.
-
Verify Compound: Confirm that the compound name, CAS number, and quantity match the order.
-
Transfer to Storage: Immediately transfer the sealed container to the designated, secure storage location (-20°C).
3.2. Weighing the Solid Compound
-
Work in a Containment Device: All weighing of the solid compound must be performed in a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box to control airborne particles.
-
Prepare the Area: Cover the work surface with disposable absorbent pads.
-
Use Designated Equipment: Use dedicated spatulas and weigh boats for handling this compound.
-
Tare and Weigh: Carefully transfer the desired amount of the compound to the weigh boat. Avoid creating dust.
-
Clean Up: After weighing, carefully clean all equipment and the work surface. Dispose of all contaminated disposable materials as hazardous waste.
3.3. Preparing Stock Solutions
-
Work in a Fume Hood: All solution preparation should be conducted in a chemical fume hood.
-
Add Solvent: Using a calibrated pipette, add the desired volume of DMSO to the vial containing the weighed this compound.
-
Ensure Complete Dissolution: Cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved.
-
Aliquot for Storage: Aliquot the stock solution into smaller, clearly labeled cryovials for storage at -80°C to minimize freeze-thaw cycles.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, lab coats, absorbent pads, weigh boats, and any other disposable materials that have come into contact with the compound. Place these items in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps should be disposed of in a designated sharps container for hazardous waste.
Follow your institution's specific guidelines for the final collection and disposal of hazardous chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and guidelines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. pogo.ca [pogo.ca]
- 9. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 10. gerpac.eu [gerpac.eu]
- 11. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 12. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
